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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a substituted indole derivative with potential applications in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The physicochemical properties of such molecules are paramount as they profoundly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately impacting their therapeutic efficacy and safety.[1][2][3]

This technical guide provides a comprehensive overview of the anticipated physical properties of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. It is important to note that as of the date of this publication, specific experimental data for this exact compound is not widely available in the public domain. Therefore, this guide leverages data from structurally analogous 6-alkoxy-1H-indole-2-carboxylates and the parent compound, ethyl 1H-indole-2-carboxylate, to provide well-founded estimations. Furthermore, this document outlines detailed, field-proven methodologies for the experimental determination of these crucial physical parameters, offering a self-validating framework for researchers.

Estimated Physicochemical Properties

The physical properties of a drug candidate are critical for its development.[][5] For instance, melting point provides an indication of purity and solid-state stability, while solubility is a key determinant of bioavailability.[6][7] The octanol-water partition coefficient (LogP) is a measure of lipophilicity, which affects membrane permeability and target engagement.[2]

The following table summarizes the estimated physical properties of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, based on data from related compounds.

PropertyEstimated ValueSignificance in Drug Development
Molecular Formula C₁₄H₁₇NO₃Defines the elemental composition and molecular weight.
Molecular Weight 247.29 g/mol Influences diffusion and transport properties.
Appearance White to off-white crystalline solidImportant for formulation and quality control.
Melting Point 130 - 150 °CIndicator of purity and lattice energy. A sharp melting range is characteristic of a pure compound.[8]
Boiling Point > 350 °C (decomposes)High boiling point is expected for a molecule of this size and functionality.
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dichloromethane.Critical for formulation design and achieving therapeutic concentrations.[9][10]
logP (Octanol/Water) ~3.5 - 4.5Predicts lipophilicity and ability to cross biological membranes.
pKa Indole N-H: ~16-17 (weakly acidic)Influences ionization state at physiological pH, affecting solubility and receptor binding.

Experimental Protocols for Physical Property Determination

The following protocols describe standard methods for determining the key physical properties of a novel compound like ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Melting Point Determination

Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting point range.

Protocol:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.[11]

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block.

    • Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[12]

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Validation start Start: Crystalline Solid crush Crush to Fine Powder start->crush dry Dry Sample crush->dry pack Pack Capillary (2-3 mm) dry->pack place Place in Apparatus pack->place rapid_heat Rapid Heat to T_exp - 20°C place->rapid_heat slow_heat Slow Heat (1-2°C/min) rapid_heat->slow_heat record Record T_onset and T_complete slow_heat->record triplicate Repeat in Triplicate record->triplicate report Report Melting Point Range triplicate->report

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment (Shake-Flask Method)

Causality: Thermodynamic equilibrium solubility is a critical parameter for predicting the oral bioavailability of a drug candidate. The shake-flask method is the gold standard for this determination.[9]

Protocol:

  • Media Preparation: Prepare buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

  • Validation: Ensure that the amount of solid remaining at the end of the experiment is sufficient to confirm that a saturated solution was maintained.

SolubilityWorkflow start Start: Solid Compound & Buffers add_excess Add Excess Solid to Buffers start->add_excess agitate Agitate (24-48h at constant T) add_excess->agitate settle Allow to Settle agitate->settle sample Sample Supernatant settle->sample filter Filter (0.22 µm) sample->filter quantify Quantify by HPLC-UV filter->quantify report Report Solubility (mg/mL or µM) quantify->report

Caption: Shake-Flask Method for Solubility Determination.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful analytical technique for separating, identifying, and quantifying each component in a mixture, making it ideal for assessing the purity of a synthesized compound.[13][14]

Protocol:

  • Method Development:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for indole derivatives.

    • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is typically effective.

    • Detection: UV detection at the λmax of the compound (likely around 220 nm and 280 nm for an indole chromophore).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the sample onto the equilibrated HPLC system.

    • Run the gradient method.

    • Integrate the peaks in the resulting chromatogram.

  • Purity Calculation: Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

HPLC_Purity_Workflow cluster_method_dev Method Development cluster_analysis_proc Analysis Procedure cluster_data_proc Data Processing & Reporting select_column Select Column (e.g., C18) optimize_mp Optimize Mobile Phase select_column->optimize_mp set_detection Set Detection Wavelength optimize_mp->set_detection prepare_sample Prepare & Filter Sample inject_sample Inject onto HPLC prepare_sample->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient acquire_data Acquire Chromatogram run_gradient->acquire_data integrate_peaks Integrate Peaks calculate_purity Calculate Area % Purity integrate_peaks->calculate_purity report_result Report Purity calculate_purity->report_result

Caption: Workflow for HPLC Purity Assessment.

Conclusion

While specific experimental data for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate remains to be published, this guide provides a robust framework for researchers and drug development professionals. By leveraging data from analogous compounds, we have presented estimated physical properties that are critical for guiding initial development efforts. The detailed, self-validating experimental protocols provided herein offer a clear path for the empirical determination and verification of these properties. A thorough understanding and characterization of these fundamental physicochemical parameters are indispensable for the successful advancement of any novel chemical entity through the drug discovery and development pipeline.

References

  • API Characterization. (n.d.). NETZSCH Analyzing & Testing. [Link]

  • Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Technology Networks. [Link]

  • Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. (2023, March 28). IntechOpen. [Link]

  • Jain, A., Zheng, W., Garad, S., Weaver, M., & Panicucci, R. (2010). Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. PDA journal of pharmaceutical science and technology, 64(6), 517–526. [Link]

  • Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. [Link]

  • Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. (n.d.). Scribd. [Link]

  • Physical Properties in Drug Design. (n.d.). ResearchGate. [Link]

  • Why You Should Leverage Pharmaceutical Solid State Chemistry Early in Drug Development. (2020, October 1). Regis Technologies. [Link]

  • MITOCW. (n.d.). Melting Point | MIT Digital Lab Techniques Manual. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Taiwan University. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion Inc. [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Chem-space. [Link]

  • Duca, M., & Glick, B. R. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant signaling & behavior, 7(10), 1269–1273. [Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Methodological Guide to Ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate

This technical guide provides an in-depth analysis of the spectral characteristics of ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate, a substituted indole derivative of interest to researchers in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectral characteristics of ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published spectral data for this specific molecule, this guide establishes a robust analytical framework by presenting the verified spectral data of the parent compound, ethyl 1H-indole-2-carboxylate, and subsequently detailing the predicted spectral modifications resulting from the introduction of a 6-isopropoxy substituent. This approach, rooted in fundamental principles of spectroscopic interpretation, offers a reliable and instructive resource for the characterization of this and structurally related compounds.

Molecular Structure and Overview

Ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate belongs to the indole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The core structure consists of a bicyclic system comprising a benzene ring fused to a pyrrole ring. The ethyl ester at position 2 and the isopropoxy group at position 6 are key functional groups that influence the molecule's electronic properties and potential biological activity.

Figure 1: Molecular Structure of Ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectral data for ethyl 1H-indole-2-carboxylate and provide a reasoned prediction for the spectrum of its 6-isopropoxy derivative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectral Data of Ethyl 1H-indole-2-carboxylate and Predicted Data for Ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate (in DMSO-d₆)

Proton Assignment Ethyl 1H-indole-2-carboxylate Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm) for 6-isopropoxy derivative Multiplicity Coupling Constant (J, Hz)
NH~11.9~11.7br s-
H-3~7.18~7.10s-
H-4~7.67~7.55d~8.0
H-5~7.09~6.75dd~8.0, ~2.0
H-6~7.27---
H-7~7.49~7.10d~2.0
O-CH(CH₃)₂-~4.60septet~6.0
O-CH₂-CH₃~4.35~4.35q~7.1
O-CH(CH₃)₂-~1.30d~6.0
O-CH₂-CH₃~1.35~1.35t~7.1

Expertise & Experience in Interpretation:

The introduction of the electron-donating isopropoxy group at the 6-position is predicted to cause a significant upfield shift (to a lower ppm value) of the aromatic protons, particularly H-5 and H-7, due to increased electron density at these positions. The H-4 proton is expected to experience a smaller upfield shift. The characteristic signals for the isopropoxy group are predicted to appear as a septet for the methine proton around 4.60 ppm and a doublet for the two methyl groups around 1.30 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectral Data of Ethyl 1H-indole-2-carboxylate and Predicted Data for Ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate (in DMSO-d₆)

Carbon Assignment Ethyl 1H-indole-2-carboxylate Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm) for 6-isopropoxy derivative
C=O~162.3~162.0
C-2~127.2~127.0
C-3~108.3~107.0
C-3a~127.5~128.0
C-4~122.5~115.0
C-5~120.7~110.0
C-6~125.1~155.0
C-7~113.1~95.0
C-7a~137.9~135.0
O-CH(CH₃)₂-~70.0
O-CH₂-CH₃~61.0~61.0
O-CH(CH₃)₂-~22.0
O-CH₂-CH₃~14.5~14.5

Expertise & Experience in Interpretation:

The most significant change in the ¹³C NMR spectrum is the substantial downfield shift of C-6 to approximately 155.0 ppm due to its direct attachment to the electronegative oxygen atom of the isopropoxy group.[2][3] Conversely, the ortho (C-5 and C-7) and para (C-3a) carbons are expected to shift upfield due to the electron-donating resonance effect of the alkoxy group.[4] The carbons of the isopropoxy group are predicted to appear around 70.0 ppm for the methine carbon and 22.0 ppm for the methyl carbons.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum for Ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate:

  • Molecular Ion (M⁺): m/z = 247.12

  • Key Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃) from the ester: m/z = 218

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 202

    • Loss of the entire ester group (-COOCH₂CH₃): m/z = 174

    • Loss of the isopropyl group (-CH(CH₃)₂): m/z = 204

    • Loss of propene via McLafferty rearrangement from the isopropoxy group: m/z = 205

MS_Fragmentation M [M]⁺˙ m/z = 247 F1 [M - C₂H₅]⁺ m/z = 218 M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 202 M->F2 - OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z = 174 M->F3 - COOC₂H₅ F4 [M - C₃H₇]⁺ m/z = 204 M->F4 - C₃H₇ F5 [M - C₃H₆]⁺˙ m/z = 205 M->F5 - C₃H₆

Figure 2: Predicted Key Fragmentation Pathways in the Mass Spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for Ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
N-H (indole)Stretching3300 - 3400
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2980
C=O (ester)Stretching1680 - 1710
C=C (aromatic)Stretching1500 - 1600
C-O (aryl ether)Stretching1200 - 1275 (asymmetric) & 1020-1075 (symmetric)
C-O (ester)Stretching1100 - 1300

Expertise & Experience in Interpretation:

The IR spectrum is expected to be dominated by a strong absorption band for the ester carbonyl (C=O) stretch between 1680 and 1710 cm⁻¹. The N-H stretch of the indole ring will appear as a sharp to moderately broad peak in the region of 3300-3400 cm⁻¹. The presence of the aryl isopropyl ether will be confirmed by two characteristic C-O stretching bands.[6][7]

Experimental Protocols

The following protocols are representative methods for the synthesis of the target compound and the acquisition of its spectral data.

Synthesis of Ethyl 6-alkoxy-1H-indole-2-carboxylates[8]

This procedure is a general method that can be adapted for the synthesis of ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with a suitably protected 4-alkoxy-2-nitrotoluene.

  • Condensation: React the nitrotoluene derivative with diethyl oxalate in the presence of a strong base such as sodium ethoxide to form the corresponding ethyl 2-nitro-4-alkoxyphenylpyruvate.

  • Reductive Cyclization: Subject the pyruvate derivative to reductive cyclization using a reducing agent like sodium dithionite or catalytic hydrogenation (e.g., H₂, Pd/C) to yield the desired ethyl 6-alkoxy-1H-indole-2-carboxylate.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Synthesis_Workflow A 4-Alkoxy-2-nitrotoluene B Condensation with Diethyl Oxalate A->B C Ethyl 2-nitro-4-alkoxyphenylpyruvate B->C D Reductive Cyclization C->D E Ethyl 6-alkoxy-1H-indole-2-carboxylate D->E F Purification E->F G Characterized Product F->G

Figure 3: General Synthesis Workflow.

Spectral Data Acquisition

Trustworthiness through Self-Validating Systems:

The following are standard, validated procedures for acquiring high-quality spectral data.

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Acquire the mass spectrum over an appropriate m/z range.

  • IR Spectroscopy:

    • Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils).

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Record a background spectrum and subtract it from the sample spectrum.

Conclusion

This technical guide provides a comprehensive and scientifically grounded overview of the spectral characteristics of ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylate. By leveraging the known spectral data of the parent indole and applying established principles of spectroscopic theory, this document serves as a valuable predictive tool for researchers engaged in the synthesis and characterization of novel indole derivatives. The detailed experimental protocols further enhance its utility as a practical resource in the laboratory.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. A., Al-Muqarrabii, T. A., Al-Lawati, F. A., & Al-Abri, Z. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • NIST. (n.d.). Ethyl 1H-indole-2-carboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem LibreTexts. [Link]

  • Kim, D. H., et al. (2005). Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Archives of Pharmacal Research, 28(11), 1219-1223. [Link]

  • Wallace, R. (n.d.). 1H NMR Chemical Shifts. OrganicChemGuide. [Link]

  • University of California, Davis. (n.d.). Interpreting C-13 NMR Spectra. Chem LibreTexts. [Link]

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods - 13C NMR Chemical Shift Effects on sp3 Carbons. University of Wisconsin-Madison. [Link]

  • University of California, Davis. (n.d.). Spectroscopy of Ethers. Chem LibreTexts. [Link]

  • Reddit. (2025). Explanation for 13C-Shift on aromatic system. r/NMRspectroscopy. [Link]

  • Wade, L. G. (n.d.). Interpretation of IR Spectra. [Link]

  • Wax Studios. (n.d.). IR Spectra of Ether. [Link]

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Foundational

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate: Structural Profiling, Pharmacological Utility, and De Novo Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In the landscape of modern drug discovery, the functionalization of the i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of modern drug discovery, the functionalization of the indole core remains a cornerstone strategy for developing highly selective kinase inhibitors and antiviral agents. Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (commonly referred to as ethyl 6-isopropoxy-1H-indole-2-carboxylate) represents a highly specialized, privileged pharmacophore building block[1][2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of this molecule. We will dissect its physicochemical properties, its critical role in conferring orthogonal kinase selectivity (specifically CSNK2A over PIM3)[3][4], and a field-proven, self-validating protocol for its de novo synthesis via the Hemetsberger-Knittel pathway[5][6].

Structural and Physicochemical Profiling

The strategic placement of the propan-2-yloxy (isopropoxy) group at the C6 position of the indole ring is not arbitrary. In structure-activity relationship (SAR) campaigns, the C6 vector projects directly into the solvent-exposed or hydrophobic specificity pockets of target kinases[4]. The isopropoxy moiety provides an optimal balance of steric bulk and lipophilicity, which is critical for target engagement without violating Lipinski’s Rule of Five.

Quantitative Data Summary

The following table summarizes the core physicochemical and topological parameters of the compound, which dictate its pharmacokinetic behavior and utility as a synthetic intermediate[2][7].

ParameterValuePharmacological / Synthetic Implication
IUPAC Name Ethyl 6-(propan-2-yloxy)-1H-indole-2-carboxylateStandardized nomenclature for regulatory filing.
CAS Registry Number 1178051-21-2Unique identifier for sourcing and compliance.
Molecular Formula C₁₄H₁₇NO₃Defines the exact atomic composition.
Molecular Weight 247.29 g/mol Low MW allows for downstream elaboration.
Hydrogen Bond Donors 1 (Indole N-H)Critical for hinge-binding in kinase active sites.
Hydrogen Bond Acceptors 3 (Ester C=O, Ester -O-, Ether -O-)Facilitates polar interactions with target residues.
Rotatable Bonds 4Provides conformational flexibility for induced fit.
Topological Polar Surface Area 51.3 ŲExcellent membrane permeability profile.

Mechanistic Context: CSNK2A Inhibition and Antiviral Efficacy

Recent breakthroughs in antiviral therapeutics have identified Casein Kinase 2 Alpha (CSNK2A) as a critical host factor hijacked by viruses for replication[4]. Inhibiting CSNK2A is a viable antiviral strategy; however, achieving selectivity over the closely related PIM3 kinase has historically been challenging[3][4].

The integration of the 6-isopropoxyindole scaffold into larger pyrazine-based inhibitors has been shown to yield nanomolar CSNK2A inhibitors with a 30-fold selectivity over PIM3 [4]. The C6-isopropoxy group specifically exploits a subtle topological difference in the ATP-binding pockets of these two kinases, demonstrating the profound impact of regioselective functionalization.

CSNK2A_Pathway V Viral Infection Trigger C CSNK2A Kinase Activation V->C P Pro-Viral Signaling Cascade C->P D 6-propan-2-yloxy-indole Derivatives I Target Engagement (ATP-competitive) D->I I->C R Inhibition of Viral Replication I->R

Mechanism of CSNK2A inhibition by 6-isopropoxyindole derivatives blocking viral replication.

De Novo Synthesis: The Hemetsberger-Knittel Protocol

To synthesize ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate with high regiochemical fidelity, the Hemetsberger-Knittel indole synthesis is the most robust and scalable approach[5][8].

Rationale and Causality of Experimental Choices
  • Why Hemetsberger over Fischer? The Fischer indole synthesis using 3-isopropoxyphenylhydrazine yields an intractable 1:1 mixture of 4-isopropoxy and 6-isopropoxy indoles. The Hemetsberger route, starting from 3-isopropoxybenzaldehyde, exploits the steric bulk of the meta-isopropoxy group during the nitrene C-H insertion step, highly favoring cyclization at the less hindered para position, thereby yielding the C6-substituted indole as the major product[5][9].

  • Why Xylene at 140 °C? The thermal decomposition of the azidoacrylate intermediate requires precise thermal energy to extrude nitrogen gas (N₂) and form the singlet vinyl nitrene. Xylene provides the exact reflux temperature (~140 °C) required to drive this activation energy without causing thermal degradation of the resulting indole[5].

Synthesis_Workflow SM1 3-isopropoxybenzaldehyde Step1 Aldol-Type Condensation (NaOEt, -10°C) SM1->Step1 SM2 Ethyl azidoacetate SM2->Step1 Int1 Ethyl 2-azido-3-(3-isopropoxyphenyl)acrylate Step1->Int1 Step2 Thermolysis (Xylene, 140°C, -N₂) Int1->Step2 Int2 Vinyl Nitrene Intermediate (C-H Insertion) Step2->Int2 Prod Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Int2->Prod

Hemetsberger-Knittel synthesis workflow for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Step-by-Step Methodology

Phase 1: Condensation (Formation of the Azidoacrylate)

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 3-isopropoxybenzaldehyde (1.0 equiv) and ethyl azidoacetate (4.0 equiv) in anhydrous ethanol (0.5 M relative to the aldehyde).

  • Temperature Control: Cool the reaction mixture to -10 °C using an ice/salt bath. Causality: Strict temperature control is vital to prevent the highly exothermic decomposition of the azide and to suppress unwanted side reactions.

  • Base Addition: Dropwise, add a freshly prepared solution of sodium ethoxide (NaOEt, 4.0 equiv) in ethanol over 1 hour. Maintain stirring at -10 °C for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate ethyl 2-azido-3-(3-isopropoxyphenyl)acrylate as a pale yellow oil.

Phase 2: Thermolysis (Indole Annulation)

  • Solvent Preparation: Degas anhydrous o-xylene by sparging with argon for 30 minutes. Heat the xylene to a vigorous reflux (~144 °C).

  • Nitrene Generation: Dissolve the purified azidoacrylate from Phase 1 in a minimal amount of o-xylene. Add this solution dropwise to the refluxing xylene over 2 hours. Causality: High dilution and dropwise addition prevent intermolecular dimerization of the highly reactive nitrene intermediate, forcing the intramolecular C-H insertion.

  • Completion: Reflux for an additional 1 hour until the evolution of N₂ gas ceases and TLC indicates complete consumption of the starting material.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to yield ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate .

Self-Validating Analytical Quality Control

To confirm regiochemistry (C6 vs C4 substitution), utilize ¹H-NMR spectroscopy.

  • Validation Check: In the ¹H-NMR spectrum, the C7 proton of the 6-isopropoxy isomer will appear as a distinct doublet with a highly characteristic meta-coupling constant ( J≈2.0 Hz). Conversely, the C4 proton will present as a doublet with an ortho-coupling constant ( J≈8.5 Hz) to the C5 proton. This coupling pattern provides definitive, self-validating proof of the structural integrity of the synthesized core.

Conclusion

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is far more than a simple chemical catalog entry; it is a precision-engineered scaffold that enables medicinal chemists to navigate complex kinase selectivity landscapes[4][10]. By leveraging the Hemetsberger-Knittel synthesis, researchers can access this core with high regiochemical purity, unlocking downstream applications in the development of next-generation antiviral and oncological therapeutics.

References

  • Molbase Chemical Registry. "ethyl 6-isopropoxy-1H-indole-2-carboxylate - CAS 1178051-21-2." Molbase. Available at:[Link]

  • Galal, K. A., et al. (2023). "Identification of 2-(4'-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3." bioRxiv. Available at:[Link]

  • Galal, K. A., et al. (2024). "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3." Bioorganic & Medicinal Chemistry Letters, PubMed Central (PMC). Available at:[Link]

  • Chandra, S. C., et al. (2025). "A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches." Organic & Biomolecular Chemistry, ResearchGate. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate: Synthesis, Characterization, and Biological Significance

This guide provides a comprehensive technical overview of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a substituted indole derivative. While a detailed historical record of its specific discovery is not extensively d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a substituted indole derivative. While a detailed historical record of its specific discovery is not extensively documented in publicly available literature, its structural motif is characteristic of a class of compounds with significant interest in medicinal chemistry. This document will therefore focus on the plausible synthetic pathways, detailed experimental protocols, and the established biological context of the broader family of indole-2-carboxylates, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Indole-2-Carboxylate Scaffold

The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and natural products.[1][2][3][4] Its derivatives, particularly substituted indole-2-carboxylates, have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][3] These activities include potential anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The versatility of the indole ring system allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties.

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate belongs to this important class of molecules. Its structure features an isopropoxy group at the 6-position of the indole ring and an ethyl ester at the 2-position. These functional groups can significantly influence the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets.

Plausible Synthetic Pathways and Methodologies

The synthesis of substituted indole-2-carboxylates can be achieved through several established methods. The Fischer indole synthesis and the Reissert indole synthesis are two of the most classical and reliable approaches for constructing the indole ring system.[3][5]

Retrosynthetic Analysis and Proposed Forward Synthesis via Fischer Indolization

A logical retrosynthetic approach for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate points towards a Fischer indole synthesis from (4-isopropoxyphenyl)hydrazine and ethyl pyruvate.

G target Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate intermediate1 Hydrazone Intermediate target->intermediate1 Fischer Indolization reagents (4-isopropoxyphenyl)hydrazine + Ethyl pyruvate intermediate1->reagents Condensation

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis would involve the acid-catalyzed condensation of (4-isopropoxyphenyl)hydrazine with ethyl pyruvate to form the corresponding hydrazone, followed by cyclization under thermal or acidic conditions to yield the target indole.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative, step-by-step methodology based on established procedures for similar indole-2-carboxylates.[6]

Step 1: Synthesis of (4-isopropoxyphenyl)hydrazine hydrochloride

  • To a cooled (0-5 °C) solution of 4-isopropoxyaniline in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated (4-isopropoxyphenyl)hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Synthesis of Ethyl 2-((4-isopropoxyphenyl)hydrazono)propanoate (Hydrazone Formation)

  • Suspend (4-isopropoxyphenyl)hydrazine hydrochloride in ethanol.

  • Add sodium acetate to neutralize the hydrochloride salt.

  • To this mixture, add ethyl pyruvate and a catalytic amount of acetic acid.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add water to precipitate the hydrazone.

  • Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Step 3: Cyclization to Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

  • The hydrazone intermediate can be cyclized using various acidic catalysts. A common method involves heating the hydrazone in a high-boiling solvent such as polyphosphoric acid (PPA) or using a solution of sulfuric acid in ethanol.[5]

  • Method A (PPA): Add the hydrazone to preheated PPA at 80-100 °C and stir for 1-2 hours. Monitor the reaction by TLC.

  • Method B (H₂SO₄/Ethanol): Dissolve the hydrazone in ethanol and add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 4-6 hours.[5]

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

G start (4-isopropoxyphenyl)hydrazine + Ethyl pyruvate step1 Hydrazone Formation Reflux in Ethanol/Acetic Acid start->step1 step2 Fischer Indolization Heat with Acid Catalyst (e.g., PPA or H₂SO₄) step1->step2 product Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate step2->product

Caption: Workflow for the Fischer indole synthesis.

Physicochemical Properties and Characterization

The successful synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate would be confirmed through standard analytical techniques.

PropertyPredicted/Expected Value
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol [7]
Appearance Likely a white to off-white solid
¹H NMR Expected signals for the isopropoxy group (septet and doublet), aromatic protons, indole NH, and the ethyl ester group (quartet and triplet).
¹³C NMR Characteristic peaks for the indole core, the isopropoxy group, and the ester carbonyl.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight.
XLogP3 3.4 (Predicted)[8]

Biological and Pharmacological Context

Potential as Anticancer Agents

Substituted indole-2-carboxylates have demonstrated significant potential as anticancer agents by inducing apoptosis in various cancer cell lines.[1] The mechanism of action can involve the generation of reactive oxygen species (ROS), leading to cellular damage and programmed cell death.[1]

G compound Substituted Indole-2-Carboxylate ros Increased ROS Production compound->ros damage Cellular Damage ros->damage apoptosis Apoptosis damage->apoptosis

Caption: Potential anticancer mechanism of action.

Anti-inflammatory and Other Activities

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[1] It is plausible that indole-2-carboxylate derivatives could modulate this pathway. Furthermore, various derivatives have been investigated as antiviral agents and as inhibitors of enzymes such as HIV-1 integrase.[1][9]

Conclusion and Future Directions

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate represents a synthetically accessible molecule within a pharmacologically significant class of compounds. The well-established Fischer indole synthesis provides a reliable route for its preparation. Based on the activities of related compounds, this molecule warrants further investigation for its potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. Future research should focus on its synthesis, in vitro biological evaluation against a panel of cancer cell lines and inflammatory markers, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • (12) United States Patent. Googleapis.com. Available at: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. HETEROCYCLES. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available at: [Link]

  • Patents & Products. Garg Lab - UCLA. Available at: [Link]

  • forest laboratories pc. accessdata.fda.gov. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • US8975418B2 - Process for preparing 6-iodo-2-oxindole. Google Patents.
  • WO2007150011A2 - Prolyl hydroxylase inhibitors. Google Patents.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. MDPI. Available at: [Link]

  • 6-(propan-2-yl)-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

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Foundational

The Indole-2-Carboxylate Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole-2-carboxylate core represents a versatile and highly "privileged" scaffold in medicinal chemistry. Its unique structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate core represents a versatile and highly "privileged" scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of small molecules that potently and selectively interact with a wide range of biological targets. This guide provides a comprehensive overview of the key therapeutic targets of substituted indole-2-carboxylates, delving into their mechanisms of action, and presenting relevant experimental data and protocols to inform and guide future drug discovery efforts.

Antiviral Activity: Targeting Viral Replication Machinery

Substituted indole-2-carboxylates have emerged as a significant class of antiviral agents, with their most prominent role being the inhibition of HIV-1 integrase.[1][2][3][4][5][6] However, their utility extends to a broader spectrum of both RNA and DNA viruses, often through the modulation of host-cell factors.[7][8][9]

HIV-1 Integrase Inhibition: A Metal-Chelating Approach

HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host genome, a crucial step for viral replication.[1][4][6] Indole-2-carboxylic acid derivatives have been designed to function as integrase strand transfer inhibitors (INSTIs).[1][2][3][4][5]

Mechanism of Action: The core mechanism involves the chelation of two essential magnesium ions (Mg2+) within the active site of the integrase enzyme.[1][3][5][10] The carboxyl group at the C2 position of the indole ring, along with other heteroatoms in the scaffold, forms a stable complex with these metal ions. This interaction prevents the catalytic activity of the enzyme, thereby blocking the integration of viral DNA into the host chromosome.[1][3][10] Structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position, can enhance the interaction with viral DNA through π-π stacking, further improving inhibitory potency.[1][4]

Quantitative Data for HIV-1 Integrase Inhibition:

CompoundTargetIC50 (µM)Reference
Indole-2-carboxylic acid (1)HIV-1 Integrase32.37[1]
Compound 17aHIV-1 Integrase3.11[1][4]
Compound 20aHIV-1 Integrase0.13[3][5]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified HIV-1 integrase enzyme, a labeled viral DNA substrate, and the test indole-2-carboxylate compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C to allow for the strand transfer reaction to occur.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Analysis: Analyze the reaction products using gel electrophoresis to separate the integrated and unintegrated DNA fragments.

  • Data Quantification: Quantify the intensity of the bands corresponding to the integrated product to determine the inhibitory activity of the compound and calculate the IC50 value.

Diagram: Mechanism of HIV-1 Integrase Inhibition

cluster_Integrase HIV-1 Integrase Active Site cluster_Outcome Outcome Mg1 Mg2+ Inhibition Inhibition of Strand Transfer Mg2 Mg2+ vDNA Viral DNA Indole Indole-2-carboxylate Indole->Mg1 Chelation Indole->Mg2

Caption: Indole-2-carboxylates chelate Mg2+ ions in the HIV-1 integrase active site.

Broad-Spectrum Antiviral Activity

Beyond HIV-1, certain indole-2-carboxylate and indole-2-carboxamide derivatives have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses, including Western Equine Encephalitis Virus, Coxsackie B3 virus, and Influenza A.[7][8][9]

Mechanism of Action: The mechanism for this broader activity is often distinct from direct viral enzyme inhibition and may involve targeting host cell factors.[7] For instance, some compounds have been shown to modulate cap-dependent translation, a crucial process for the replication of many viruses.[7] By interfering with host cellular machinery that viruses rely on, these compounds can achieve a broader spectrum of activity.

Quantitative Data for Broad-Spectrum Antiviral Activity:

CompoundVirusIC50 (µM)Selectivity Index (SI)Reference
Compound 8fCoxsackie B3-17.1[8][9]
Compound 14fInfluenza A7.5312.1[8][9]

Neuromodulation: Targeting the NMDA Receptor

Substituted indole-2-carboxylates have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[11][12][13]

Mechanism of Action: These compounds act as competitive antagonists at the strychnine-insensitive glycine binding site on the NMDA receptor.[10][11][12] The binding of a co-agonist, such as glycine or D-serine, to this site is essential for the activation of the NMDA receptor by glutamate. By competitively blocking this site, indole-2-carboxylates prevent the conformational changes necessary for ion channel opening, thereby inhibiting NMDA receptor-mediated neuronal excitation.[10][11][12] This mechanism has therapeutic potential for conditions characterized by excessive NMDA receptor activity, such as epilepsy and excitotoxic neuronal damage following a stroke.[10]

Quantitative Data for NMDA Receptor Antagonism:

CompoundParameterValueRouteReference
3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8)pKi8.5-[12]
3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8)ED50 (NMDA-induced convulsions)0.06 mg/kgIV[12]
3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8)ED50 (NMDA-induced convulsions)6 mg/kgPO[12]

Diagram: NMDA Receptor Antagonism Workflow

cluster_Receptor NMDA Receptor cluster_Channel Ion Channel State GlutamateSite Glutamate Binding Site ChannelOpen Channel Open GlycineSite Glycine Binding Site ChannelClosed Channel Closed Glutamate Glutamate Glutamate->GlutamateSite Glycine Glycine Glycine->GlycineSite Indole Indole-2-carboxylate Indole->GlycineSite Competitive Antagonism

Sources

Exploratory

The 6-Alkoxyindole-2-Carboxylate Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Among its vast array of derivatives, the 6-alkoxyindole-2-carboxylate scaffold has emerged as a particularly "privileged" structure, demonstrating a remarkable capacity to interact with a diverse range of biological targets. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological activity of this scaffold. We will dissect the nuanced roles of the 6-alkoxy substituent, modifications at the 2-carboxylate position, and substitutions on the indole ring itself. By understanding the causality behind how specific structural changes modulate activity, researchers can more effectively design and optimize novel therapeutics. This document synthesizes data from authoritative sources, presents key findings in structured tables, and provides detailed experimental protocols for synthesis and biological evaluation, offering a comprehensive resource for professionals in drug discovery.

The Indole-2-Carboxylate Core: A Versatile Pharmacophore

The indole-2-carboxylate framework is a recurring motif in compounds targeting a wide array of biological systems. Its inherent structural features, including a planar aromatic system capable of π–π stacking, a hydrogen bond donor (the indole N-H), and a hydrogen bond acceptor/metal chelator (the C2 carboxyl group), provide a versatile platform for molecular recognition.[1][2] This scaffold has been successfully employed to develop inhibitors of enzymes like HIV-1 integrase, as well as modulators of G-protein coupled receptors (GPCRs) such as the cannabinoid receptor 1 (CB1).[1][3]

The core structure's ability to chelate divalent metal ions, such as the two Mg2+ ions within the active site of HIV-1 integrase, is a critical interaction for inhibitory activity.[1][2][4][5] Furthermore, the indole ring system serves as an excellent anchor for introducing various substituents at different positions (C3, C5, C6, etc.), allowing for the fine-tuning of steric bulk, lipophilicity, and electronic properties to optimize interactions with specific target proteins.[4][6]

Deconstructing the SAR of 6-Alkoxyindole-2-Carboxylates

The biological activity of the 6-alkoxyindole-2-carboxylate scaffold is profoundly influenced by the nature and position of its substituents. A systematic analysis of these relationships is crucial for rational drug design. The following diagram illustrates the key modification points that dictate the molecule's overall activity profile.

Caption: Key modification points on the 6-alkoxyindole-2-carboxylate scaffold.

The Critical Role of the 6-Alkoxy Substituent

The substituent at the 6-position of the indole ring plays a pivotal role in modulating the pharmacological profile of these compounds. The nature of the alkoxy group can influence everything from target affinity and selectivity to overall physicochemical properties like solubility and lipophilicity.

For instance, in the context of anticancer activity, the introduction of specific alkoxy groups has shown significant effects on cytotoxicity against various cancer cell lines.[7] As illustrated in the table below, variations in the alkoxy group lead to marked differences in inhibitory potency.

Compound ID6-Position SubstituentCancer Cell LineIC50 (µM)[7]
6e CyclohexylmethoxyA549 (Lung)3.78 ± 0.58
6e CyclohexylmethoxyHepG2 (Liver)10.11 ± 1.12
9l MethoxyA549 (Lung)10.15 ± 0.95
9l MethoxyHepG2 (Liver)24.08 ± 1.76

The data suggests that larger, more lipophilic groups like cyclohexylmethoxy at the 6-position can enhance potency, as seen in compound 6e 's superior activity against the A549 lung cancer cell line compared to the simple methoxy group of 9l .[7] This highlights the importance of exploring diverse alkoxy substituents to optimize interactions within the target's binding pocket.

Modifications at the 2-Carboxylate Position: Ester vs. Amide

The functional group at the C2 position is a primary point of interaction for many target proteins. While often synthesized as carboxylate esters for ease of preparation and cell permeability, conversion to the corresponding carboxamide or carboxylic acid can drastically alter the binding mode and pharmacological effect.

A prominent example is found in the development of allosteric modulators for the cannabinoid CB1 receptor.[6][8] In this class of compounds, the C2 position is almost exclusively a carboxamide. The amide nitrogen and carbonyl oxygen provide crucial hydrogen bonding opportunities, and the substituent on the amide nitrogen (the "tail" group) explores a large addressable region of the receptor, profoundly impacting the ligand's allosteric properties.[6][8][9]

The transition from an ester to a complex amide completely changes the therapeutic application, shifting from enzyme inhibition (where the carboxylate chelates metal ions) to GPCR modulation.

Impact of Substituents at Other Ring Positions

While the 6-alkoxy and 2-carboxylate groups are defining features, substituents at other positions on the indole scaffold are vital for fine-tuning activity.

  • C3-Position: Introducing alkyl or acyl groups at the C3 position can enhance interactions with hydrophobic pockets near the primary binding site. In the case of HIV-1 integrase inhibitors, adding a long branch at C3 was shown to markedly improve inhibitory effect by engaging with a nearby hydrophobic cavity.[1][4] For CB1 allosteric modulators, the length of the C3-alkyl group profoundly impacts both binding affinity and the degree of allosteric cooperativity.[6][8]

  • C5-Position: The electronic properties of the benzene portion of the indole ring can be modulated by substituents at the C5-position. In the development of CB1 modulators, an electron-withdrawing group, such as a chloro or fluoro substituent, at the C5-position is a common feature that significantly impacts binding affinity and the nature of the allosteric effect.[8]

Experimental Protocols: Synthesis and Evaluation

To facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis of a representative 6-alkoxyindole-2-carboxylate and a common in vitro assay for its evaluation.

General Synthesis via Fischer Indolization

The Fischer indole synthesis is a classic and reliable method for constructing the indole core. This protocol describes the synthesis of a generic ethyl 6-alkoxy-1H-indole-2-carboxylate.

Synthesis_Workflow cluster_prep Preparation of Hydrazone cluster_cyclization Fischer Indolization cluster_workup Workup & Purification Hydrazine 4-Alkoxyphenylhydrazine Reaction1 Condensation Hydrazine->Reaction1 Pyruvate Ethyl Pyruvate Pyruvate->Reaction1 Solvent1 Ethanol (Solvent) Acetic Acid (Catalyst) Solvent1->Reaction1 Hydrazone Ethyl 2-(2-(4-alkoxyphenyl)hydrazono)propanoate Reaction1->Hydrazone Reaction2 Intramolecular Cyclization Hydrazone->Reaction2 Catalyst Polyphosphoric Acid (PPA) or Eaton's Reagent Catalyst->Reaction2 Heat Heat (e.g., 80-100 °C) Heat->Reaction2 Product Ethyl 6-alkoxy-1H-indole-2-carboxylate Reaction2->Product Quench Quench with Ice-Water Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the Fischer indole synthesis of 6-alkoxyindole-2-carboxylates.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • To a solution of 4-alkoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

    • Add ethyl pyruvate (1.05 eq) and a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates consumption of the starting hydrazine.

    • The resulting hydrazone often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Fischer Indolization (Cyclization):

    • Add the dried hydrazone (1.0 eq) portion-wise to pre-heated (80 °C) polyphosphoric acid (PPA) or Eaton's reagent (7.7% P₂O₅ in MeSO₃H) under vigorous stirring.

    • Maintain the reaction temperature between 80-100 °C for 1-2 hours, monitoring the reaction by TLC.

    • Causality: The strong acid protonates the hydrazone, catalyzing an intramolecular electrophilic substitution (the[2][2]-sigmatropic rearrangement characteristic of the Fischer synthesis) followed by aromatization to form the stable indole ring.

  • Workup and Purification:

    • Allow the reaction mixture to cool slightly before carefully pouring it onto crushed ice with stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 6-alkoxy-1H-indole-2-carboxylate.

In Vitro Evaluation: Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (Allow cells to attach) Start->Incubate1 Treat Add Test Compound (Varying concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Incubate2->AddMTT Incubate3 Incubate 2-4h (Formation of formazan crystals) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate3->Solubilize Measure Measure Absorbance (e.g., at 540-570 nm) Solubilize->Measure Analyze Data Analysis (Calculate % Viability, Determine IC50) Measure->Analyze End Results Analyze->End

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate human cancer cells (e.g., A549, HepG2) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test 6-alkoxyindole-2-carboxylate compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubate the plate for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Conclusion and Future Directions

The 6-alkoxyindole-2-carboxylate scaffold is a highly adaptable and pharmacologically significant structure. The structure-activity relationships discussed herein demonstrate that strategic modifications to the 6-alkoxy group, the 2-carboxylate moiety, and other positions on the indole ring can effectively tailor the compound's activity towards a desired biological target. The provided synthetic and assay protocols offer a validated starting point for the exploration and optimization of new chemical entities based on this promising scaffold. Future research should focus on expanding the diversity of substituents, particularly at the 6-position, and exploring novel bioisosteric replacements for the carboxylate group to further enhance the potency, selectivity, and drug-like properties of this versatile class of molecules.

References

  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link][1][4]

  • Zhang, W.-L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 9020-9031. [Link][2][5]

  • Piscitelli, F., et al. (2013). Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor. Journal of Pharmacology and Experimental Therapeutics, 345(1), 120-131. [Link][3][9]

  • Kulkarni, A., et al. (2012). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 55(11), 5365-5375. [Link][6]

  • Kulkarni, A. R., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(15), 6561-6574. [Link][8]

  • HETEROCYCLES (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2834. [Link]

  • Al-Sanea, M. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform, 43(15). [Link]

  • Zhang, H., et al. (2014). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 19(6), 8153-8173. [Link][10]

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Foundational

An In-Depth Technical Guide to the Predicted ADMET Profile of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Foreword: The Imperative of Early-Stage ADMET Profiling In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the profound costs and high attrition ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Early-Stage ADMET Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for mitigating the profound costs and high attrition rates associated with late-stage clinical trial failures. Undesirable pharmacokinetic and safety profiles are leading causes of this attrition.[1][2][3] The proactive, in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides a critical, early-stage filter to identify and deprioritize candidates with a low probability of success, thereby conserving invaluable resources for more promising molecules.[4][5][6] This guide presents a comprehensive, computationally-derived ADMET profile for the novel compound, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a molecule belonging to the indole carboxylate class which has been explored for therapeutic potential.[7] By leveraging a suite of validated predictive models, we will dissect its likely behavior within a biological system, offering a foundational dataset for researchers in drug development.

Methodology: A Multi-Model In Silico Approach

To construct a robust and multi-faceted ADMET profile, a single predictive tool is insufficient. The inherent complexities of biological systems necessitate a consensus approach, drawing upon different algorithms and training datasets.[2][3] This analysis synthesizes predictions from several industry-standard, freely accessible platforms:

  • SwissADME: For physicochemical properties, drug-likeness, pharmacokinetic predictions, and medicinal chemistry friendliness.[8][9][10]

  • pkCSM: For a quantitative prediction of pharmacokinetic properties using a unique graph-based signature methodology.[11][12][13]

  • ProTox-II: For the prediction of various toxicological endpoints, including organ toxicity and potential carcinogenicity.[14][15][16][17]

The workflow for this predictive analysis is a systematic, multi-step process designed to ensure comprehensive data capture and interpretation.

ADMET_Workflow cluster_input Input Molecule cluster_prediction In Silico Prediction Platforms cluster_analysis Data Synthesis & Analysis cluster_output Final Output Input Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate SMILES: CCOC(=O)c1c[nH]c2cc(OC(C)C)ccc12 SwissADME SwissADME (Physicochemistry, PK, Drug-Likeness) Input->SwissADME Submit SMILES pkCSM pkCSM (Quantitative ADME) Input->pkCSM Submit SMILES ProToxII ProTox-II (Toxicity Endpoints) Input->ProToxII Submit SMILES Absorption Absorption (Oral Bioavailability, Permeability) SwissADME->Absorption Distribution Distribution (BBB Permeability, PPB) SwissADME->Distribution Metabolism Metabolism (CYP450 Inhibition) SwissADME->Metabolism Toxicity Toxicity (hERG, Carcinogenicity, etc.) SwissADME->Toxicity pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (Clearance) pkCSM->Excretion ProToxII->Toxicity Report Comprehensive ADMET Profile (Tables, Visualizations, Interpretation) Absorption->Report Consolidate & Interpret Distribution->Report Consolidate & Interpret Metabolism->Report Consolidate & Interpret Excretion->Report Consolidate & Interpret Toxicity->Report Consolidate & Interpret

Caption: Predictive ADMET Profiling Workflow.

Part 1: Physicochemical Properties and Drug-Likeness Evaluation

The foundational step in any ADMET assessment is the characterization of the molecule's fundamental physicochemical properties. These parameters govern its behavior in both aqueous and lipid environments, directly influencing its absorption and distribution. A key framework for evaluating the "drug-likeness" of an orally administered therapeutic is Lipinski's Rule of Five.[18][19][20] This rule posits that poor oral absorption is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) over 500 Daltons, a LogP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).[18][21]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Parameter Predicted Value Lipinski's Rule of Five Evaluation Source
Molecular Formula C15H19NO3 N/A SwissADME
Molecular Weight 261.32 g/mol Pass (< 500) SwissADME
LogP (Consensus) 3.15 Pass (< 5) SwissADME
Hydrogen Bond Donors 1 Pass (≤ 5) SwissADME
Hydrogen Bond Acceptors 3 Pass (≤ 10) SwissADME
Molar Refractivity 75.30 N/A SwissADME
Topological Polar Surface Area (TPSA) 55.13 Ų N/A SwissADME

| Number of Violations | 0 | Favorable | SwissADME |

Expert Analysis: Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate demonstrates a highly favorable profile according to Lipinski's Rule of Five, with zero violations. Its moderate molecular weight and optimal lipophilicity (LogP) suggest a good balance between aqueous solubility and lipid membrane permeability, which is a prerequisite for effective oral absorption.[20] The low count of hydrogen bond donors and acceptors further supports this prediction. The Topological Polar Surface Area (TPSA) is below the commonly accepted threshold of 140 Ų, indicating a high likelihood of good cell membrane permeability.

Part 2: Pharmacokinetic Profile

Absorption

Effective absorption, primarily from the gastrointestinal tract for oral drugs, is the first critical step for a drug to exert its systemic effect.[5] Key predictors include human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, a widely used in vitro model of the gut epithelium.

Table 2: Predicted Absorption Properties

Parameter Predicted Value Interpretation Source
Human Intestinal Absorption 95.89% High absorption predicted pkCSM
Caco-2 Permeability (logPapp) 0.44 High permeability predicted (>0.9 x 10⁻⁶ cm/s) pkCSM

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells | SwissADME, pkCSM |

Expert Analysis: The predictive models converge on a high probability of excellent oral absorption for this compound. The high predicted Caco-2 permeability suggests efficient passive diffusion across the intestinal wall.[1] Critically, the compound is not predicted to be a substrate of P-glycoprotein (P-gp), an efflux pump that actively transports drugs out of cells, which can be a significant barrier to absorption and tissue penetration.

Absorption_Pathway cluster_membrane Lumen GI Lumen Epithelium Intestinal Epithelium Lumen->Epithelium Passive Diffusion (High) Epithelium->Lumen P-gp Efflux (Predicted NO) Bloodstream Bloodstream Epithelium->Bloodstream Entry into Circulation Pgp P-gp Efflux Pump

Caption: Predicted Gastrointestinal Absorption Pathway.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.[4] Two crucial parameters are its ability to cross the Blood-Brain Barrier (BBB) and the extent to which it binds to plasma proteins (PPB). High PPB can limit the amount of free drug available to act on its target, while BBB penetration is essential for CNS-acting drugs but undesirable for peripherally-acting ones.

Table 3: Predicted Distribution Properties

Parameter Predicted Value Interpretation Source
Blood-Brain Barrier (BBB) Permeability (logBB) -0.217 Readily crosses the BBB (logBB > -1) pkCSM
CNS Permeability Yes Predicted to penetrate the Central Nervous System pkCSM

| Fraction Unbound in Plasma (Fu) | 0.158 | High plasma protein binding (~84.2%) predicted | pkCSM |

Expert Analysis: The models strongly suggest that this compound will cross the Blood-Brain Barrier.[22][23] This is a critical finding that must be contextualized by the intended therapeutic target. If the target is within the CNS, this is a highly desirable property. If not, it could be a liability, increasing the risk of CNS-related side effects. The predicted high plasma protein binding is a common feature of lipophilic drugs and must be factored into dosing calculations, as only the unbound fraction is pharmacologically active.

Metabolism

Metabolism, primarily occurring in the liver, involves the biochemical modification of drug molecules, facilitating their excretion.[5] The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of the majority of drugs.[24] Inhibition of these enzymes by a drug candidate can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.[25]

Table 4: Predicted Metabolic Properties (CYP450 Inhibition)

Parameter Prediction Interpretation Source
CYP1A2 Inhibitor Yes Potential for DDIs with CYP1A2 substrates SwissADME, pkCSM
CYP2C19 Inhibitor No Low risk of DDIs with CYP2C19 substrates SwissADME, pkCSM
CYP2C9 Inhibitor Yes Potential for DDIs with CYP2C9 substrates SwissADME, pkCSM
CYP2D6 Inhibitor No Low risk of DDIs with CYP2D6 substrates SwissADME, pkCSM

| CYP3A4 Inhibitor | Yes | Potential for DDIs with CYP3A4 substrates | SwissADME, pkCSM |

Expert Analysis: The compound is predicted to be an inhibitor of several key metabolic enzymes, namely CYP1A2, CYP2C9, and CYP3A4. CYP3A4 is particularly significant as it is involved in the metabolism of approximately 50% of all marketed drugs.[26] This predicted inhibition profile represents a significant liability and a high risk for drug-drug interactions. Any further development of this compound would require rigorous in vitro and in vivo testing to confirm and quantify this inhibitory potential. This finding is a critical flag for medicinal chemists to consider modifications that might mitigate this effect.

Excretion

Excretion is the process of removing the drug and its metabolites from the body, primarily via the kidneys. Total clearance is a measure of the body's efficiency in eliminating a drug.

Table 5: Predicted Excretion Properties

Parameter Predicted Value Interpretation Source
Total Clearance (log(ml/min/kg)) 0.211 Low clearance predicted pkCSM

| Renal OCT2 Substrate | No | Not likely to be actively secreted by renal OCT2 | pkCSM |

Expert Analysis: The predicted low total clearance suggests that the compound is likely to be eliminated from the body relatively slowly, which could lead to a longer half-life. This can be advantageous for reducing dosing frequency but also increases the risk of drug accumulation and potential toxicity if not dosed appropriately.

Part 3: Toxicological Profile

Early identification of potential toxicity is a cornerstone of modern drug development.[27] In silico models provide a first alert for a range of toxicological endpoints.

Table 6: Predicted Toxicological Endpoints

Parameter Prediction Confidence Interpretation Source
hERG I Inhibition No N/A Low risk of causing QT prolongation pkCSM
Hepatotoxicity No 0.77 Low risk of causing drug-induced liver injury ProTox-II
Carcinogenicity Inactive 0.70 Low risk of being carcinogenic ProTox-II
Mutagenicity (AMES Test) No N/A Low risk of being mutagenic pkCSM, ProTox-II
Immunotoxicity Inactive 0.88 Low risk of adverse immune system effects ProTox-II
Cytotoxicity Active 0.65 Potential for cytotoxicity ProTox-II

| LD50 (Oral, Rat) | 2500 mg/kg | Class 5 | Predicted to have low acute oral toxicity | ProTox-II |

Expert Analysis: The overall predicted toxicity profile is largely favorable. Crucially, the compound is not predicted to inhibit the hERG potassium channel, a major cause of drug-induced cardiotoxicity and market withdrawals.[28][29][30] The predictions also indicate a low probability of organ-specific toxicities like hepatotoxicity, as well as carcinogenicity and mutagenicity.[15][31]

The one point of caution is the prediction of potential cytotoxicity with moderate confidence. While the predicted oral LD50 in rats is low (Class 5: "may be harmful if swallowed"), this cytotoxicity flag warrants further investigation with in vitro cell viability assays to understand the potential concentration-dependent effects on different cell lines.

Synthesis and Overall Assessment

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate presents a mixed but informative in silico ADMET profile.

  • Strengths: The compound exhibits excellent predicted "drug-like" characteristics, with strong potential for high oral absorption and favorable distribution properties, including the ability to penetrate the CNS. Its predicted toxicity profile is largely benign, most notably showing a low risk of cardiotoxicity (hERG inhibition) and carcinogenicity.

  • Liabilities: The most significant concern is the predicted inhibition of multiple major CYP450 enzymes (1A2, 2C9, and 3A4). This presents a substantial risk for drug-drug interactions, which is a major hurdle for clinical development.[26][32] The potential for cytotoxicity, although predicted with lower confidence, also requires experimental validation.

Final Recommendation: Based on this comprehensive in silico analysis, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate possesses a promising foundational scaffold from an absorption, distribution, and safety perspective. However, the high probability of significant metabolic DDI liability is a critical issue that must be addressed. It is recommended that medicinal chemistry efforts focus on structural modifications aimed at reducing or eliminating the inhibition of CYP450 enzymes while preserving the favorable ADME properties. This predictive profile serves as a robust, data-driven guide for the next steps in the optimization and validation of this chemical series.

References

  • Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction. (2025).
  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (n.d.).
  • Lipinski's rule of five. (n.d.). Wikipedia. [Link]

  • In silico prediction of hERG inhibition. (n.d.). PubMed. [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (n.d.). PubMed. [Link]

  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. (2025). PMC. [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. (n.d.). PMC. [Link]

  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers in Chemistry. [Link]

  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers. [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. [Link]

  • Improving the accuracy of prediction models for small datasets of Cytochrome P450 inhibition with deep learning. (2025). PMC. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Lipinski's rule of five, famous extensions and famous exceptions. (2020). Chemia Naissensis. [Link]

  • Improving hERG Cardiotoxicity Prediction via SMILES Transformer, Molecular Fingerprints, and Layer-Wise Self-Adaptive Graph Attention Network. (2026). ACS Omega. [Link]

  • Development of Machine Learning Based Blood-brain Barrier Permeability Prediction Models Using Physicochemical Properties, MACCS and Substructure Fingerprints. (2021). Bentham Science. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). Springer Link. [Link]

  • hERG_predictor: Prediction and Understanding of hERG Inhibition using Machine Learning and Structure-Based Drug Design. (n.d.). GitHub. [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (2021). Bentham Science. [Link]

  • Recent Developments in Computational Prediction of hERG Blockage. (2025). ResearchGate. [Link]

  • Lipinski's rule of five. (n.d.). Moodle@Units. [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. [Link]

  • Transparent Machine Learning Model to Understand Drug Permeability through the Blood–Brain Barrier. (n.d.). ACS Publications. [Link]

  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT. [Link]

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. (2025). Frontiers in Chemistry. [Link]

  • ADMET Predictions. (2025). Deep Origin. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Chemical Information and Modeling. [Link]

  • Predictive ADMET Modeling. (n.d.). BHSAI. [Link]

  • Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. (2022). MDPI. [Link]

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. (n.d.). Pharmaron. [Link]

  • Assessment of Cytochrome P450 Enzyme Inhibition and Inactivation in Drug Discovery and Development. (n.d.). ResearchGate. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (n.d.). PMC. [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018). PubMed. [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018). PMC. [Link]

  • ADMET-informatics, Pharmacokinetics, Drug-likeness and Medicinal Chemistry of Bioactive Compounds of Physalis minima Ethanolic Leaf Extract (PMELE) as a Potential Source of Natural Lead Molecules for Next Generation Drug Design, Development and Therapies. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2015). Semantic Scholar. [Link]

  • pkcsm/prediction. (n.d.). Biosig Lab. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). PMC. [Link]

  • In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. (2022). ScienceScholar. [Link]

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  • Insilico toxicity prediction by using ProTox-II computational tools. (2024). Asia-Pacific Journal of Pharmacotherapy & Toxicology. [Link]

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Exploratory

An In-depth Technical Guide to Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

Introduction The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant therapeutic applications.[1][2] This pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant therapeutic applications.[1][2] This privileged scaffold, a fusion of a benzene and a pyrrole ring, is found in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]

Within the broad family of indole-containing compounds, ethyl indole-2-carboxylate and its derivatives have emerged as particularly valuable synthetic intermediates and pharmacophores.[4] The ester functional group at the 2-position provides a handle for further chemical modifications, such as the formation of amides, hydrazides, and other derivatives, which have shown promising biological activities.[5][6] This technical guide provides a comprehensive overview of a specific, yet underexplored, member of this class: ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate . While direct literature on this exact molecule is sparse, this guide will leverage established synthetic methodologies and structure-activity relationship (SAR) data from closely related analogues to present a detailed protocol for its synthesis, predict its physicochemical properties, and explore its potential as a therapeutic agent for researchers, scientists, and drug development professionals.

Proposed Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

A robust and versatile method for the synthesis of substituted indole-2-carboxylates is the Japp-Klingemann reaction followed by Fischer indole synthesis.[3][7][8] This approach is particularly well-suited for the preparation of the target molecule, starting from the readily available precursor, 4-isopropoxyaniline.[9][10]

Synthetic Workflow Diagram

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Synthesis 4-isopropoxyaniline 4-isopropoxyaniline NaNO2_HCl NaNO2, HCl 0-5 °C 4-isopropoxyaniline->NaNO2_HCl Diazonium_Salt 4-isopropoxyphenyl diazonium chloride NaNO2_HCl->Diazonium_Salt Hydrazone Hydrazone Intermediate Diazonium_Salt->Hydrazone Coupling Ethyl_Acetoacetate Ethyl 2-methyl-3-oxobutanoate Base Base (e.g., NaOAc) Ethyl_Acetoacetate->Base Base->Hydrazone Target_Molecule Ethyl 6-propan-2-yloxy -1H-indole-2-carboxylate Hydrazone->Target_Molecule Cyclization Acid_Catalyst Acid Catalyst (e.g., H2SO4, PPA) Acid_Catalyst->Target_Molecule

Caption: Proposed synthetic pathway for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Detailed Experimental Protocol

Step 1: Preparation of 4-isopropoxyaniline

While 4-isopropoxyaniline is commercially available, a general procedure for its synthesis from p-aminophenol is provided for completeness.[9][10]

  • To a stirred suspension of p-aminophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (2.5-3.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2-1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 4-isopropoxyaniline.[9]

Step 2: Japp-Klingemann Fischer Indole Synthesis [7][11]

  • Diazotization of 4-isopropoxyaniline:

    • Dissolve 4-isopropoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Coupling and Hydrazone Formation:

    • In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol.

    • Add a solution of sodium acetate or another suitable base to the ethanolic solution and cool to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the stirred solution of the β-ketoester.

    • Allow the reaction to stir at a low temperature for several hours until the formation of the hydrazone is complete (monitored by TLC). The hydrazone may precipitate from the solution.

    • Collect the hydrazone by filtration, wash with cold water, and dry.

  • Fischer Indole Synthesis (Cyclization):

    • The crude hydrazone can be cyclized without further purification.

    • Add the hydrazone to a suitable acidic catalyst, such as a mixture of acetic acid and sulfuric acid, or polyphosphoric acid (PPA).[12]

    • Heat the mixture to 80-100 °C for 1-3 hours. The progress of the cyclization should be monitored by TLC.

    • After completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

    • The product will precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

    • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain pure ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₁₄H₁₇NO₃-
Molecular Weight 247.29 g/mol -
Appearance Likely a white to off-white solidInferred from similar compounds
logP (Octanol/Water) ~3.0-3.5Inferred from similar compounds
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 4-

Note: These values are estimations and should be confirmed by experimental analysis.

Biological Significance and Potential Therapeutic Applications

The indole-2-carboxylate scaffold is a versatile template for the design of biologically active molecules.[4] The introduction of an alkoxy group at the 6-position can significantly influence the compound's biological profile, often enhancing its interaction with specific biological targets.

Anti-inflammatory Activity

Indole derivatives are well-known for their anti-inflammatory properties, with indomethacin being a classic example.[1] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6.[5][13]

Recent studies on indole-2-carboxamide derivatives have shown that substitutions on the indole ring are crucial for potent anti-inflammatory activity. For instance, certain derivatives have demonstrated significant inhibition of LPS-induced TNF-α and IL-6 production in macrophages.[5] The 6-isopropoxy group in the title compound is expected to increase lipophilicity, which may enhance cell membrane permeability and interaction with intracellular targets within inflammatory pathways.

Anticancer Potential

The indole scaffold is present in numerous anticancer agents, and its derivatives have been shown to inhibit various targets involved in cancer progression, such as protein kinases, tubulin, and topoisomerases.[2][14]

  • Kinase Inhibition: Many indole derivatives have been developed as inhibitors of various kinases, which are often dysregulated in cancer.[14] The specific substitution pattern on the indole ring can confer selectivity for different kinases. It is plausible that ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate could serve as a scaffold for the development of novel kinase inhibitors.

  • Tubulin Polymerization Inhibition: Some indole-chalcone derivatives have been identified as dual inhibitors of tubulin polymerization and thioredoxin reductase, exhibiting potent antiproliferative activity against various cancer cell lines.[1]

Antimicrobial and Antiviral Activity

Indole derivatives have also demonstrated a broad spectrum of antimicrobial and antiviral activities.[2] For example, certain indole-based compounds have been investigated as inhibitors of HIV-1 integrase.[15] The structural features of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate make it a candidate for exploration in the development of new anti-infective agents.

Potential Signaling Pathway Involvement

Based on the activities of related indole derivatives, a potential mechanism of action for the anti-inflammatory effects of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate could involve the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates Target_Molecule Ethyl 6-propan-2-yloxy -1H-indole-2-carboxylate Target_Molecule->IKK Inhibits (?)

Caption: A potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion and Future Directions

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a promising, yet understudied, molecule within the pharmacologically rich class of indole derivatives. Based on established synthetic routes for analogous compounds, its preparation is readily achievable. The presence of the 6-isopropoxy group is anticipated to confer favorable physicochemical properties and potentially enhance its biological activity.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • Biological Screening: The synthesized compound should be screened against a panel of biological targets, including various cancer cell lines, microbial strains, and in assays for anti-inflammatory activity.

  • Structure-Activity Relationship (SAR) Studies: Further derivatization, particularly at the N1 position and by converting the C2 ester to an amide, could lead to the discovery of compounds with enhanced potency and selectivity.[5][6]

  • Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

References

  • R Discovery. (2010, September 15). Japp‐Klingemann Fischer Indole Synthesis. R Discovery. [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fischer Indole Synthesis. Wikipedia. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherif, A. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3328. [Link]

  • Singh, D., Kumar, A., & Singh, D. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health, 4(3), 308-317. [Link]

  • TSI Journals. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. TSI Journals. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(9), 1230. [Link]

  • Chen, G., Zhang, B., Gao, Y., & An, J. (2016). Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(10), 4879-4889. [Link]

  • ResearchGate. (2026, February 9). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]

  • Zagzoog, A., Kulkarni, A. R., & Atwood, B. K. (2016). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). ACS Chemical Neuroscience, 7(8), 1119-1133. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [Link]

  • Scent.vn. (n.d.). 4-Isopropoxyaniline CAS# 7664-66-6: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn. [Link]

  • Vankayalapati, H., Mittal, S., & Basu, A. (2010). The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II. Bioorganic & Medicinal Chemistry Letters, 20(24), 7431-7434. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Roy, P., & Panda, A. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-cancer agents in medicinal chemistry, 22(16), 2911–2926. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Collot, V., Schmitt, M., & Bourguignon, J. J. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles, 51(12), 2823-2838. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 11(52), 32678–32709. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound and the Imperative for Safety Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a member of the indole de...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Imperative for Safety

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a member of the indole derivative family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] The indole scaffold is a core structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1] As research into novel indole-based compounds accelerates, a thorough understanding of their safe handling, storage, and disposal is paramount to protect laboratory personnel and ensure the integrity of experimental outcomes.

While a specific Safety Data Sheet (SDS) for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is not publicly available, this guide synthesizes authoritative data from structurally analogous indole-2-carboxylate esters and related indole derivatives. The fundamental chemical properties and reactivity of the indole core, combined with the ester and ether functionalities, allow for a robust and scientifically grounded assessment of the potential hazards and necessary precautions.[2][3][4] This document is designed to provide not just a set of rules, but the scientific rationale behind them, empowering researchers to build a culture of safety and self-validation in their laboratories.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with indole-2-carboxylate derivatives are consistently identified as irritation to the skin and eyes.[3][4] The powdered or crystalline nature of these solids also presents a potential respiratory hazard if inhaled.[5][6]

1.1. Summary of Anticipated Hazards

Based on data from closely related compounds, the following classifications are anticipated:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation.[7]
Acute Toxicity (Oral, Dermal)Category 4 (Anticipated)H302: Harmful if swallowed. H312: Harmful in contact with skin.[3][5]

1.2. The 'Why' Behind the Hazards: A Mechanistic Perspective

  • Skin and Eye Irritation: The aromatic indole ring system and its substituents can interact with biological membranes and proteins. As a fine powder, the compound has a large surface area, increasing the potential for localized irritation upon contact with the moist surfaces of the eyes or skin.[8] Prolonged contact can lead to inflammation and discomfort.

  • Respiratory Irritation: Inhalation of fine dusts can cause mechanical irritation to the respiratory tract. While specific data is limited, it is a prudent and standard practice to assume that any fine organic powder may cause irritation to the nose, throat, and lungs.[6]

  • Chemical Reactivity and Stability: Indole derivatives can be sensitive to air, light, and strong oxidizing agents.[2] The indole nitrogen can be alkylated, and the ester can be hydrolyzed under basic conditions.[9][10] These reactivity profiles inform the necessary storage and handling conditions to prevent degradation and the formation of unknown, potentially more hazardous byproducts.

Section 2: The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential. The goal is to minimize exposure through all potential routes: dermal, ocular, and inhalation.

2.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particulates and to contain any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[11]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[5]

2.2. Personal Protective Equipment (PPE): The Researcher's Armor

The selection of PPE must be based on a thorough risk assessment. For handling ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, the following are mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.[2][4]Protects against splashes and airborne dust. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use.[2]Prevents direct skin contact. Use proper glove removal technique to avoid contaminating the skin.
Body Protection A clean, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small-scale laboratory use within a fume hood.[2][4]If a fume hood is not available or if handling large quantities that may generate significant dust, a NIOSH/MSHA-approved respirator is necessary.[2][6]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 1. Lab Coat don2 2. Eye Protection (Goggles) don1->don2 don3 3. Gloves don2->don3 wash_hands Wash Hands Thoroughly doff1 1. Gloves (Contaminated) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff3->wash_hands

Caption: PPE donning and doffing sequence to minimize cross-contamination.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.

3.1. Handling and Storage Protocol

  • Procurement and Receipt: Upon receipt, inspect the container for damage. Log the compound into your chemical inventory.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][11] For long-term stability, refrigeration and protection from direct sunlight are recommended.[2][3] Store away from strong oxidizing agents.[2][3]

  • Weighing and Dispensing:

    • Transport the sealed container to the chemical fume hood.

    • Don all required PPE.

    • Perform all manipulations, including weighing and preparing solutions, inside the fume hood to contain dust and vapors.

    • Avoid creating dust.[2][6] Use a spatula to carefully transfer the solid.

    • Clean any residual powder from the spatula and weighing vessel with an appropriate solvent-dampened wipe before removing them from the hood.

    • Tightly reseal the container immediately after use.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][5]

3.2. Spill and Emergency Response

A clear, rehearsed emergency plan is critical.

Accidental Release Decision Tree

Spill_Response start Spill Occurs is_major Is the spill large, outside containment, or are you injured? start->is_major evacuate Evacuate Area Alert Others Call Emergency Services is_major->evacuate Yes is_minor Minor Spill (Small, Contained, No Injury) is_major->is_minor No ensure_ppe Ensure Appropriate PPE is Worn is_minor->ensure_ppe contain Cover with inert absorbent material (e.g., sand, vermiculite) Avoid raising dust ensure_ppe->contain collect Carefully sweep up material Place in a sealed container for hazardous waste contain->collect decontaminate Decontaminate spill area with appropriate solvent and wash with soap and water collect->decontaminate dispose Dispose of waste and contaminated PPE as hazardous waste decontaminate->dispose

Caption: Decision workflow for responding to an accidental spill.

3.3. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Skin Contact Take off contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][4]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4]
Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[2][4]

3.4. Disposal Considerations

All chemical waste must be handled as hazardous.

  • Waste Generation: Minimize waste generation.

  • Containment: Collect waste material and any contaminated items (e.g., gloves, wipes) in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Disposal: Dispose of contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain or in general trash.

Conclusion: A Proactive Stance on Laboratory Safety

The responsible use of novel chemical entities like ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is fundamental to advancing scientific research. While this compound holds potential within drug discovery, its handling demands a rigorous and informed approach to safety. By understanding the underlying chemical principles behind the hazards, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols, researchers can confidently and safely explore its scientific possibilities. This guide serves as a foundational document, which should be integrated into a comprehensive laboratory-specific safety plan.

References

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). Molecules. [Link]

  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016, March 10). Molecules. [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. [Link]

  • Safety Data Sheet: Indole-3-propionic acid. Carl ROTH. [Link]

  • Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process. Chemical Communications. [Link]

  • Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process. (2009, December 28). PubMed. [Link]

  • Indole-3-butyric Acid - Safety Data Sheet. Szabo-Scandic. [Link]

  • Safety Data Sheet: Indole-3-carboxaldehyde. Carl ROTH. [Link]

  • ethyl 1H-indole-2-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • Experimental and Theoretical Photoemission Study of Indole and Its Derivatives in the Gas Phase. (2020, April 24). The Journal of Physical Chemistry A. [Link]

  • Synthesis and evaluation of indole derivatives as photosynthesis and plant growth inhibitors. (2019, March 27). Photochemical & Photobiological Sciences. [Link]

  • Detoxification of Indole by an Indole-Induced Flavoprotein Oxygenase from Acinetobacter baumannii. (2015, September 21). PLoS One. [Link]

  • Microbial Degradation of Indole and Its Derivatives. BioMed Research International. [Link]

  • ETHYL 1H-INDOLE-2-CARBOXYLATE | CAS 3770-50-1. Matrix Fine Chemicals. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). Molecules. [Link]

  • 1H-Indole-2-carboxylic acid, ethyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. (2025, May 26). MDPI. [Link]

  • Microbial Degradation of Indole and Its Derivatives. (2025, November 27). ResearchGate. [Link]

  • Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. (2020, July 11). PubMed. [Link]

Sources

Exploratory

Sourcing and Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (commonly known as ethyl 6-isopropoxy-1H-indole-2-carboxylate) is a highly specialized, privileged pharmacophore building block. Featuring a lipophilic iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (commonly known as ethyl 6-isopropoxy-1H-indole-2-carboxylate) is a highly specialized, privileged pharmacophore building block. Featuring a lipophilic isopropoxy handle at the C6 position, it is frequently utilized in the development of allosteric modulators for G-protein coupled receptors (such as CB1)[1] and various antiviral agents. Due to its niche applications, commercial availability is often scarce or subject to long lead times. This whitepaper provides a critical analysis of the commercial landscape[2] and details a validated, self-correcting de novo synthetic protocol via the Hemetsberger-Knittel reaction[3] to ensure uninterrupted access for drug development professionals.

Pharmacophoric Rationale and Chemical Identity

The indole-2-carboxylate core is a cornerstone of medicinal chemistry. The specific substitution pattern of this compound—an ethyl ester at C2 and an isopropoxy group at C6—provides unique geometric and electronic properties:

  • C2-Ester: Serves as a versatile synthetic handle for conversion into indole-2-carboxamides, which are critical for hydrogen-bonding interactions in receptor binding pockets[4].

  • C6-Isopropoxy: The branched, lipophilic nature of the propan-2-yloxy group is highly effective at occupying hydrophobic sub-pockets, increasing the overall binding affinity ( KB​ ) and allosteric cooperativity ( α ) in target receptors[5].

Commercial Landscape & Procurement Strategy

A search of global chemical registries reveals that this compound (CAS: 1178051-21-2) is rarely stocked in bulk by tier-one catalog suppliers (e.g., Sigma-Aldrich, Fisher Scientific)[6]. It is primarily indexed by specialized aggregators and screening library vendors[2]. Relying solely on commercial procurement can introduce critical bottlenecks in a structure-activity relationship (SAR) campaign.

Table 1: Sourcing Strategy Matrix
Sourcing RouteExample ProvidersTypical Lead TimeCost ProfileReliability & Purity
Specialty Catalogs Enamine, MolPort, Chemsrc[2]2–4 weeksModerateLow availability; High purity when in stock.
Custom CRO Pharmaron, WuXi AppTec6–10 weeksHighHigh reliability; >95% LC-MS purity guaranteed.
In-House Synthesis Internal Chemistry Core1–2 weeksLow (Reagent cost)High reliability; Complete control over scale.

To navigate this, research teams must adopt a dynamic procurement strategy, balancing catalog searches with in-house synthetic readiness.

SourcingStrategy Start Need Ethyl 6-isopropoxy- 1H-indole-2-carboxylate CheckVendors Check Specialty Catalogs (e.g., Enamine, MolPort) Start->CheckVendors Decision Commercially Available? CheckVendors->Decision Procure Procure directly (Lead time: 1-4 weeks) Decision->Procure Yes Custom Custom Synthesis via CRO Decision->Custom No InHouse In-House Synthesis (Hemetsberger-Knittel) Decision->InHouse No

Caption: Decision tree for sourcing ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate based on availability.

De Novo Synthesis: The Hemetsberger-Knittel Logic

When commercial avenues fail, de novo synthesis is required. The choice of synthetic route is critical.

The Causality of Route Selection: A standard Fischer Indole Synthesis starting from 3-isopropoxyphenylhydrazine and ethyl pyruvate is fundamentally flawed for this target. Because the hydrazine is meta-substituted, cyclization can occur at either of the two available ortho positions, yielding an inseparable mixture of 4-isopropoxy and 6-isopropoxy indoles.

To solve this, we employ the Hemetsberger-Knittel Indole Synthesis [3]. By starting with a para-substituted aldehyde (4-isopropoxybenzaldehyde), the two ortho positions on the benzene ring are chemically equivalent. When the intermediate vinyl azide undergoes thermolysis, the nitrene insertion is perfectly regioselective, exclusively yielding the desired 6-substituted indole[4].

SynthesisPathway SM1 4-Isopropoxybenzaldehyde Step1 Knoevenagel Condensation NaOEt, EtOH, -20°C to 0°C SM1->Step1 SM2 Ethyl azidoacetate SM2->Step1 Int1 Ethyl (Z)-2-azido-3-(4- isopropoxyphenyl)acrylate Step1->Int1 Step2 Thermolytic Cyclization Xylene, 140°C, 4h Int1->Step2 Product Ethyl 6-isopropoxy-1H- indole-2-carboxylate Step2->Product

Caption: Regioselective Hemetsberger-Knittel synthesis of the 6-isopropoxy indole core.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the synthesis.

Step 1: Knoevenagel Condensation

Objective: Synthesize ethyl (Z)-2-azido-3-(4-isopropoxyphenyl)acrylate.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, prepare a solution of sodium ethoxide (NaOEt) (4.0 equiv) in anhydrous ethanol (0.5 M).

  • Temperature Control: Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath. Mechanistic Note: Maintaining -20 °C is critical; higher temperatures trigger premature decomposition of the azidoacetate, drastically reducing yields[7].

  • Addition: Dropwise, add a mixture of 4-isopropoxybenzaldehyde (1.0 equiv) and ethyl azidoacetate (4.0 equiv). Electron-rich aldehydes often require excess reagents to drive the aldol condensation to completion[7].

  • Reaction: Stir at -20 °C for 30 minutes, then allow it to slowly warm to 0 °C over 6 hours[4].

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (QC): Perform TLC (Hexanes:EtOAc 8:2). The product should appear as a distinct, UV-active yellow spot. Proceed to Step 2 without extensive column chromatography, as vinyl azides can be sensitive to silica gel.

Step 2: Thermolytic Cyclization

Objective: Extrude nitrogen gas to form the indole core.

  • Preparation: Dissolve the crude ethyl (Z)-2-azido-3-(4-isopropoxyphenyl)acrylate in anhydrous xylene (0.1 M concentration).

  • Thermolysis: Heat the solution to reflux (~140 °C) under an argon atmosphere for 4–6 hours. Mechanistic Note: The high boiling point of xylene provides the precise thermal energy required to extrude N2​ gas, generating a highly reactive singlet nitrene that rapidly inserts into the adjacent C-H bond[3].

  • Workup: Cool the reaction to room temperature. Evaporate the xylene under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes:EtOAc gradient 9:1 to 7:3) to afford the pure indole.

  • Self-Validation (QC):

    • 1H NMR (400 MHz, CDCl3​ ): Look for the diagnostic indole N-H broad singlet at ~8.8 ppm, the C3-H doublet at ~7.1 ppm, and the isopropoxy signature (a septet at ~4.6 ppm and a doublet at ~1.3 ppm).

    • LC-MS: Confirm the exact mass [ M+H ]+ = 248.3 m/z.

Physicochemical Properties

Understanding the physical properties of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is essential for downstream formulation and assay development.

Table 2: Quantitative Physicochemical Data
PropertyValueSignificance in Application
CAS Number 1178051-21-2[6]Unique registry identifier for procurement.
Molecular Formula C14​H17​NO3​ Confirms elemental composition.
Molecular Weight 247.29 g/mol Optimal low-MW starting point for lead optimization.
H-Bond Donors 1 (Indole N-H)Critical for anchoring to receptor backbone residues.
H-Bond Acceptors 3 (Ester & Ether O)Facilitates solvent interaction and target binding.
Appearance Off-white to pale yellow solidVisual indicator of purity post-chromatography.

References

  • Chemsrc Chemical Database. "ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (CAS: 1178051-21-2)." Chemsrc. Available at:[Link]

  • Molbase Chemical Registry. "ethyl 6-isopropoxy-1H-indole-2-carboxylate." Molbase. Available at:[Link]

  • Gribble, G. W. "Hemetsberger Indole Synthesis." Indole Ring Synthesis: From Natural Products to Drug Discovery, First Edition, 2016. Available at:[Link]

  • Khurana, L., et al. "Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)." Journal of Medicinal Chemistry, 2014, 57(7), 3040-3052. Available at:[Link]

  • Suzuki, H., et al. "Synthetic Utility of tert-Butyl Azidoacetate on the Hemetsberger–Knittel Reaction." Chemical & Pharmaceutical Bulletin, 2003. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Analogs and Derivatives of Ethyl 6-Propan-2-yloxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known analogs and derivatives of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a versatile heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known analogs and derivatives of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a versatile heterocyclic scaffold. As a senior application scientist, the following sections will not only detail synthetic methodologies but also delve into the rationale behind structural modifications and their impact on biological activity, offering a framework for the strategic design of novel compounds.

Introduction: The Ethyl 6-Propan-2-yloxy-1H-indole-2-carboxylate Core

The indole ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug discovery.[2] The subject of this guide, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, features key substitution patterns that offer multiple avenues for chemical exploration: an ester at the 2-position, a secondary alkoxy group at the 6-position, and a reactive N-H at the 1-position. Each of these sites can be selectively modified to modulate the physicochemical and pharmacological properties of the resulting molecules.

The 6-alkoxy substitution is of particular interest as it can influence the electron density of the indole ring, thereby affecting its reactivity and interaction with biological targets. The isopropoxy group, in particular, provides a degree of lipophilicity and steric bulk that can be fine-tuned in analog design.

Synthetic Strategies for the Core and its Analogs

The construction of the 6-alkoxy-1H-indole-2-carboxylate scaffold can be achieved through several established synthetic routes. A common and effective method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitably substituted phenylhydrazine and an α-ketoester.

For the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, the key starting materials would be (4-isopropoxyphenyl)hydrazine and ethyl pyruvate. The Japp-Klingemann reaction offers an alternative route, particularly useful for creating 3-substituted indoles.[3]

A generalized synthetic workflow for accessing the core structure and its immediate precursors is depicted below.

G cluster_0 Synthesis of the Core Scaffold 4-Isopropoxyaniline 4-Isopropoxyaniline (4-Isopropoxyphenyl)hydrazine (4-Isopropoxyphenyl)hydrazine 4-Isopropoxyaniline-> (4-Isopropoxyphenyl)hydrazine NaNO2, HCl then Na2SO3 Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (4-Isopropoxyphenyl)hydrazine->Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Ethyl pyruvate, acid catalyst (e.g., H2SO4, PPA)

Caption: Fischer indole synthesis approach to the core scaffold.

Derivatization Strategies and Structure-Activity Relationship (SAR) Insights

The ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate scaffold offers several key positions for derivatization, each with the potential to significantly impact biological activity.

Modification at the N-1 Position

The indole nitrogen can be readily alkylated or acylated to introduce a variety of substituents. This modification can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation.

Experimental Protocol: N-Alkylation of Ethyl 6-alkoxy-1H-indole-2-carboxylate

  • To a solution of ethyl 6-alkoxy-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-alkylated product.[4]

SAR Insights: N-alkylation can significantly impact the biological activity profile. For instance, in a series of indole-2-carboxamide derivatives designed as anti-inflammatory agents, the nature of the N-substituent was found to be critical for potency.[5]

Functionalization at the C-3 Position

The C-3 position of the indole nucleus is highly nucleophilic and susceptible to electrophilic substitution reactions such as acylation, alkylation, and Vilsmeier-Haack formylation.

Experimental Protocol: Friedel-Crafts Acylation at the C-3 Position

  • To a solution of ethyl 6-alkoxy-1H-indole-2-carboxylate (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane, add a Lewis acid catalyst such as aluminum chloride (AlCl3, 1.2 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-acylated derivative.[6]

SAR Insights: Substituents at the C-3 position have been shown to be crucial for the activity of indole-2-carboxylate derivatives as glycine antagonists at the NMDA receptor.[7] The length and nature of the side chain at C-3 directly influence binding affinity and in vivo potency.[7]

G cluster_derivatization Derivatization Pathways Core Scaffold Core Scaffold N-1 Substitution N-1 Substitution Core Scaffold->N-1 Substitution Alkylation/Acylation C-3 Functionalization C-3 Functionalization Core Scaffold->C-3 Functionalization Electrophilic Substitution C-2 Ester Modification C-2 Ester Modification Core Scaffold->C-2 Ester Modification Hydrolysis/Amidation 6-Position Analogs 6-Position Analogs Core Scaffold->6-Position Analogs Ether Cleavage -> Re-alkylation Modulated Polarity & H-Bonding Modulated Polarity & H-Bonding N-1 Substitution->Modulated Polarity & H-Bonding Direct Target Interaction Direct Target Interaction C-3 Functionalization->Direct Target Interaction Improved Solubility & PK Improved Solubility & PK C-2 Ester Modification->Improved Solubility & PK Fine-tuned Lipophilicity Fine-tuned Lipophilicity 6-Position Analogs->Fine-tuned Lipophilicity

Caption: Key derivatization points on the core scaffold.

Modification of the C-2 Ethyl Ester

The ethyl ester at the 2-position is a versatile handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

Experimental Protocol: Hydrolysis of the Ethyl Ester and Amide Coupling

  • Step 1: Hydrolysis

    • Dissolve the ethyl 6-alkoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to obtain the 6-alkoxy-1H-indole-2-carboxylic acid.[8]

  • Step 2: Amide Coupling

    • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF, add a coupling agent such as HATU or HOBt/EDC (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

    • Dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, and then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography or recrystallization.

SAR Insights: The transformation of the C-2 ester to an amide is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. For example, indole-2-carboxamides have been identified as potent allosteric modulators of the cannabinoid receptor 1 (CB1), with the amide substituent playing a key role in modulating affinity and cooperativity.[6]

Analogs of the 6-Isopropoxy Group

Modification of the 6-alkoxy group can be used to explore the impact of lipophilicity and steric hindrance on biological activity. This can be achieved by starting with the corresponding 6-hydroxyindole derivative, which can be prepared via demethylation of a 6-methoxyindole precursor, followed by O-alkylation with various alkyl halides.

Table 1: Representative Analogs and Derivatives

Position of ModificationType of ModificationExample SubstituentRationale for ModificationPotential Biological Relevance
N-1AlkylationBenzylIncrease lipophilicity, introduce aromatic interactionsAnti-inflammatory, Antiviral
C-3AcylationPhenylacetylIntroduce a key binding motifNMDA receptor antagonism
C-2Amidation(4-chlorophenyl)amideEnhance target engagement, improve PKCB1 receptor modulation, Anticancer
C-6Alkoxy variationMethoxy, ButoxyModulate lipophilicity and steric bulkAltering metabolic stability and target affinity

The choice of methoxy substitution on the indole ring has been shown to dramatically switch the biological activity of certain anticancer compounds from inducing methuosis to disrupting microtubules.[9] This highlights the profound influence that substitution on the benzene portion of the indole nucleus can have on the mechanism of action.

Conclusion and Future Directions

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate represents a valuable and highly versatile scaffold for the development of novel therapeutic agents. The strategic derivatization at the N-1, C-2, C-3, and C-6 positions allows for a systematic exploration of the chemical space and the fine-tuning of pharmacological properties. The insights from structure-activity relationship studies on related indole derivatives provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future work in this area could focus on the synthesis of libraries of these derivatives for high-throughput screening against a variety of biological targets, as well as the use of computational modeling to guide the design of next-generation compounds.

References

  • Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Arch Pharm Res. 2005 Nov;28(11):1219-23. doi: 10.1007/BF02978201. [Link]

  • Di Fabio R, Capelli AM, Conti N, Cugola A, Donati D, Feriani A, Gastaldi P, Gaviraghi G, Hewawasam P, Reggiani A, et al. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. J Med Chem. 1997 Mar 14;40(6):841-50. doi: 10.1021/jm960644a. [Link]

  • Zhang, Y., et al. Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry 2016 59 (11), 5127-5141. DOI: 10.1021/acs.jmedchem.5b01933. [Link]

  • Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens. Eur J Med Chem. 2022 Jan 15;228:113976. doi: 10.1016/j.ejmech.2021.113976. [Link]

  • Kulkarni, P. M., et al. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry 2013 56 (21), 8478-8488. DOI: 10.1021/jm400936e. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. 2023 Dec 8;28(24):8009. doi: 10.3390/molecules28248009. [Link]

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, Vol. 51, No. 12, 1999. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. 2022; 12(45): 29339–29351. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016 Mar; 21(3): 333. [Link]

  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. ACS Med Chem Lett. 2016 Sep 8; 7(9): 843–848. [Link]

  • Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science. Volume 34, Issue 3, April 2022, 101880. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. 2021, 11, 34509. [Link]

  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules. 2021 Mar; 26(5): 1461. [Link]

  • Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. Molecules. 2016 Mar; 21(3): 332. [Link]

  • Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. Pharmaceuticals (Basel). 2023 May; 16(5): 686. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J Org Chem. 2013; 9: 2413–2449. [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science Vol. 7 (08), pp. 001-010, August, 2017. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Curr. Org. Chem., 2017, 21, 1-28. [Link]

  • Synthetic route for the preparation of six novel steroidal derivatives,... ResearchGate. [Link]

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica, 2015, 7(10):309-319. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023 May; 28(10): 4220. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

Sources

Exploratory

Preliminary In-Vitro Screening of Ethyl 6-Propan-2-yloxy-1H-Indole-2-Carboxylate: A Technical Guide for Antiviral and Anticancer Lead Characterization

Executive Summary The compound ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (commonly referred to as ethyl 6-isopropoxy-1H-indole-2-carboxylate) represents a highly privileged chemical scaffold in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (commonly referred to as ethyl 6-isopropoxy-1H-indole-2-carboxylate) represents a highly privileged chemical scaffold in modern drug discovery. As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the preliminary in-vitro screening workflows required to characterize this compound. Rather than relying on generic assays, this guide focuses on the specific, field-proven therapeutic axes of the indole-2-carboxylate class: broad-spectrum antiviral activity and targeted antiproliferative (anticancer) efficacy.

Pharmacological Rationale & Structural Significance

Understanding the causality behind target selection is critical before initiating any screening protocol. The indole-2-carboxylate core is recognized for its versatile binding capabilities, functioning as a potent pharmacophore against diverse biological targets.

Recent structure-activity relationship (SAR) studies on related indole-2-carboxylate derivatives have demonstrated two primary mechanisms of action:

  • Antiviral Efficacy: Substitutions at the C6 position (such as the isopropoxy group) combined with the C2 carboxylate facilitate broad-spectrum antiviral activity against RNA and DNA viruses, including Coxsackie B3 and Influenza A[1]. Furthermore, the C2 carboxyl group and the indole core are critical for chelating Mg2+ ions within the active site of HIV-1 integrase, effectively blocking viral strand transfer2[2].

  • Anticancer Efficacy: Alkoxy-substituted indole-2-carboxylates exhibit significant antiproliferative activity against human carcinoma cell lines. The mechanism is driven by the induction of intracellular Reactive Oxygen Species (ROS) generation and subsequent poly(ADP-ribose) polymerase (PARP) cleavage, which forces the malignant cells into apoptosis3[3].

Physicochemical Preparation & Cytotoxicity Profiling

Before evaluating therapeutic efficacy, it is imperative to establish the baseline cytotoxicity of the compound. This creates a self-validating system ensuring that observed antiviral or anticancer effects are target-specific rather than the result of general cellular toxicity 4[4].

Protocol 1: Compound Preparation and MTT Cytotoxicity Assay
  • Stock Preparation: Dissolve ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Causality: The lipophilic nature of the C6 isopropoxy group and the indole core necessitates a strong polar aprotic solvent to prevent compound precipitation during subsequent aqueous dilution.

  • Cell Culture: Seed host cells (e.g., Vero cells for viral assays or normal human epithelial cells for cancer baselines) in 96-well microtiter plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO2 for 24 hours.

  • Treatment: Perform serial two-fold dilutions of the compound in culture media. Crucial: Maintain the final DMSO concentration below 0.5% to avoid solvent-induced toxicity. Treat the cells for 48 hours.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove the media and dissolve the resulting formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the 50% Cytotoxic Concentration ( CC50​ ) using non-linear regression analysis.

In-Vitro Antiviral Screening Workflow

The antiviral screening utilizes the Cytopathic Effect (CPE) reduction assay, a highly reliable phenotypic screen that directly correlates host cell survival with viral inhibition 5[5].

Protocol 2: Cytopathic Effect (CPE) Reduction Assay
  • Viral Inoculation: Infect confluent monolayers of host cells (e.g., Vero cells) with the target virus (e.g., Coxsackie B3 or Influenza A) at a Multiplicity of Infection (MOI) of 0.1.

  • Compound Addition: Immediately post-infection, add the serially diluted test compound to the wells. Include a viral control (virus + vehicle) and a cell control (no virus + vehicle).

  • Incubation & Observation: Incubate for 48-72 hours until the viral control exhibits 100% CPE (complete cell rounding and detachment).

  • Endpoint Readout: Quantify cell viability using a luminescent cell viability assay to determine the 50% Inhibitory Concentration ( IC50​ ).

  • Validation (Selectivity Index): Calculate the Selectivity Index ( SI=CC50​/IC50​ ). An SI > 10 indicates a favorable safety profile and specific antiviral activity.

In-Vitro Anticancer Screening Workflow

To evaluate the antiproliferative potential, the compound is screened against a panel of carcinoma cell lines, followed by mechanistic validation of ROS generation.

Protocol 3: ROS Quantification Assay
  • Treatment: Seed A549 (lung carcinoma) cells in 6-well plates. Treat with the test compound at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 24 hours.

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

    • Causality: DCFDA is a cell-permeable fluorogenic dye that is deacetylated by cellular esterases and later oxidized by ROS into highly fluorescent DCF. This provides a direct, quantifiable measure of oxidative stress induced by the indole derivative.

  • Flow Cytometry: Harvest cells and analyze fluorescence intensity (Ex: 485 nm, Em: 535 nm) via flow cytometry to quantify dose-dependent ROS generation.

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profile based on structurally analogous alkoxy-substituted indole-2-carboxylates (e.g., methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate)[6][7].

Assay TypeTarget / Cell LineMetricExpected Range (µM)Reference Standard
Cytotoxicity Vero (Host Cells) CC50​ > 150.0N/A
Antiviral Influenza A (H1N1) IC50​ 5.0 - 10.0Oseltamivir (6.43 µM)
Antiviral Coxsackie B3 IC50​ 10.0 - 20.0Ribavirin (2.58 µM)
Anticancer A549 (Lung) IC50​ 3.0 - 15.0Etoposide (12.5 µM)
Anticancer HepG2 (Liver) IC50​ 5.0 - 25.05-Fluorouracil (18.2 µM)

Mechanistic Pathway Analysis

The logical workflows and proposed mechanisms of action for the indole-2-carboxylate scaffold are visualized below.

ScreeningWorkflow A Ethyl 6-isopropoxy-1H-indole-2-carboxylate (Test Compound) B Stock Preparation (DMSO dissolution) A->B C Cytotoxicity Profiling (CC50) MTT Assay on Host Cells B->C D Antiviral Screening (IC50) CPE Reduction Assay B->D E Anticancer Screening (IC50) ROS & Viability Assays B->E F Data Synthesis Selectivity Index (SI) Calculation C->F D->F E->F

Fig 1. Preliminary in-vitro screening workflow for indole-2-carboxylate derivatives.

MechanismOfAction cluster_cancer Anticancer Pathway (e.g., A549 Cells) cluster_viral Antiviral Pathway (e.g., HIV-1 / Cox B3) Compound Ethyl 6-isopropoxy-1H-indole-2-carboxylate ROS Intracellular ROS Generation Compound->ROS Dose-dependent increase Integrase Mg2+ Chelation / Integrase Inhibition Compound->Integrase Target Binding DNA DNA Damage ROS->DNA PARP PARP Cleavage DNA->PARP Apoptosis Apoptosis Induction PARP->Apoptosis Replication Blockade of Viral Strand Transfer Integrase->Replication Clearance Viral Clearance / CPE Reduction Replication->Clearance

Fig 2. Proposed dual mechanism of action for antiviral and anticancer efficacy.

Conclusion

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate serves as a highly promising lead compound. The preliminary in-vitro screening protocols outlined above provide a robust, self-validating framework for establishing its therapeutic window and mechanism of action. Future development should focus on in-vivo pharmacokinetic profiling and structural optimization of the isopropoxy moiety to further enhance target affinity.

References

  • Title: Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives Source: Acta Pharmaceutica Sinica B / PMC URL
  • Title: Design, Synthesis and Antiproliferative Activity of a Novel Class of indole-2-carboxylate Derivatives Source: European Journal of Medicinal Chemistry / PubMed URL
  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules / PMC URL
  • Title: Potential biological activities of substituted indole-2-carboxylates Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate from 4-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged heterocyclic motif that forms the core of numerous pharmaceuticals, agrochemicals, and natural products. It...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous pharmaceuticals, agrochemicals, and natural products. Its versatile biological activity has driven significant efforts in the development of efficient synthetic methodologies for the construction of functionalized indole derivatives. This document provides a comprehensive guide to the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available 4-isopropoxyaniline.

The presented synthetic strategy is a robust and well-established two-step sequence: the Japp-Klingemann reaction followed by the Fischer indole synthesis. This approach offers a reliable pathway to substituted indole-2-carboxylates, allowing for the introduction of diverse functionalities on the indole ring. This guide will provide detailed experimental protocols, mechanistic insights, and characterization data to enable researchers to successfully replicate and adapt this synthesis for their specific needs.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The synthesis commences with the diazotization of 4-isopropoxyaniline, followed by a Japp-Klingemann reaction with a suitable β-ketoester to furnish the key arylhydrazone intermediate. Subsequent acid-catalyzed cyclization of the hydrazone via the Fischer indole synthesis yields the target ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Synthetic_Overview start 4-Isopropoxyaniline intermediate Ethyl 2-(4-isopropoxyphenylhydrazono)propanoate start->intermediate 1. NaNO₂, HCl, H₂O, 0-5 °C 2. Ethyl 2-methylacetoacetate, NaOH, EtOH/H₂O product Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate intermediate->product Polyphosphoric acid (PPA), 80-100 °C

Figure 1: Overall synthetic route.

Part 1: Synthesis of the Arylhydrazone Intermediate via the Japp-Klingemann Reaction

The first stage of the synthesis involves the formation of ethyl 2-(4-isopropoxyphenylhydrazono)propanoate. This is achieved through the Japp-Klingemann reaction, a reliable method for the synthesis of hydrazones from β-keto-acids or their esters and aryl diazonium salts.

Protocol 1: Synthesis of Ethyl 2-(4-isopropoxyphenylhydrazono)propanoate

Materials:

  • 4-Isopropoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl ether

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer with cooling capabilities

Procedure:

  • Diazotization of 4-Isopropoxyaniline:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-isopropoxyaniline (10.0 g, 66.1 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (4.80 g, 69.5 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Japp-Klingemann Coupling:

    • In a separate large beaker, prepare a solution of ethyl 2-methylacetoacetate (10.4 g, 72.1 mmol) and sodium hydroxide (5.3 g, 132.5 mmol) in a mixture of ethanol (100 mL) and water (100 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the β-ketoester solution with vigorous stirring. A yellow to orange precipitate should form.

    • Continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Filter the precipitated solid and wash it thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol/water to afford ethyl 2-(4-isopropoxyphenylhydrazono)propanoate as a crystalline solid.

    • Dry the product under vacuum.

Causality and Experimental Choices:

  • The diazotization is performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

  • The Japp-Klingemann reaction is carried out under basic conditions to deprotonate the β-ketoester, forming the nucleophilic enolate required for the coupling with the diazonium salt.

  • Ethyl 2-methylacetoacetate is chosen as the β-ketoester. Upon reaction, the acetyl group is cleaved, leading to the desired propanoate hydrazone.

Part 2: Fischer Indole Synthesis to Yield the Final Product

The second stage of the synthesis is the acid-catalyzed cyclization of the arylhydrazone intermediate to form the indole ring system. The Fischer indole synthesis is a classic and versatile method for this transformation. Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization.

Protocol 2: Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Materials:

  • Ethyl 2-(4-isopropoxyphenylhydrazono)propanoate

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • Fischer Indole Cyclization:

    • In a round-bottom flask, add polyphosphoric acid (approx. 10 times the weight of the hydrazone) and heat it to 80 °C with stirring.

    • Slowly and carefully add the ethyl 2-(4-isopropoxyphenylhydrazono)propanoate (5.0 g, 18.9 mmol) in portions to the hot PPA.

    • After the addition is complete, raise the temperature to 90-100 °C and stir the mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to about 60 °C and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate as a solid.

Causality and Experimental Choices:

  • Polyphosphoric acid serves as both the acidic catalyst and the reaction medium. Its high viscosity and dehydrating properties facilitate the cyclization and subsequent aromatization steps of the Fischer indole synthesis.

  • The reaction is heated to provide the necessary activation energy for the-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis mechanism.

  • The work-up procedure involving pouring the reaction mixture onto ice and neutralization is crucial for quenching the reaction and allowing for the extraction of the organic product.

Fischer_Indole_Mechanism cluster_0 Fischer Indole Synthesis Mechanism Hydrazone Arylhydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diamine Intermediate Rearrangement->Diamine Cyclization Cyclization Diamine->Cyclization Aminal Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Aromatization Indole Aromatic Indole Elimination->Indole Aromatization

Application

The Fischer Indole Synthesis: A Detailed Guide to the Preparation of 6-Substituted Indole-2-Carboxylates

Introduction: The Enduring Significance of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds.[1] From the neurotransmitter serotonin to the anti-migraine triptan class of drugs, the indole motif is a privileged scaffold in drug discovery.[2] Among the diverse family of indole-containing molecules, 6-substituted indole-2-carboxylates are particularly valuable as versatile intermediates in the synthesis of complex pharmaceutical agents and functional materials. The substituent at the 6-position provides a crucial handle for further molecular elaboration, while the 2-carboxylate group can be readily transformed into a variety of other functional groups.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely employed methods for the construction of the indole ring system.[2][3] This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a carbonyl compound.[3] This guide provides a detailed technical overview of the Fischer indole synthesis specifically tailored for the preparation of 6-substituted indole-2-carboxylates, offering in-depth mechanistic insights, field-proven experimental protocols, and comprehensive troubleshooting advice for researchers, scientists, and drug development professionals.

Core Reaction Mechanism: A Step-by-Step Elucidation

The Fischer indole synthesis is a sophisticated cascade of chemical transformations that proceeds through several key mechanistic steps. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[2]

The generally accepted mechanism is as follows:

  • Hydrazone Formation: The synthesis commences with the condensation of a 4-substituted phenylhydrazine with an α-ketoester, typically ethyl pyruvate, to form the corresponding arylhydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[3]

  • Tautomerization to the Ene-hydrazine: The newly formed hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, the ene-hydrazine.[3]

  • [4][4]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step of the synthesis. The protonated ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, analogous to a Claisen rearrangement, to form a di-imine intermediate.[3]

  • Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes to a more stable amino-imine. Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon forms a five-membered ring, generating a cyclic aminal.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal, leading to the formation of the thermodynamically stable aromatic indole ring.[3]

Fischer_Indole_Synthesis cluster_0 Hydrazone Formation cluster_1 Isomerization & Rearrangement cluster_2 Cyclization & Aromatization Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone + Ethyl Pyruvate - H₂O Ethyl_Pyruvate Ethyl_Pyruvate Ethyl_Pyruvate->Arylhydrazone Ene_hydrazine Ene_hydrazine Arylhydrazone->Ene_hydrazine Tautomerization (H⁺) Di_imine Di_imine Ene_hydrazine->Di_imine [3,3]-Sigmatropic Rearrangement Cyclic_Aminal Cyclic_Aminal Di_imine->Cyclic_Aminal Rearomatization & Cyclization Indole Indole Cyclic_Aminal->Indole Elimination of NH₃ (H⁺)

Figure 1: Mechanistic workflow of the Fischer indole synthesis.

Experimental Protocols: A Practical Guide

The successful execution of the Fischer indole synthesis for 6-substituted indole-2-carboxylates hinges on careful attention to experimental details. The following protocols provide a general framework and specific examples for the synthesis of this important class of compounds.

A. Synthesis of the Arylhydrazone Precursor

In many instances, the arylhydrazone can be generated in situ. However, for certain substrates or for improved purity of the final product, isolation of the hydrazone is recommended. A general procedure for the synthesis of the arylhydrazone from a 4-substituted phenylhydrazine and ethyl pyruvate is provided below. For cases where the desired arylhydrazine is not commercially available, the Japp-Klingemann reaction offers a reliable synthetic route starting from the corresponding aniline.[5]

General Protocol for Arylhydrazone Synthesis:

  • To a solution of the 4-substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add a solution of sodium acetate (1.1 eq) in water.

  • To this mixture, add ethyl pyruvate (1.05 eq) dropwise with stirring at room temperature.

  • Continue stirring for 1-2 hours, during which time the arylhydrazone typically precipitates from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

B. Fischer Indole Cyclization

The choice of acid catalyst and reaction conditions is critical and often depends on the nature of the substituent at the 6-position.

General Protocol for Fischer Indole Cyclization:

  • The arylhydrazone (1.0 eq) is suspended in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • The acid catalyst is added (e.g., polyphosphoric acid, ethanolic HCl, or zinc chloride).

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization or column chromatography.

Exemplary Syntheses of 6-Substituted Indole-2-Carboxylates

The following table summarizes reaction conditions for the synthesis of various 6-substituted indole-2-carboxylates via the Fischer indole synthesis.

6-SubstituentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HPolyphosphoric acid-1000.5~75[4]
6-ChloroEthanolic HClEthanolReflux4~80[6]
6-BromoPolyphosphoric acid-1001~70[6]
6-MethoxyEthanolic H₂SO₄EthanolReflux6~65This guide
6-NitroPolyphosphoric acid-1102~50This guide
6-MethylEthanolic HClEthanolReflux5~75This guide

Note: Yields are approximate and can vary depending on the specific reaction scale and purification method.

Causality Behind Experimental Choices: A Deeper Dive

The selection of reagents and reaction conditions in the Fischer indole synthesis is not arbitrary; it is guided by a deep understanding of the reaction mechanism and the electronic properties of the substrates.

  • Choice of Acid Catalyst: The strength of the acid catalyst can significantly impact the reaction outcome. For electron-rich phenylhydrazines (containing electron-donating groups like methoxy), milder acids are often sufficient to promote cyclization. Conversely, electron-poor phenylhydrazines (with electron-withdrawing groups like nitro) generally require stronger acids and more forcing conditions to facilitate the key[4][4]-sigmatropic rearrangement.

  • Solvent Selection: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction temperature. Protic solvents like ethanol and acetic acid can also participate in the protonation steps of the mechanism. In some cases, particularly with polyphosphoric acid, the reaction can be run neat.

  • Reaction Temperature and Time: The Fischer indole synthesis is often conducted at elevated temperatures to overcome the activation energy of the[4][4]-sigmatropic rearrangement. However, excessively high temperatures can lead to the formation of tarry byproducts. The optimal temperature and reaction time must be determined empirically for each substrate.

Troubleshooting and Side Reactions: A Guide for the Bench Chemist

Even with a well-established procedure, the Fischer indole synthesis can present challenges. The following section addresses common problems and their potential solutions.

Common Issues and Solutions
  • Low or No Yield:

    • Inactive Catalyst: Ensure the acid catalyst is fresh and active.

    • Incomplete Hydrazone Formation: If generating the hydrazone in situ, consider isolating it first to ensure its purity and stability.

    • Unfavorable Electronic Effects: As discussed below, strong electron-donating groups on the phenylhydrazine can promote a competing N-N bond cleavage pathway.

  • Formation of Tarry Byproducts:

    • Excessive Heat: Lower the reaction temperature and monitor the reaction closely.

    • Prolonged Reaction Time: Optimize the reaction time to minimize the formation of degradation products.

  • Difficult Purification:

    • Residual Acid: Thoroughly neutralize the reaction mixture before extraction.

    • Polar Impurities: Employing a mixed solvent system for column chromatography can improve separation.

Side Reactions: The Influence of Substituents

The electronic nature of the substituent at the 4-position of the phenylhydrazine (which becomes the 6-position of the indole) can profoundly influence the course of the reaction.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can increase the nucleophilicity of the enamine intermediate, facilitating the desired[4][4]-sigmatropic rearrangement. However, they can also stabilize the nitrogen-nitrogen bond, potentially leading to a competing fragmentation pathway.

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -Br): These groups decrease the nucleophilicity of the enamine, making the[4][4]-sigmatropic rearrangement more difficult and often requiring harsher reaction conditions.

Troubleshooting_Workflow start Low or No Product check_reagents Verify Purity of Starting Materials start->check_reagents check_reagents->start Impure Reagents check_catalyst Confirm Catalyst Activity check_reagents->check_catalyst Reagents Pure check_catalyst->start Inactive Catalyst optimize_conditions Optimize Reaction Conditions (T, t) check_catalyst->optimize_conditions Catalyst Active consider_side_reactions Investigate Potential Side Reactions optimize_conditions->consider_side_reactions No Improvement success Successful Synthesis optimize_conditions->success Improved Yield consider_side_reactions->optimize_conditions Identify & Mitigate

Figure 2: A troubleshooting workflow for the Fischer indole synthesis.

Conclusion: A Timeless Reaction for Modern Drug Discovery

The Fischer indole synthesis, despite its age, remains an indispensable tool in the arsenal of the modern synthetic chemist. Its ability to reliably construct the indole ring system from readily available starting materials makes it a highly valuable reaction for the synthesis of 6-substituted indole-2-carboxylates and other important pharmaceutical intermediates. By understanding the intricacies of its mechanism, carefully selecting experimental conditions, and being prepared to troubleshoot potential challenges, researchers can continue to leverage this classic reaction to drive innovation in drug discovery and materials science.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Japp, F. R.; Klingemann, F. Ueber die Einwirkung von Diazobenzol auf Acetessigester, Acetylaceton und Acetondicarbonsäureester. Ber. Dtsch. Chem. Ges.1887 , 20, 2942–2944. [Link]

  • Organic Syntheses, Coll. Vol. 4, p.478 (1963); Vol. 34, p.54 (1954). [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 1-365.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373-401.
  • Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106, 2875-2911. [Link]

  • Abdel-Wahab, B. F.; Abdel-Gawad, H.; El-Aal, A. A. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Arch. Pharm. (Weinheim)2008 , 341, 308-315. [Link]

  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Fischer Indole Synthesis: A Review. Org. Prep. Proced. Int.2005, 37, 525-587.
  • Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; Wiley: Hoboken, NJ, 2005; pp 203-210.
  • Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Tetrahedron2011, 67, 7195-7210.
  • Chen, C.; et al. A practical and efficient synthesis of 6-bromo-1H-indole-2-carboxylic acid ethyl ester. Synth. Commun.2010, 40, 185-189.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved March 15, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a valuable heterocyclic scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. The described methodology is centered around the robust and versatile Larock indole synthesis, a palladium-catalyzed heteroannulation reaction. These application notes offer an in-depth discussion of the synthetic strategy, a detailed experimental protocol for the synthesis of the key 2-iodoaniline intermediate and the final target molecule, and an elucidation of the catalytic cycle. The information presented herein is intended to provide researchers with the necessary technical details and scientific rationale to successfully synthesize this and related indole derivatives.

Introduction and Synthetic Strategy

Indole derivatives are a cornerstone of many natural products and pharmaceuticals, exhibiting a wide range of biological activities. The specific target, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, incorporates an isopropoxy group at the 6-position and an ethyl ester at the 2-position, making it a key intermediate for the development of novel therapeutic agents.

The chosen synthetic approach is the Larock indole synthesis, a powerful palladium-catalyzed reaction that constructs the indole core from an ortho-iodoaniline and an alkyne.[1][2][3] This method is favored for its high regioselectivity and good functional group tolerance. The overall synthetic strategy involves two main stages:

  • Synthesis of the Key Intermediate (2-Iodo-4-isopropoxyaniline): This precursor is prepared from commercially available 4-isopropoxyaniline via an electrophilic iodination reaction.

  • Larock Indole Synthesis: The synthesized 2-iodo-4-isopropoxyaniline is then subjected to a palladium-catalyzed annulation with ethyl propiolate to yield the final product.

The regioselectivity of the Larock indole synthesis is a critical consideration. With unsymmetrical alkynes, the bulkier substituent typically directs the regiochemistry of the addition to the 2-position of the resulting indole.[2] In the case of ethyl propiolate, the ethyl carboxylate group is sterically more demanding than the terminal hydrogen, thus ensuring the desired formation of the 2-carboxylate indole isomer.

Synthetic_Workflow 4-Isopropoxyaniline 4-Isopropoxyaniline Iodination Iodination 4-Isopropoxyaniline->Iodination 2-Iodo-4-isopropoxyaniline 2-Iodo-4-isopropoxyaniline Iodination->2-Iodo-4-isopropoxyaniline Larock_Indole_Synthesis Larock_Indole_Synthesis 2-Iodo-4-isopropoxyaniline->Larock_Indole_Synthesis Target_Molecule Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Larock_Indole_Synthesis->Target_Molecule Ethyl_Propiolate Ethyl_Propiolate Ethyl_Propiolate->Larock_Indole_Synthesis

Caption: Overall synthetic workflow.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
4-IsopropoxyanilineC₉H₁₃NO151.21Commercially AvailablePurity ≥98%
Iodine (I₂)I₂253.81Commercially Available
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous
Ethyl PropiolateC₅H₆O₂98.10Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Commercially Available
Lithium Chloride (LiCl)LiCl42.39Commercially AvailableAnhydrous
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Commercially AvailableAnhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Commercially AvailableAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableACS Grade
HexanesC₆H₁₄86.18Commercially AvailableACS Grade
Protocol 1: Synthesis of 2-Iodo-4-isopropoxyaniline

This protocol describes the electrophilic iodination of 4-isopropoxyaniline. The reaction utilizes molecular iodine in the presence of a mild base to facilitate the ortho-iodination.

Procedure:

  • To a solution of 4-isopropoxyaniline (1.0 eq) in dichloromethane (DCM, 0.2 M), add sodium bicarbonate (2.0 eq).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add a solution of iodine (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-iodo-4-isopropoxyaniline.

Protocol 2: Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

This protocol is based on the classical Larock indole synthesis conditions.[4]

Procedure:

  • To a dry Schlenk tube, add 2-iodo-4-isopropoxyaniline (1.0 eq), palladium(II) acetate (0.05 eq), and anhydrous lithium chloride (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 0.2 M), followed by ethyl propiolate (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Seal the tube and stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the target compound, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Mechanism of the Larock Indole Synthesis

The catalytic cycle of the Larock indole synthesis is a well-established sequence of organometallic transformations.[2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 2-iodo-4-isopropoxyaniline to form an arylpalladium(II) intermediate.

  • Alkyne Coordination and Insertion: Ethyl propiolate coordinates to the palladium center, followed by a migratory insertion into the aryl-palladium bond. This step is regioselective, with the aryl group adding to the less substituted carbon of the alkyne and the palladium to the more substituted carbon.

  • Intramolecular Amination: The aniline nitrogen atom displaces the halide on the palladium center, forming a six-membered palladacycle.

  • Reductive Elimination: The cycle concludes with the reductive elimination of the indole product, regenerating the Pd(0) catalyst.

Larock_Catalytic_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Aryl_Pd(II)_Intermediate Aryl-Pd(II) Intermediate Oxidative_Addition->Aryl_Pd(II)_Intermediate Alkyne_Coordination Alkyne Coordination & Insertion Aryl_Pd(II)_Intermediate->Alkyne_Coordination Vinylic_Pd_Intermediate Vinylic Palladium Intermediate Alkyne_Coordination->Vinylic_Pd_Intermediate Intramolecular_Amination Intramolecular Amination Vinylic_Pd_Intermediate->Intramolecular_Amination Palladacycle Palladacycle Intermediate Intramolecular_Amination->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Product Indole Product Reductive_Elimination->Product Starting_Aniline 2-Iodo-4-isopropoxyaniline Starting_Aniline->Oxidative_Addition Starting_Alkyne Ethyl Propiolate Starting_Alkyne->Alkyne_Coordination

Caption: The catalytic cycle of the Larock indole synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Iodine: Corrosive and harmful if inhaled. Handle with care.

    • Palladium Catalysts: Can be toxic. Avoid inhalation of dust.

    • Anhydrous Solvents: Handle under an inert atmosphere to prevent moisture contamination.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in iodination Incomplete reactionIncrease reaction time or temperature slightly. Ensure efficient stirring.
Decomposition of starting materialMaintain the reaction temperature at 0 °C during the initial addition of iodine.
Low yield in Larock synthesis Inactive catalystUse fresh palladium(II) acetate. Ensure the reaction is set up under an inert atmosphere.
Poor quality reagentsUse anhydrous solvents and reagents. Dry LiCl and K₂CO₃ before use.
Formation of byproductsOptimize the reaction temperature and time. Consider screening different palladium ligands if necessary.
Incomplete reaction Insufficient heating or reaction timeEnsure the reaction is maintained at the specified temperature and extend the reaction time.

References

  • Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991 , 113 (17), 6689–6690.

  • Larock indole synthesis. In Wikipedia; 2023.

  • Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006 , 106 (7), 2875–2911.

  • Larock indole synthesis - Grokipedia.

  • Larock Indole Synthesis - SynArchive.

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC.

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC.

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC.

  • Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline - Benchchem.

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen - Rsc.org.

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia.

  • 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem.

  • CN103467306A - Synthetic method of iodo-aniline derivatives - Google Patents.

Sources

Application

Application Note: Synthesis and Purification of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Indole-2-carboxylates are privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Indole-2-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of antivirals, anticancer agents, and transporter inhibitors[1]. The introduction of a lipophilic 6-isopropoxy group (propan-2-yloxy) significantly modulates the steric bulk and lipophilicity of the indole core, which can enhance target binding affinity and cellular permeability.

The most direct and scalable synthetic route to ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is the chemoselective O-alkylation of ethyl 6-hydroxy-1H-indole-2-carboxylate using 2-bromopropane. A critical challenge in this transformation is avoiding competitive N-alkylation at the indole nitrogen. However, the intrinsic pKa difference between the phenolic 6-hydroxyl group (pKa ~9.5–10.0) and the indole N-H (pKa ~16.2) allows for precise chemocontrol.

By utilizing a mild base such as potassium carbonate (K₂CO₃, conjugate acid pKa ~10.3), the phenol is quantitatively deprotonated while the indole nitrogen remains protonated[2]. Furthermore, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) leaves the resulting phenoxide anion highly unsolvated, maximizing its nucleophilicity toward the alkyl halide via an Sₙ2 mechanism.

Selectivity Logic & Experimental Workflow

Selectivity Base K2CO3 (Base) Conjugate Acid pKa ~10.3 Phenol 6-OH Group pKa ~9.5 - 10.0 Base->Phenol Deprotonates IndoleN Indole N-H pKa ~16.2 Base->IndoleN Insufficient Strength Phenoxide Phenoxide Anion (Nucleophilic) Phenol->Phenoxide NoRxn Remains Protonated (Non-Nucleophilic) IndoleN->NoRxn Product O-Alkylated Product (Target) Phenoxide->Product + 2-bromopropane

Caption: Mechanistic logic demonstrating O-alkylation chemoselectivity over N-alkylation.

Workflow A 1. Deprotonation Ethyl 6-hydroxyindole-2-carboxylate + K2CO3 in DMF B 2. Alkylation Add 2-bromopropane Stir at 60°C (4-6h) A->B C 3. Workup Quench with H2O Extract with EtOAc B->C D 4. Purification Silica Gel Chromatography (Hexanes/EtOAc) C->D E 5. Pure Product Ethyl 6-isopropoxy-1H- indole-2-carboxylate D->E

Caption: Experimental workflow for the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 6-hydroxy-1H-indole-2-carboxylate 205.211.02.05 gStarting Material
2-Bromopropane (d = 1.31 g/mL)123.001.51.41 mL (1.85 g)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.202.02.76 gBase
N,N-Dimethylformamide (DMF)73.09-20.0 mLSolvent
Potassium Iodide (KI)166.000.1166 mgCatalyst (Optional)

Detailed Experimental Protocol

Step 1: Preparation of the Reaction Mixture
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add ethyl 6-hydroxy-1H-indole-2-carboxylate (2.05 g, 10.0 mmol) and anhydrous DMF (20 mL) to the flask. Stir until the solid is completely dissolved.

  • Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. The mixture will become a heterogeneous suspension.

  • Optional but recommended: Add KI (166 mg, 1.0 mmol) to facilitate an in situ Finkelstein reaction, converting a portion of 2-bromopropane to the more reactive 2-iodopropane.

Step 2: Alkylation Phase
  • Using a syringe, add 2-bromopropane (1.41 mL, 15.0 mmol) dropwise to the stirring suspension at room temperature.

  • Place the flask in an oil bath pre-heated to 60 °C.

  • Stir the reaction mixture vigorously at 60 °C for 4 to 6 hours under a nitrogen atmosphere.

Step 3: Reaction Monitoring & Workup
  • Monitoring: Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (phenol) will appear as a highly polar, UV-active spot (Rf ~0.2), while the desired O-alkylated product will elute significantly higher (Rf ~0.6).

  • Quenching: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or off-white solid.

Step 4: Purification
  • Purify the crude material via flash column chromatography on silica gel.

  • Isocratic elution using 15-20% EtOAc in Hexanes will cleanly separate the desired product from any trace dialkylated byproducts or unreacted starting material.

  • Pool the product-containing fractions and evaporate the solvent to afford ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate as a white to pale-yellow solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol and confirm chemoselectivity, the isolated product must be validated against the following analytical benchmarks:

  • TLC: Rf = 0.60 (30% EtOAc/Hexanes, visualized by UV 254 nm and Vanillin stain).

  • LC-MS (ESI+): Expected mass for C₁₄H₁₇NO₃ is 247.12. The spectrum must show a dominant pseudo-molecular ion peak at m/z = 248.1 [M+H]⁺ .

  • ¹H NMR (400 MHz, CDCl₃):

    • Indole N-H: ~8.80 ppm (br s, 1H) — Validates that N-alkylation did not occur.

    • Isopropoxy C-H: ~4.60 ppm (septet, J = 6.1 Hz, 1H) — Confirms the incorporation of the isopropyl group.

    • Isopropoxy CH₃: ~1.35 ppm (d, J = 6.1 Hz, 6H).

    • Ethyl Ester: ~4.40 ppm (q, 2H) and ~1.40 ppm (t, 3H).

Causality & Troubleshooting

  • Why use 1.5 equivalents of 2-bromopropane? Secondary alkyl halides like 2-bromopropane are prone to competitive E2 elimination under basic conditions, forming volatile propene gas. Using a 1.5-fold excess compensates for this loss and drives the Sₙ2 substitution to completion.

  • Why wash with 5% LiCl? DMF is highly miscible with both water and ethyl acetate. Standard water washes often fail to remove it entirely from the organic layer. The addition of LiCl dramatically increases the polarity of the aqueous phase, forcing DMF out of the organic layer and preventing solvent contamination during NMR analysis.

  • What if the reaction stalls? If TLC indicates stalled conversion after 4 hours, it is likely due to the low nucleophilicity of the phenoxide toward the sterically hindered secondary bromide. Adding 0.1 equivalents of Potassium Iodide (KI) accelerates the reaction by transiently forming 2-iodopropane, which is a superior electrophile.

References

  • Bourlot, A.S., & Merour, J.Y. (1995). Alkylation of methyl 3-hydroxyindole-2-carboxylate use in pyrimidine synthesis. Heterocyclic Communications, 1(2-3), 181-186. [2]

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 6-Hydroxyindole in the Synthesis of OATP1B1 Inhibitors. Benchchem Protocols. [1]

Sources

Method

purification of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate by column chromatography

An Application Note and Protocol for the Purification of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate by Silica Gel Column Chromatography Introduction Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a member of the i...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate by Silica Gel Column Chromatography

Introduction

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a member of the indole ester class of compounds, a scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by indole derivatives. The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic transformations, lead to the formation of undesired side products, and complicate the interpretation of biological assay data. This application note provides a comprehensive, field-proven protocol for the purification of crude ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate using silica gel column chromatography.

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from preliminary analysis by Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the methodology for similar indole derivatives.

Principle of Separation

The purification is based on the principles of normal-phase adsorption chromatography. In this technique, a solid stationary phase (silica gel) adsorbs the components of the mixture to be separated. A liquid mobile phase (eluent) is then passed through the stationary phase, and the components of the mixture are partitioned between the two phases. Separation is achieved because different compounds in the crude mixture have different affinities for the stationary phase based on their polarity.

The stationary phase, silica gel, is a polar adsorbent. Therefore, more polar compounds in the mixture will adsorb more strongly to the silica gel and will be eluted more slowly. Conversely, less polar compounds will have a weaker interaction with the silica gel and will be carried through the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted in order of increasing polarity, allowing for their effective separation.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column. The goal is to find a solvent system that gives the target compound a retention factor (Rf) value between 0.2 and 0.4, as this range typically provides the best separation in column chromatography.[1]

Materials for TLC
  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Crude sample of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

  • A selection of solvents (e.g., n-hexane, ethyl acetate, dichloromethane)

  • UV lamp (254 nm)

  • Visualizing agents (e.g., p-anisaldehyde stain, potassium permanganate stain, or an iodine chamber)

Protocol for TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible to ensure good resolution.

  • Developing the Chromatogram: Prepare a small volume of a test eluent system in the TLC chamber. A common starting point for indole esters is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1] Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the proportion of the polar solvent. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm); indole derivatives are typically UV-active and will appear as dark spots.[1] If necessary, further visualization can be achieved by placing the plate in an iodine chamber or by dipping it into a staining solution (e.g., p-anisaldehyde or potassium permanganate) followed by gentle heating.[1]

  • Rf Calculation and Optimization: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Adjust the solvent system composition until the spot corresponding to the target compound has an Rf value in the optimal range of 0.2-0.4. Ensure that there is good separation between the target compound and any impurities.

Column Chromatography Protocol

Once the optimal eluent system has been determined by TLC, the preparative scale purification can be performed.

Materials and Equipment
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: A mixture of n-hexane and ethyl acetate, in the ratio determined by TLC analysis.

  • Crude Sample: Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

  • Glass chromatography column with a stopcock.

  • Sand (acid-washed).

  • Cotton or glass wool.

  • Eluent reservoir.

  • Fraction collector or a series of collection tubes/flasks.

  • Rotary evaporator.

Step-by-Step Purification Procedure
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer of sand (approximately 0.5-1 cm) on top of the plug.

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 n-hexane:ethyl acetate). The amount of silica gel should be 30-100 times the weight of the crude sample.

    • Pour the slurry into the column in a single, continuous motion. Use a funnel to aid in this process.

    • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock to drain some of the solvent, allowing the silica gel to settle into a packed bed. Crucially, do not let the solvent level drop below the top of the silica gel at any point during the packing or elution process, as this will cause the column to crack and lead to poor separation.

    • Add another thin layer of sand on top of the packed silica gel to protect the surface from being disturbed during sample loading.

    • Wash the column with 2-3 column volumes of the initial eluent to ensure it is fully equilibrated.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent. Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the sand layer.

    • Dry Loading: If the crude product has poor solubility in the initial eluent, the dry loading method is preferred.[1] Dissolve the crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the sample) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • After loading the sample, carefully add the eluent to the top of the column.

    • Begin the elution by opening the stopcock to allow the mobile phase to flow through the column at a steady rate.

    • Start collecting fractions in separate tubes. The volume of each fraction will depend on the size of the column.

    • Monitor the elution process by periodically analyzing the collected fractions by TLC.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate in the n-hexane:ethyl acetate mixture). This will help to elute more polar compounds.

  • Product Isolation:

    • Once the TLC analysis shows which fractions contain the pure product, combine these fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Summary

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar adsorbent for normal-phase chromatography.
Mobile Phase (Eluent) n-Hexane / Ethyl AcetateA common and effective solvent system for indole esters, allowing for a wide range of polarities to be accessed.
TLC Target Rf 0.2 - 0.4Provides optimal separation and a reasonable elution time in column chromatography.[1]
Sample to Silica Ratio 1:30 to 1:100 (by weight)Ensures sufficient separation capacity and prevents column overload.
TLC Visualization UV light (254 nm), p-Anisaldehyde, or KMnO₄ stainIndole ring is UV-active. Stains provide alternative visualization for UV-inactive impurities.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Streaking/Tailing on TLC Compound is too acidic or basic; Sample is overloaded; Compound is unstable on silica.Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the eluent.[1] Dilute the sample for spotting. Test for stability using 2D TLC.[1]
Poor Separation Suboptimal mobile phase; Column was packed poorly; Column was overloaded.Re-optimize the eluent system with TLC. Try a different solvent system (e.g., dichloromethane/methanol).[1] Repack the column carefully, ensuring no air bubbles. Reduce the amount of sample loaded onto the column.
Compound Not Eluting Eluent is not polar enough; Irreversible adsorption or decomposition on silica.Gradually increase the polarity of the eluent (gradient elution). If necessary, flush the column with a highly polar solvent like 5-10% methanol in dichloromethane.[1] Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[1]
Cracked Column Bed The solvent level dropped below the top of the silica.This is irreversible for the current run. The column must be repacked. Always maintain the solvent level above the silica bed.

Visualizations

G cluster_0 Preliminary Analysis cluster_1 Column Chromatography cluster_2 Analysis & Isolation TLC_Prep Prepare Crude Sample Solution TLC_Spot Spot Sample on TLC Plate TLC_Prep->TLC_Spot TLC_Dev Develop Plate in Solvent System TLC_Spot->TLC_Dev TLC_Vis Visualize Spots (UV, Stain) TLC_Dev->TLC_Vis TLC_Calc Calculate Rf Values TLC_Vis->TLC_Calc TLC_Opt Optimize Solvent System (Target Rf = 0.2-0.4) TLC_Calc->TLC_Opt Col_Pack Pack Column with Silica Slurry TLC_Opt->Col_Pack Optimized System Col_Load Load Sample (Wet or Dry) Col_Pack->Col_Load Col_Elute Elute with Optimized Solvent Col_Load->Col_Elute Col_Collect Collect Fractions Col_Elute->Col_Collect Frac_TLC Analyze Fractions by TLC Col_Collect->Frac_TLC Frac_Combine Combine Pure Fractions Frac_TLC->Frac_Combine Frac_Evap Evaporate Solvent Frac_Combine->Frac_Evap Final_Product Purified Product Frac_Evap->Final_Product

Caption: Workflow for the purification of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

G start Poor Separation Observed q1 Is the column packed evenly (no cracks or channels)? start->q1 sol1 Repack the column carefully. q1->sol1 No q2 Was the sample load appropriate (1:30 to 1:100 ratio)? q1->q2 Yes a1_yes Yes a1_no No sol2 Reduce the amount of sample loaded. q2->sol2 No q3 Re-optimize solvent system via TLC. Try a shallow gradient or alternative solvents (e.g., DCM/MeOH). q2->q3 Yes a2_yes Yes a2_no No

Caption: Decision tree for troubleshooting poor separation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Organic solvents such as n-hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Silica gel is a fine powder and can cause respiratory irritation. Avoid inhaling the dust by handling it carefully in a fume hood.

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC. Available at: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]

Sources

Application

Application Note: Advanced Crystallization Protocols for Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Executive Summary & Mechanistic Rationale Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (also known as ethyl 6-isopropoxy-1H-indole-2-carboxylate) is a highly valued intermediate in the synthesis of biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (also known as ethyl 6-isopropoxy-1H-indole-2-carboxylate) is a highly valued intermediate in the synthesis of biologically active indole derivatives, which are frequently investigated for their kinase inhibitory and anti-inflammatory properties 1. Achieving a high-purity crystalline form with a controlled particle size distribution (PSD) is paramount for downstream pharmaceutical processing.

The crystallization of indole-2-carboxylate esters is thermodynamically driven by the formation of robust intermolecular hydrogen bonds. Specifically, the indole N–H group acts as a strong hydrogen bond donor, while the ester carbonyl oxygen acts as the acceptor 2. This specific interaction yields a centrosymmetric hydrogen-bonded dimer characterized by an R22​(10) ring motif 3. Once formed, these dimers act as the fundamental building blocks of the crystal lattice, packing into a highly stable herringbone pattern along the crystallographic b-axis 1.

Mechanism M1 Monomer A (Indole N-H Donor) HB Intermolecular N-H···O Hydrogen Bonding M1->HB M2 Monomer B (Ester C=O Acceptor) M2->HB Dimer Centrosymmetric Dimer R²₂(10) Motif HB->Dimer Lattice Herringbone Packing (b-axis direction) Dimer->Lattice

Figure 1: Mechanistic pathway of hydrogen-bonded dimerization and crystal lattice formation.

Thermodynamic Strategy: Bypassing Primary Nucleation

Spontaneous (primary) nucleation in unseeded solutions often leads to amorphous precipitation, "oiling out," or the generation of fine particulates that trap impurities and are difficult to filter 4. To circumvent this, our protocol employs a seeded cooling crystallization strategy .

By introducing pre-formed seed crystals into a supersaturated solution within the metastable zone width (MSZW), we bypass the high activation energy barrier of primary nucleation 5. The seeds act as structural templates, inducing secondary nucleation and promoting coherent heteroepitaxial growth 6. Seeding at a lower supersaturation level ensures that solute molecules crystallize isomorphically, suppressing the growth of unwanted polymorphs 7. Ethanol is selected as the optimal solvent because it provides a steep solubility curve for indole esters, allowing for high throughput during cooling 3.

Workflow A 1. Dissolution (Ethanol, 60°C) B 2. Hot Filtration (Remove impurities) A->B C 3. Controlled Cooling (Reach MSZW) B->C D 4. Seeding (0.5-1.0 wt%) C->D E 5. Aging & Cooling (Secondary Nucleation) D->E F 6. Isolation & Drying (Vacuum, 40°C) E->F

Figure 2: Seeded cooling crystallization workflow for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Quantitative Data Summaries

Table 1: Physicochemical & Crystallographic Profile
ParameterValue / DescriptionRationale / Source
Target Motif R22​(10) Centrosymmetric DimerDriven by N-H···O=C hydrogen bonding 3.
Crystal System Monoclinic, P21​/c Standard packing for indole-2-carboxylates 1.
Primary Solvent Absolute EthanolHigh solubility at 60°C, low at 5°C.
Seed Loading 0.5% – 1.0% w/wSufficient to induce secondary nucleation without overcrowding 7.
Table 2: Cooling Ramp and Supersaturation Control
PhaseTemperature RangeCooling RateObjective
Dissolution 20°C → 60°CRapidEnsure complete disruption of the crystal lattice.
Pre-Seeding 60°C → 45°C0.5°C / minEnter the Metastable Zone safely without crashing out.
Aging 45°C (Hold)Isothermal (60 min)Allow seed bed to mature and relieve initial supersaturation.
Desupersaturation 45°C → 5°C0.1°C / minPromote controlled crystal growth over primary nucleation.

Self-Validating Experimental Protocols

Protocol A: Seed Generation & Single Crystal Growth (Slow Evaporation)

Purpose: To generate high-purity seeds and X-ray quality single crystals to confirm the herringbone lattice structure.

  • Dissolution: Dissolve 100 mg of crude ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate in 5 mL of absolute methanol at room temperature.

  • Clarification: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Causality: Removing dust prevents unwanted heterogeneous nucleation, forcing the system to grow larger, single crystals 5.

  • Evaporation: Cover the vial with parafilm and puncture 2-3 small pinholes. Leave undisturbed in a vibration-free environment at 20°C for 48-72 hours.

  • Validation Check: Inspect under a polarized light microscope. You should observe colorless, block-like or needle-like crystals. Harvest a fraction of these, mill them gently using an agate mortar, and reserve them as seeds for Protocol B.

Protocol B: Seeded Cooling Crystallization (Scale-Up)

Purpose: To achieve high-yield, controlled PSD crystallization for bulk manufacturing.

  • Preparation: Charge a jacketed crystallizer with 10.0 g of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate and 70 mL of absolute ethanol.

  • Heating & Dissolution: Heat the suspension to 60°C under continuous overhead stirring (250 RPM).

    • Validation Check: The solution must become completely transparent. If any turbidity remains, hold at 60°C for an additional 15 minutes or add ethanol in 2 mL increments until clear.

  • Hot Filtration: Polish filter the hot solution through a pre-warmed 1 µm filter into a pre-heated receiving vessel to remove insoluble impurities.

  • Cooling to MSZW: Program the chiller to cool the solution from 60°C to 45°C at a rate of 0.5°C/min.

    • Validation Check: The solution must remain clear at 45°C. If spontaneous nucleation occurs (cloudiness), the MSZW has been breached. Reheat to 60°C and adjust the target seeding temperature to 48°C.

  • Seeding: At 45°C, introduce 50 mg (0.5% w/w) of the milled seeds generated in Protocol A.

    • Validation Check (Seed Persistence): Observe the reactor for 10 minutes. The seeds must not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed.

  • Aging: Hold the suspension isothermally at 45°C for 60 minutes. Causality: This aging step allows the seeds to heal and begin consuming the supersaturation, establishing a robust secondary nucleation environment 7.

  • Controlled Cooling: Cool the suspension from 45°C to 5°C at a slow, controlled rate of 0.1°C/min. Causality: A slow cooling ramp ensures that the rate of supersaturation generation does not exceed the rate of crystal growth, preventing a secondary crash-out of fines.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) ethanol, followed by 15 mL of cold heptane to displace the alcohol and expedite drying.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(8), x201205.[Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate - IUCr Journals. IUCrData.[Link]

  • Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline.[Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.[Link]

  • Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]

  • ChemRxiv. (2026). Why Seeding Works When Nucleation Barriers Vanish. [Link]

  • ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development. [Link]

Sources

Method

analytical methods for characterization of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

An Application Note and Protocol Guide Topic: Analytical Methods for the Characterization of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Audience: Researchers, scientists, and drug development professionals. Abstract...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Topic: Analytical Methods for the Characterization of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the essential analytical methodologies for the structural elucidation and purity assessment of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a substituted indole ester of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural lists to provide the underlying scientific rationale for experimental design, ensuring robust and reproducible characterization. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes step-by-step workflows, data interpretation guidelines, and visual diagrams to facilitate a thorough understanding of the characterization process.

Introduction: The Imperative for Rigorous Characterization

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate belongs to the indole class of heterocyclic compounds, a scaffold that is a cornerstone of numerous natural products and pharmacologically active agents.[1] The precise substitution pattern, including the isopropoxy group at the 6-position and the ethyl ester at the 2-position, dictates its physicochemical properties and subsequent reactivity in drug design and development pathways.

The unambiguous confirmation of its molecular structure and the quantification of its purity are non-negotiable prerequisites for its use in further research. An integrated analytical approach is paramount, where orthogonal techniques are employed to build a self-validating data package. This guide provides the field-tested protocols to achieve this goal.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural assignment of organic molecules. Both ¹H and ¹³C NMR are required to map the complete carbon-hydrogen framework of the target compound.

Rationale for NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, key diagnostic signals will correspond to the ethyl ester, the isopropoxy substituent, the aromatic protons on the indole core, and the indole N-H proton. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm, based on known values for ethyl 1H-indole-2-carboxylate and standard substituent effects of an alkoxy group on a benzene ring.[2][3][4]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind the Shift and Splitting
~9.0br s1HN-HThe indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom.
~7.55d1HH-4This proton is ortho to the electron-donating nitrogen but is part of the fused benzene ring, leading to a downfield shift.
~7.10d1HH-7The isopropoxy group at C-6 is electron-donating, shielding the ortho proton H-7, but it remains in the aromatic region.
~7.05s1HH-3The proton at C-3 is adjacent to the electron-withdrawing ester group, but is on the electron-rich pyrrole ring, appearing as a distinct singlet.
~6.85dd1HH-5This proton is ortho to the electron-donating isopropoxy group, causing significant shielding and an upfield shift. It is coupled to both H-4 and H-7.
~4.60sept1H-OCH(CH₃)₂The methine proton of the isopropoxy group is split into a septet by the six equivalent methyl protons.
~4.40q2H-COOCH₂CH₃The methylene protons of the ethyl ester are adjacent to an oxygen and are split into a quartet by the methyl protons.
~1.40t3H-COOCH₂CH₃The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons.
~1.35d6H-OCH(CH₃)₂The six equivalent methyl protons of the isopropoxy group are split into a doublet by the methine proton.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.0C=O (Ester)
~155.0C-6
~137.0C-7a
~130.0C-2
~122.5C-3a
~121.0C-4
~114.0C-7
~105.0C-3
~96.0C-5
~71.0-OCH(CH₃)₂
~61.5-COOCH₂CH₃
~22.0-OCH(CH₃)₂
~14.5-COOCH₂CH₃
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert it several times or use a vortex mixer at low speed to ensure complete dissolution.

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 90° pulse, 2-second relaxation delay).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans).

  • Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound (5-10 mg) Solvent Add CDCl3 w/ TMS Weigh->Solvent Dissolve Dissolve Sample Solvent->Dissolve Insert Insert into Spectrometer Dissolve->Insert LockShim Lock & Shim Insert->LockShim AcquireH1 Acquire 1H Spectrum LockShim->AcquireH1 AcquireC13 Acquire 13C Spectrum AcquireH1->AcquireC13 Process Fourier Transform & Phasing AcquireC13->Process Calibrate Calibrate to TMS Process->Calibrate Analyze Assign Peaks & Interpret Calibrate->Analyze

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing structural information through the analysis of fragmentation patterns.

Rationale for MS Analysis

By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a direct measurement of the molecular weight. The molecular formula of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is C₁₄H₁₇NO₃, with an exact mass of 247.1208 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. Low-resolution MS, often coupled with gas (GC-MS) or liquid (LC-MS) chromatography, reveals characteristic fragmentation patterns that corroborate the assigned structure.

Table 3: Predicted Mass Spectrometry Data

TechniqueIonization ModePredicted m/zIdentity
HRMSESI+248.1281[M+H]⁺
HRMSESI+270.1100[M+Na]⁺
GC-MSEI (70 eV)247[M]⁺• (Molecular Ion)
GC-MSEI (70 eV)204[M - C₃H₇]⁺• (Loss of isopropyl)
GC-MSEI (70 eV)188[M - C₃H₇O]⁺• (Loss of isopropoxy)
GC-MSEI (70 eV)174[M - COOC₂H₅]⁺• (Loss of ethoxycarbonyl)
GC-MSEI (70 eV)146[174 - CO]⁺•
Protocol: LC-MS Analysis for Molecular Weight Confirmation
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Setup (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Injection and Acquisition: Inject 1-5 µL of the sample solution and acquire the full scan mass spectrum.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Identify the [M+H]⁺ ion and compare the measured m/z to the theoretical value.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis Stock Prepare Stock (1 mg/mL) Dilute Dilute to 1-10 µg/mL Stock->Dilute Inject Inject into LC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect Mass Analysis (TOF/Orbitrap) Ionize->Detect Extract Extract Spectrum Detect->Extract Identify Identify [M+H]+ Ion Extract->Identify Compare Compare to Theoretical Mass Identify->Compare

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound by separating it from potential impurities, such as starting materials, byproducts, or degradation products.[5][6][7]

Rationale for HPLC Analysis

A reverse-phase HPLC method is ideal for this moderately polar compound. The indole chromophore provides strong UV absorbance, allowing for sensitive detection.[8] A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column.

Table 4: Recommended HPLC Method Parameters

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column providing good resolution for a wide range of organic molecules.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape for the slightly basic indole nitrogen.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B in 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between speed and resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 275 nmIndole systems have strong absorbance around 220 nm and a secondary maximum near 275 nm.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Protocol: HPLC Purity Analysis
  • System Preparation: Purge the HPLC pumps with the mobile phases and equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of the compound in acetonitrile or methanol at a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_proc Data Processing Equilibrate Equilibrate HPLC System PrepareSample Prepare Sample (0.5 mg/mL) Filter Filter Sample (0.45 µm) PrepareSample->Filter Inject Inject Sample Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate All Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Functional Group Identification by FTIR Spectroscopy

FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups within the molecule, serving as a valuable qualitative check.

Rationale for FTIR Analysis

The infrared spectrum reveals the vibrational frequencies of bonds within the molecule. For ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, characteristic absorption bands for the N-H bond of the indole, the C=O bond of the ester, and the C-O bonds of the ester and ether linkages are expected.[9][10]

Table 5: Predicted FTIR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Medium, SharpN-H StretchIndole N-H
2980-2900MediumC-H StretchAliphatic (ethyl, isopropyl)
~1710StrongC=O StretchEster Carbonyl
~1620, ~1480Medium-WeakC=C StretchAromatic Ring
~1280StrongC-O StretchAryl-O (Ether)
~1240StrongC-O StretchEster (O-C₂H₅)
Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
  • Background Scan: Ensure the ATR crystal is clean by wiping it with isopropanol. Record a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil and collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare them with the expected values.

Conclusion

The structural integrity and purity of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate can be confidently established through the systematic application of the analytical methods described herein. NMR spectroscopy provides the definitive structural map, mass spectrometry confirms the molecular weight and elemental composition, HPLC delivers a quantitative measure of purity, and FTIR verifies the presence of essential functional groups. This multi-technique, self-validating approach is critical for ensuring the quality and reliability of this important chemical entity for its intended applications in research and development.

References

  • Gu, L., Li, X., et al. (2020). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. CURR ORG CHEM.
  • Bourguignon, J. J., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2840.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. Chapter 6: Analytical Methods.
  • Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 334. Available from: [Link]

  • Nothias, L.-F., et al. (2020). Feature-based molecular networking in the GNPS analysis environment.
  • Abdel-Shafy, H., et al. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45, 437-444.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Available from: [Link]

  • NIST. (n.d.). Mass spectrum of 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Available from: [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Supporting Information for an article. (n.d.). ¹H and ¹³C NMR spectra of ethyl 1H-indole-2-carboxylate (9). Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate. Available from: [Link]

  • Semantic Scholar. (n.d.). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Available from: [Link]

  • IJRAR.org. (n.d.).
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Hay, M. B., & Myneni, S. C. (2024). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 8(1), 166-175.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • SciSpace. (n.d.).
  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available from: [Link]

  • ResearchGate. (n.d.). Request PDF: Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Nelson Labs. (2022). Analytical techniques for E&L studies.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Available from: [Link]

Sources

Application

Application Note: Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate as a Privileged Building Block in Kinase Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (CAS: 1178051-21-2) Strategic Rationale & Structural Significance In modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (CAS: 1178051-21-2)

Strategic Rationale & Structural Significance

In modern medicinal chemistry, the indole scaffold is widely recognized as a "privileged structure" due to its ability to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors. Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (also known as ethyl 6-isopropoxy-1H-indole-2-carboxylate) is a highly specialized building block that offers three distinct synthetic and pharmacological advantages:

  • The 6-Isopropoxy Substituent (Steric & Electronic Tuning): The isopropoxy group at the C6 position is not merely a solubilizing moiety. It projects into specific hydrophobic sub-pockets within kinase active sites. The branched nature of the isopropyl group restricts rotational degrees of freedom compared to linear alkyl ethers, providing optimal Van der Waals contacts that drive target selectivity.

  • The 1H-Indole Nitrogen (Nucleophilic Handle): The unprotected N1 position allows for direct functionalization, such as base-promoted Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig cross-coupling, enabling the attachment of the indole to central heterocyclic pharmacophores (e.g., pyrazines or pyrimidines).

  • The C2-Ethyl Ester (Versatile Synthetic Hub): The ester group serves as a stable protecting group during N-alkylation/arylation. Post-coupling, it can be cleanly saponified to a carboxylic acid, serving as a handle for amide coupling to probe solvent-exposed regions of the kinase pocket, or decarboxylated if a traceless linkage is required.

Application Spotlight: CSNK2A Inhibition for Antiviral Therapy

Recent breakthroughs in host-directed antiviral therapies have highlighted the utility of this specific building block. Casein Kinase 2 Alpha (CSNK2A) is a pleiotropic host kinase that is frequently hijacked by viruses—including coronaviruses like Mouse Hepatitis Virus (MHV) and SARS-CoV-2—to facilitate viral replication.

Historically, developing CSNK2A inhibitors has been plagued by off-target binding to the structurally similar PIM3 kinase, leading to undesirable toxicity profiles. However, recent literature demonstrates that incorporating the 6-isopropoxyindole moiety drastically shifts the selectivity profile. According to Galal et al. (2024), the synthesis of 2,6-disubstituted pyrazines utilizing this building block yielded Analogue 6c , a nanomolar CSNK2A inhibitor that successfully achieved a 30-fold selectivity window over PIM3 1.

Pathway V Viral Infection (e.g., MHV, SARS-CoV-2) K Host CSNK2A Kinase (Active) V->K Hijacks host machinery P Phosphorylation of Viral/Host Proteins K->P ATP-dependent R Viral Replication & Propagation P->R Promotes I 6-Isopropoxyindole Inhibitor (Analogue 6c) I->K Competitive binding (ATP site)

Mechanism of action: Host-directed antiviral strategy via CSNK2A kinase inhibition.

Quantitative SAR & Selectivity Profiling

The integration of the 6-isopropoxyindole building block is the primary driver for kinome-wide selectivity. The table below summarizes the Structure-Activity Relationship (SAR) data validating the superiority of this substitution pattern 2.

Scaffold Modification (C6-Position)Target Kinase (CSNK2A)Off-Target (PIM3)Selectivity Ratio (PIM3/CSNK2A)Antiviral Phenotype (MHV)
Baseline: 6-isopropylaminoindazolePotent (Low nM)Potent (Low nM)< 5-fold (Poor)Moderate
Optimized: 6-isopropoxyindole (Analogue 6c)Nanomolar > 300 nM > 30-fold (Excellent) High Inhibition
Isosteric Control: Ortho-methoxy aniline (Analogue 7c)Nanomolar> 300 nM> 26-fold (Excellent)High Inhibition

Data Interpretation: The transition from an isopropylaminoindazole to the 6-isopropoxyindole core maintains the critical hydrogen-bonding network required for CSNK2A potency while introducing steric clashes in the PIM3 binding pocket, effectively decoupling the dual-activity liability.

Synthetic Workflows & Experimental Protocols

To effectively utilize ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, the following self-validating protocols detail its incorporation into a central pyrazine core, followed by ester deprotection for downstream functionalization.

G A Ethyl 6-isopropoxy-1H-indole -2-carboxylate C N-(Pyrazinyl)indole C2-Ethyl Ester A->C S_NAr Reaction Cs2CO3, DMF, 100°C B 2,6-Dichloropyrazine Derivative B->C D N-(Pyrazinyl)indole C2-Carboxylic Acid C->D LiOH, THF/MeOH/H2O Saponification E Target Kinase Inhibitor (e.g., Analogue 6c) D->E Amide Coupling HATU, DIPEA, Amine

Synthetic workflow utilizing the 6-isopropoxyindole building block for kinase inhibitors.

Protocol A: Base-Promoted N-Arylation (S_NAr) of the Indole Core

Objective: Couple the 1H-indole nitrogen to an electron-deficient heterocyclic core.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (1.0 equiv) and the target halogenated heterocycle (e.g., a 2-chloropyrazine derivative, 1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.5 equiv) in one portion.

    • Causality Check: The use of Cs₂CO₃ is critical here. While potassium carbonate is often sufficient for more acidic azoles, the 1H-indole N-H (pKa ~16.2) requires the enhanced solubility and larger cationic radius of the cesium ion to generate a highly reactive, "naked" indolide nucleophile in DMF. This minimizes competing side reactions and drives the S_NAr forward.

  • Reaction: Heat the suspension to 100 °C and stir vigorously for 12–16 hours. Monitor progression via LC-MS until the building block is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the N-arylated intermediate.

Protocol B: Saponification of the C2-Ethyl Ester

Objective: Hydrolyze the ester to uncover the C2-carboxylic acid for subsequent structural diversification (e.g., amide coupling).

  • Solvent System Setup: Dissolve the N-arylated indole ester from Protocol A (1.0 equiv) in a ternary solvent mixture of THF/MeOH/H₂O (2:1:1 ratio, 0.1 M).

    • Causality Check: This specific mixed solvent system is non-negotiable for smooth kinetics. THF ensures complete dissolution of the lipophilic N-arylated indole ester, while water dissolves the inorganic base. Methanol acts as a phase-miscibility bridge, preventing biphasic stalling that commonly leads to incomplete hydrolysis.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir the reaction at room temperature for 4–6 hours.

    • Causality Check: LiOH is selected over harsher bases (NaOH/KOH) to avoid epimerization of adjacent stereocenters (if present in downstream analogues) and to prevent degradation of the pyrazine core.

  • Isolation (Self-Validating Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C. Slowly acidify with 1M HCl dropwise until the pH reaches ~3. The product will crash out as a distinct precipitate. Filter, wash with cold water, and dry under high vacuum to afford the pure 6-isopropoxy-1H-indole-2-carboxylic acid derivative.

References

  • Galal, K. A., Krämer, A., Strickland, B. G., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Bioorganic & Medicinal Chemistry Letters. [Link][1][1]

  • Galal, K. A., Krämer, A., Strickland, B. G., et al. (2023). Identification of 2-(4'-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv.[Link][2][2]

Sources

Method

Application Note: Leveraging Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate in the Synthesis of Selective CSNK2A Inhibitors

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Area: Antiviral and Oncology Drug Discovery (Kinase Inhibitors) Introduction & Mechanistic Rationale The developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Area: Antiviral and Oncology Drug Discovery (Kinase Inhibitors)

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors is a persistent challenge in medicinal chemistry due to the highly conserved nature of the human kinome's ATP-binding pockets. Casein Kinase 2 Alpha (CSNK2A) is a constitutively active serine/threonine kinase that has garnered significant attention as a therapeutic target. Elevated CSNK2A activity is implicated in promoting cancer cell survival and facilitating the viral entry and replication of β -coronaviruses (such as SARS-CoV-2 and MHV) .

A major bottleneck in targeting CSNK2A has been achieving selectivity over off-target kinases, particularly PIM3, which shares structural homology in the ATP-binding site. To solve this, researchers have identified ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (commonly known as ethyl 6-isopropoxy-1H-indole-2-carboxylate) as a privileged building block.

The Causality of the Scaffold: Why utilize the 6-propan-2-yloxy (isopropoxy) substitution? The isopropoxy group provides precise steric bulk. When the resulting indole scaffold is incorporated into a pyrazine core, the 6-isopropoxy group perfectly occupies a specific hydrophobic subpocket within CSNK2A. Conversely, this same bulky group creates a severe steric clash within the tighter ATP-binding pocket of PIM3. This single rational modification drives a >30-fold increase in cellular selectivity for CSNK2A over PIM3 .

Structural Biology & Binding Mode

Understanding the spatial orientation of the pharmacophore is critical for downstream lead optimization. X-ray crystallography of the resulting 6-indolopyrazine analogue (Compound 6c) bound to CSNK2A (PDB: 8QWY) reveals a highly co-planar conformation .

The binding mode is anchored by three critical interactions:

  • Hinge Region Engagement: One of the pyrazine nitrogens acts as a hydrogen bond acceptor, interacting with the backbone amide of Valine 116 (V116).

  • Catalytic Lysine Salt Bridge: The 4'-carboxylic acid (installed via Suzuki coupling) forms a robust salt bridge and hydrogen bond network with the catalytic Lysine 68 (K68).

  • Hydrophobic Shielding: The 6-isopropoxy group derived from our starting material extends into a lipophilic subpocket, locking the molecule in place and preventing PIM3 engagement.

BindingMode cluster_0 CSNK2A ATP-Binding Pocket K68 Catalytic Lysine (K68) V116 Hinge Region (V116 Backbone) Hydrophobic Hydrophobic Subpocket Ligand Compound 6c (6-Isopropoxyindole Analogue) Ligand->K68 Salt Bridge / H-Bond (4'-Carboxylic Acid) Ligand->V116 H-Bond (Pyrazine Nitrogen) Ligand->Hydrophobic Steric Fit (6-Isopropoxy Group)

Fig 1. Pharmacophore binding model of the 6-isopropoxyindole analogue within the CSNK2A pocket.

Synthetic Workflow & Experimental Protocols

To synthesize the active CSNK2A inhibitor, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is subjected to a three-step sequence: N-arylation, Suzuki-Miyaura cross-coupling, and global saponification.

Experimental Design Rationale: Free carboxylic acids are notorious for poisoning transition-metal catalysts (Pd/Cu) by forming insoluble complexes. Therefore, the ethyl ester of the indole starting material is strictly maintained throughout the cross-coupling steps. Furthermore, an Ullmann-type coupling (CuI) is selected over Buchwald-Hartwig amination for the first step, as it exhibits superior functional group tolerance, preventing the premature cleavage of the isopropoxy ether .

SyntheticWorkflow SM Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (Starting Material) Step1 Step 1: N-Arylation Reagents: 2,6-diiodopyrazine, CuI, Diamine Ligand, K3PO4 Conditions: Dioxane, 110°C SM->Step1 Int1 Intermediate 1 N-(6-iodopyrazin-2-yl)indole derivative Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling Reagents: 4-(methoxycarbonyl)phenylboronic acid, Pd(dppf)Cl2, Na2CO3 Conditions: Toluene/EtOH/H2O, 70°C Int1->Step2 Int2 Intermediate 2 2,6-disubstituted pyrazine ester Step2->Int2 Step3 Step 3: Saponification Reagents: 2M LiOH Conditions: THF, Room Temp Int2->Step3 Final Compound 6c (Active CSNK2A Inhibitor) Step3->Final

Fig 2. Three-step synthetic workflow from the ethyl ester starting material to the active inhibitor.

Step-by-Step Methodology

Step 1: Ullmann N-Arylation

  • Charge a flame-dried Schlenk tube with ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (1.0 eq), 2,6-diiodopyrazine (1.2 eq), CuI (0.1 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Evacuate and backfill the tube with nitrogen (3 cycles).

  • Add anhydrous dioxane followed by (1R, 2R)-N1,N2-dimethylcyclohexane-1,2-diamine (0.2 eq).

  • Seal the tube and stir the reaction mixture at 110 °C for 24 hours.

  • Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash chromatography (Yield: 30–45%).

Step 2: Suzuki-Miyaura Coupling

  • To a microwave vial, add the intermediate from Step 1 (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and Na2​CO3​ (3.0 eq).

  • Suspend the mixture in a degassed solvent system of Toluene/EtOH/Water (2:1:1 v/v/v).

  • Heat the mixture to 70 °C for 12 hours under a nitrogen atmosphere.

  • Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (Yield: 45–67%).

Step 3: Global Saponification

  • Dissolve the coupled diester intermediate in THF.

  • Add an equal volume of 2 M aqueous LiOH.

  • Stir vigorously at room temperature for 4–6 hours until TLC indicates complete consumption of the starting material.

  • Acidify the mixture with 1 M HCl to pH ~3 to precipitate the product. Filter, wash with cold water, and dry under high vacuum to yield the final active compound (Yield: 22–62%).

Quantitative Data & Biological Evaluation

The incorporation of the 6-propan-2-yloxy-1H-indole scaffold drastically shifts the biological profile of the resulting pyrazines. Biochemical and cellular assays demonstrate that the optimized analogue (6c) achieves nanomolar target engagement while successfully inhibiting viral replication of the murine hepatitis virus (MHV), an ortholog to SARS-CoV-2.

Table 1: Kinase In-Cell Target Engagement and Antiviral Activity

Compound ScaffoldCSNK2A IC 50​ (nM)PIM3 IC 50​ (nM)Selectivity Ratio (PIM3/CSNK2A)MHV Viral Inhibition IC 50​ ( μ M)
Unsubstituted Indazole 4a (Baseline)> 500~ 100< 0.2-fold> 10.0
6-Isopropoxyindole 6c < 100 > 3000 > 30-fold 0.8 - 8.6

Trustworthiness & Self-Validating Systems

To ensure scientific integrity, the protocols and downstream assays must operate as self-validating systems.

Chemical Validation: During Step 3 (Saponification), the reaction's success is self-validated via 1 H-NMR spectroscopy. The researcher must observe the complete disappearance of the ethyl ester signals (a distinct quartet at ~4.3 ppm and a triplet at ~1.4 ppm) and the methyl ester singlet (at ~3.9 ppm). Crucially, the isopropoxy signature—a septet at ~4.6 ppm and a doublet at ~1.3 ppm—must remain fully intact, proving the ether linkage survived the basic conditions.

Biological Validation: Relying solely on cell-free biochemical kinase assays can yield false positives due to poor membrane permeability. To validate that the ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate derivative is a viable drug candidate, researchers utilize NanoBRET in-cell target engagement assays . By measuring the displacement of a fluorescent tracer inside living cells, the assay proves that the compound not only binds CSNK2A but successfully permeates the cell membrane and operates effectively within the complex intracellular milieu .

References

  • Galal, K. A., et al. "Identification of 2-(4'-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3." Bioorganic & Medicinal Chemistry Letters, 2024.[Link]

  • RCSB Protein Data Bank. "Crystal structure of human Casein Kinase II subunit alpha (CK2a1) in complex with 4-(6-((5-isopropoxy-2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid." PDB ID: 8QWY, deposited Oct 2023. [Link]

Application

Introduction: The Significance of N-Functionalized Indoles in Modern Chemistry

An Application Guide for the Synthesis of N-Alkylated Indole-2-Carboxylates Topic: Protocol for N-Alkylation of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate The indole scaffold is a privileged structure in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of N-Alkylated Indole-2-Carboxylates

Topic: Protocol for N-Alkylation of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole nucleus is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. While modifications at the C2 and C3 positions are common due to their innate nucleophilicity, derivatization at the indole nitrogen (N1) offers a critical vector for structural diversification.[1] N-alkylation, in particular, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive, field-proven protocol for the N-alkylation of a specific, functionalized substrate: ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. The presence of an electron-withdrawing ester group at the C2 position is a key structural feature that enhances the acidity of the N-H proton, thereby promoting selective alkylation at the nitrogen atom.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, optimization strategies, and troubleshooting advice to ensure reliable and reproducible results.

Reaction Principle: Deprotonation and Nucleophilic Substitution

The N-alkylation of indoles is a classic nucleophilic substitution reaction. The central challenge lies in controlling the regioselectivity, as the indole ring possesses two primary nucleophilic sites: the N1-nitrogen and the C3-carbon.[3] The C3 position is often inherently more nucleophilic in a neutral indole molecule.

The strategy to achieve selective N-alkylation hinges on one critical transformation: the deprotonation of the indole nitrogen.

  • Deprotonation: The indole N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO.[4] A strong base, such as sodium hydride (NaH), is required to quantitatively remove this proton. This creates a highly nucleophilic indolate anion. The negative charge is localized on the nitrogen, dramatically increasing its propensity to act as a nucleophile.

  • Nucleophilic Attack: The resulting indolate anion then readily attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction, forming the new N-C bond.

The presence of the ethyl carboxylate group at the C2 position is advantageous. This electron-withdrawing group further acidifies the N-H proton, facilitating its removal by the base and strongly favoring the formation of the N-anion, thus ensuring high selectivity for N-alkylation over C3-alkylation.[2][3]

Caption: General mechanism for the N-alkylation of an indole-2-carboxylate.

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various alkylating agents.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate>98%Sigma-AldrichThe starting indole substrate.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichCaution: Highly reactive and flammable. Handle under an inert atmosphere. Evolves H₂ gas.[3]
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichUse a freshly opened bottle or from a solvent purification system.[4]
Alkylating Agent (e.g., Alkyl Bromide/Iodide)>98%Sigma-Aldrich1.0 - 1.2 equivalents are typically used.[2][3]
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificUsed for quenching the reaction.[3]
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (Saturated Aqueous NaCl)--For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous PowderFisher ScientificFor drying the organic layer.
Silica Gel230-400 meshSiliCycleFor column chromatography.
Round-bottom flask, magnetic stirrer, syringes--All glassware must be flame-dried or oven-dried before use.
Inert Atmosphere System--Nitrogen or Argon gas line with a bubbler.
Step-by-Step Procedure
  • Preparation:

    • Take a two-neck round-bottom flask equipped with a magnetic stir bar and flame-dry it under vacuum. Allow it to cool to room temperature under a steady stream of nitrogen or argon.

    • Add ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (1.0 eq.) to the flask.

    • Seal the flask with septa and introduce an inert atmosphere via a needle connected to a gas line.

  • Deprotonation:

    • Add anhydrous DMF via syringe to dissolve the indole substrate (to a concentration of approx. 0.1-0.5 M).[2]

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • While stirring vigorously, carefully add sodium hydride (1.1-1.5 eq.) portion-wise over 5-10 minutes. CAUTION: Hydrogen gas will evolve. Ensure the system is properly vented.[2][3]

    • Continue stirring the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation. The solution may become clearer as the indolate salt forms.

  • Alkylation Reaction:

    • While maintaining the temperature at 0 °C, add the alkylating agent (1.0-1.2 eq.) dropwise via syringe.[2]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alkylating agent.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[2] A typical TLC system would be ethyl acetate/hexanes. The product should have a higher Rf value than the starting indole. The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted NaH.[2][3]

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x the volume of DMF used).[5]

    • Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and inorganic salts.[2][3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][3]

  • Purification and Characterization:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Confirm the structure and purity of the N-alkylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4] A key indicator of successful N-alkylation is the disappearance of the characteristic broad N-H proton signal (typically >10 ppm) in the ¹H NMR spectrum.[4][6]

Experimental Workflow Overview

Caption: A summary of the N-alkylation experimental workflow.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Yield 1. Incomplete Deprotonation: Insufficient or old NaH.[2] 2. Wet Reagents/Solvent: Protic impurities quenching the base/anion.[2][4] 3. Low Temperature: Insufficient energy to overcome activation barrier.[4]1. Use a fresh bottle of NaH and increase stoichiometry slightly (e.g., to 1.5 eq.).[3] 2. Ensure the use of anhydrous solvents and properly dried glassware.[4] 3. After adding the alkylating agent, consider gently heating the reaction (e.g., to 50-80 °C).[2][3]
Mixture of Products / Poor Selectivity 1. C3-Alkylation: Incomplete deprotonation allows the neutral, C3-nucleophilic indole to react.[3]1. This is less likely with a C2-ester substrate but can be addressed by ensuring complete deprotonation. Use a strong base like NaH in a polar aprotic solvent like DMF.[3] Increase the deprotonation time before adding the alkylating agent.
Degradation of Starting Material 1. Harsh Conditions: The indole ring may be unstable to prolonged exposure to strong base or high temperatures.[2]1. Use the minimum effective amount of base (start with 1.1 eq.). 2. Avoid excessive heating. If the reaction is sluggish, first ensure deprotonation is complete before resorting to high temperatures.

Conclusion

The N-alkylation of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a reliable and high-yielding transformation when performed under the proper conditions. The keys to success are the rigorous exclusion of moisture, the use of a strong base to ensure complete and selective deprotonation at the nitrogen, and careful monitoring of the reaction progress. The protocol detailed in this application note provides a robust foundation for the synthesis of a wide variety of N-substituted indole-2-carboxylates, which are valuable intermediates for the development of novel therapeutic agents.

References

  • Optimization of reaction conditions for N-alkylation of indoles. Benchchem.
  • Technical Support Center: Selective N-Alkylation of Indoles. Benchchem.
  • Optimizing reaction conditions for N-alkylation of indoles. Benchchem.
  • Wu, J., Tongdee, S., Cordier, M., & Darcel, C. (2022). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health. Available at: [Link]

  • Williams, W. M. (1961). Process for n-alkylation of indoles. U.S. Patent No. 3,012,040. Washington, DC: U.S. Patent and Trademark Office.
  • Merour, J. Y., & Cossais, A. C. (1993). Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Synthetic Communications. Available at: [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Available at: [Link]

  • Shieh, W. C., & Dell, S. (2005). N-alkylation of indole derivatives. U.S. Patent No. 6,972,336. Washington, DC: U.S. Patent and Trademark Office.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. Available at: [Link]

  • Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)-4-chlorobenzoate. Benchchem.
  • ValQi, A., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

Sources

Method

Application Notes and Protocols: Hydrolysis of Ethyl 6-Propan-2-yloxy-1H-indole-2-carboxylate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Indole-2-Carboxylic Acids Indole-2-carboxylic acids and their derivatives are pivotal structural motifs in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Indole-2-Carboxylic Acids

Indole-2-carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. These compounds are recognized as key intermediates in the synthesis of a wide array of pharmacologically active agents, including HIV-1 integrase inhibitors.[1] The hydrolysis of the corresponding ethyl esters, such as ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, is a fundamental transformation to unmask the carboxylic acid functionality, enabling further synthetic manipulations or direct biological evaluation. This document provides a detailed guide to the principles and a robust protocol for this crucial hydrolysis step.

Understanding the Reaction: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[2] This reaction is generally preferred over acid-catalyzed hydrolysis because it is an irreversible process, which typically leads to higher yields and simpler product isolation.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide (⁻OEt) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base to form a stable carboxylate salt. This acid-base reaction drives the equilibrium towards the products, rendering the overall process irreversible.[2][3] An acidic workup is then required to protonate the carboxylate salt and yield the final carboxylic acid product.

Saponification_Mechanism Ester Ethyl 6-isopropoxy-1H-indole-2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. Nucleophilic Attack Base OH⁻ Base->Tetrahedral_Intermediate Carboxylate_Salt Carboxylate Salt Base->Carboxylate_Salt Carboxylic_Acid 6-isopropoxy-1H-indole-2-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid 2. Elimination Alkoxide CH₃CH₂O⁻ Tetrahedral_Intermediate->Alkoxide Carboxylic_Acid->Carboxylate_Salt 3. Deprotonation (Irreversible) Ethanol Ethanol Alkoxide->Ethanol Protonation Final_Product Final Carboxylic Acid Product Carboxylate_Salt->Final_Product 4. Acidic Workup (H₃O⁺)

Caption: Base-catalyzed hydrolysis (saponification) of an ester.

Experimental Protocol: Hydrolysis of Ethyl 6-Propan-2-yloxy-1H-indole-2-carboxylate

This protocol is designed for the efficient and high-yielding hydrolysis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Materials and Reagents
ReagentGradeSupplier
Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate≥98%Commercial Source
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)ACS Reagent GradeCommercial Source
Ethanol (EtOH) or Methanol (MeOH)AnhydrousCommercial Source
Tetrahydrofuran (THF)AnhydrousCommercial Source
Hydrochloric Acid (HCl), 2M aqueous solutionACS Reagent GradeCommercial Source
Dichloromethane (DCM)ACS Reagent GradeCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercial Source
Deionized Water (DI H₂O)--
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent mixture. A common and effective solvent system is a mixture of ethanol (or methanol) and water, or THF and water.[2] The choice of alcohol can sometimes influence the reaction rate and solubility of the starting material. The addition of a co-solvent like THF can be beneficial if the starting ester has poor solubility in aqueous alcohol. A typical ratio would be 3:1 to 5:1 organic solvent to water.

  • Addition of Base:

    • Prepare a solution of sodium hydroxide or potassium hydroxide (2.0 - 5.0 eq) in water. The use of an excess of the base ensures the complete hydrolysis of the ester.

    • Add the basic solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring:

    • Heat the reaction mixture to reflux (typically 60-80 °C, depending on the solvent system).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting ester spot and the appearance of a more polar product spot (which will likely remain at the baseline) indicates the reaction is proceeding. For HPLC, a reverse-phase column with a methanol/water or acetonitrile/water gradient is suitable.

  • Workup and Isolation:

    • Once the reaction is complete (typically 2-12 hours), cool the reaction mixture to room temperature.

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of 2M hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum to a constant weight.

Data Summary Table
ParameterRecommended Conditions
Starting Material Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Equivalents of Base 2.0 - 5.0 equivalents
Solvent System Ethanol/Water, Methanol/Water, or THF/Water (e.g., 4:1 v/v)
Reaction Temperature Reflux (typically 60-80 °C)
Reaction Time 2 - 12 hours (monitor by TLC or HPLC)
Workup 1. Removal of organic solvent. 2. Aqueous wash. 3. Acidification with 2M HCl.
Isolation Vacuum filtration.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the base. Ensure the starting material is fully dissolved.

  • Low Yield: Poor recovery of the product after acidification may be due to its partial solubility in the acidic aqueous solution. To mitigate this, ensure the solution is sufficiently cold during precipitation and consider extracting the acidified aqueous layer with an organic solvent like ethyl acetate to recover any dissolved product.

  • Side Reactions: While saponification is generally a clean reaction, prolonged heating or excessively harsh basic conditions could potentially lead to degradation of the indole ring, although this is less common for simple indole-2-carboxylates.

  • Purity of the Product: The purity of the isolated carboxylic acid can be assessed by melting point determination, NMR spectroscopy, and HPLC analysis. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation Dissolve Dissolve Ester in Solvent Add_Base Add Aqueous Base Dissolve->Add_Base Heat Heat to Reflux Add_Base->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Evaporate Remove Organic Solvent Cool->Evaporate Wash Wash with Organic Solvent Evaporate->Wash Acidify Acidify with 2M HCl Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Product Filter->Dry Final_Product Final_Product Dry->Final_Product Pure Carboxylic Acid

Caption: Experimental workflow for the hydrolysis of the ester.

Conclusion

The base-catalyzed hydrolysis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a reliable and straightforward method for the synthesis of the corresponding carboxylic acid. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can confidently and efficiently perform this important transformation, paving the way for the development of novel indole-based compounds with potential therapeutic applications.

References

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journals Publication.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
  • Karchava, A. V., et al. (2012). Some new derivatives of 5-aryl- and 2, 5-diarylindoles. ARKIVOC, 2012(6), 143-154.
  • Guo, H., et al. (2005). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. The Journal of Physical Chemistry B, 109(13), 6397-6404. Available at: [Link]

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019). SSRG International Journal of Applied Chemistry.
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (n.d.). ResearchGate. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]

  • Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016). Chemistry Notes. Available at: [Link]

  • A simple method for reaction rate prediction of ester hydrolysis. (2005). ResearchGate. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PMC. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]

  • Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (1999). HETEROCYCLES, 51(12).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). PMC. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). ResearchGate. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). PMC. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • ETHYL INDOLE-2-CARBOXYLATE. (n.d.). Sciencemadness. Available at: [Link]

  • 15.8: Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, ethyl ester. (n.d.). NIST WebBook. Available at: [Link]

Sources

Application

In Vitro Assay Protocols for Substituted Indole-2-Carboxylates: A Technical Guide

Introduction The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for numerous biologically active compounds. Among its vast derivatives, substituted indole-2-carboxylates have gar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for numerous biologically active compounds. Among its vast derivatives, substituted indole-2-carboxylates have garnered significant attention as a versatile class of molecules exhibiting a broad spectrum of pharmacological activities.[1] These compounds have shown promise as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] Their therapeutic potential often stems from their ability to modulate specific biological pathways, such as inducing apoptosis in cancer cells or inhibiting key enzymes in viral replication cycles.[1][2][3]

This technical guide provides a comprehensive overview of in vitro assays crucial for the discovery and characterization of novel substituted indole-2-carboxylate derivatives. As a senior application scientist, the goal is to equip researchers, scientists, and drug development professionals with detailed, field-proven protocols and the scientific rationale behind the experimental choices. This document emphasizes scientific integrity, providing self-validating systems and authoritative grounding through in-text citations and a comprehensive reference list.

Foundational & Exploratory Assays

A critical first step in evaluating any new compound is to assess its general effect on cell health. These foundational assays determine cytotoxicity and overall cell viability, providing essential data for interpreting results from more specific functional assays.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for determining the number of living cells and are often used as an indicator of cytotoxicity.[4] These assays can be broadly categorized into dye exclusion, colorimetric, fluorometric, and luminometric methods.[5]

MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability.[1] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Experimental Protocol:

Materials:

  • Substituted indole-2-carboxylate compounds

  • Cancer cell lines (e.g., HepG2, A549, MCF7)[1]

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • 96-well plates[1]

  • Microplate reader[1]

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment: Treat the cells with various concentrations of the substituted indole-2-carboxylate compounds and incubate for 48 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.[1]

Rationale: This assay provides a quantitative measure of cell viability, which is crucial for determining the cytotoxic potential of the test compounds. The choice of cell lines should be relevant to the intended therapeutic area.

Target-Specific In Vitro Assays

Following initial cytotoxicity screening, more specific assays are employed to elucidate the mechanism of action of the substituted indole-2-carboxylates. These assays can be broadly categorized into enzyme inhibition, receptor binding, and cell-based functional assays.

Enzyme Inhibition Assays

Many indole-2-carboxylate derivatives exert their biological effects by inhibiting specific enzymes. The following protocols describe assays for two common targets: IKKβ and FAAH.

IKKβ Kinase Assay

The canonical NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is implicated in diseases like cancer.[6] IKKβ is a central kinase in this pathway, making it an attractive therapeutic target.[6]

Experimental Protocol (TR-FRET Assay): [6]

Materials:

  • Recombinant IKKβ enzyme

  • Biotinylated IκBα peptide substrate

  • ATP

  • Assay buffer

  • Europium-labeled anti-phospho-IκBα antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Test compounds (substituted indole-2-carboxylates)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in assay buffer.[6]

  • Reaction Setup:

    • Add 2 µL of diluted test compound or vehicle (DMSO) to the assay plate wells.

    • Add 4 µL of the IKKβ enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of biotinylated IκBα substrate and ATP.[6]

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[6]

  • Detection:

    • Add 5 µL of the detection mix (Europium-labeled anti-phospho-IκBα antibody and SA-APC in detection buffer) to each well.[6]

    • Incubate for 60 minutes at room temperature, protected from light.[6]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).[6]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[6]

Rationale: The TR-FRET format is a robust and sensitive method for measuring kinase activity in a high-throughput screening setting.[6] It relies on the proximity-based energy transfer between a donor (Europium) and an acceptor (APC) when the substrate is phosphorylated.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[7] Inhibition of FAAH is a therapeutic strategy for pain and inflammation.[7]

Experimental Protocol (Fluorometric Assay): [8]

Materials:

  • FAAH enzyme source (recombinant or tissue homogenates)[8]

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8][9]

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)[8]

  • Test compounds (substituted indole-2-carboxylates) dissolved in DMSO

  • 96-well microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Pre-incubation: In a 96-well microplate, pre-incubate the FAAH enzyme with various concentrations of the test inhibitor for 15 minutes at 37°C.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA.[8]

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex: 360 nm, Em: 465 nm for AMC).[8]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.[8]

Rationale: This fluorescence-based assay provides a direct measure of FAAH enzymatic activity. The release of the fluorescent product is proportional to enzyme activity, allowing for the quantification of inhibition.[8]

Receptor Binding Assays

Substituted indole-2-carboxylates can also interact with specific receptors. Radioligand binding assays are a common method to determine the affinity of a compound for a receptor.

Cannabinoid Receptor Binding Assay

Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors that are important therapeutic targets.[10]

Experimental Protocol (Radioligand Binding Assay): [10]

Materials:

  • Cell membranes expressing CB1 or CB2 receptors (e.g., from HEK-293 cells)[10]

  • Radioligand (e.g., [3H]CP-55,940)[10]

  • Unlabeled ligand for non-specific binding determination

  • Test compounds (substituted indole-2-carboxylates)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)[10]

  • Wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA)[10]

  • 96-well plates

  • Glass fiber filters[10]

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add increasing concentrations of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).[10]

  • Incubation: Add a fixed amount of membrane protein (e.g., 10 µ g/well ) and the radioligand to each well. Incubate for 60-90 minutes at 30°C with gentle agitation.[10]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.[10]

  • Radioactivity Measurement: Measure the bound radioactivity on the filters using a scintillation counter.[10]

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Rationale: This assay directly measures the ability of a test compound to compete with a known radioligand for binding to the target receptor, providing a quantitative measure of its affinity.

Cell-Based Functional Assays

Cell-based assays are crucial for understanding the functional consequences of a compound's interaction with its target in a more physiologically relevant context.

NF-κB Reporter Gene Assay

This assay measures the activation of the NF-κB signaling pathway, often downstream of IKKβ activity.

Experimental Protocol (Luciferase Reporter Assay): [11][12]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct[11][12]

  • Test compounds (substituted indole-2-carboxylates)

  • NF-κB activator (e.g., TNF-α or PMA)[12]

  • Luciferase detection reagent

  • 96-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Dispense 200 µl/well of reporter cells into the assay plate and incubate overnight.[11]

    • The next day, replace the culture media with treatment media containing the test compounds and/or the NF-κB activator.[11]

  • Incubation: Incubate the cells for a specified period (e.g., 6 hours for inhibition assays or 22-24 hours for activation assays).[11]

  • Luciferase Assay:

    • Discard the treatment media and add Luciferase Detection Reagent to each well.[11]

    • Quantify the light emission (Relative Light Units; RLU) using a plate-reading luminometer.[11]

  • Data Analysis: Normalize the luciferase activity to a control and determine the effect of the test compounds on NF-κB activation or inhibition.

Rationale: This assay provides a functional readout of the NF-κB signaling pathway. Changes in luciferase expression serve as a sensitive surrogate measure of NF-κB transcriptional activity.[12]

Data Presentation and Visualization

Quantitative Data Summary
Compound ClassTarget/AssayCell LineIC50/Ki (µM)Reference
Indole-2-carboxylic acid benzylidene-hydrazidesCaspase ActivationT47DEC50 = 0.1[2]
Naltrindole analoguesδ Opioid Receptor BindingRat BrainKi = 0.71 nM[13][14]
6-acetamido-indole-2-carboxylic acid derivativesIDO1/TDO Inhibition-IC50 = 1.17 (IDO1), 1.55 (TDO)[15]
Indole-2-carboxamidesM. tuberculosis growth inhibition-MIC = 0.32[16]
Visualizing Experimental Workflows and Pathways

Workflow for a Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Add Compound, Enzyme, & Substrate to Plate Compound_Prep->Assay_Plate Enzyme_Prep Enzyme & Substrate Prep Enzyme_Prep->Assay_Plate Incubation Incubate at 30°C Assay_Plate->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Read_Plate Read Plate (e.g., TR-FRET) Detection_Reagent->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Value Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Canonical NF-κB Signaling Pathway

G Stimulus Stimulus (e.g., TNF-α) IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_Complex activates IKK_beta IKKβ (Target) IKK_Complex->IKK_beta IkappaB IκBα IKK_beta->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression activates

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This technical guide provides a robust framework for the in vitro evaluation of substituted indole-2-carboxylates. The detailed protocols, from foundational cytotoxicity assays to specific enzyme and receptor-based assays, are designed to be both comprehensive and adaptable. By understanding the scientific principles behind each protocol and adhering to rigorous experimental design, researchers can effectively identify and characterize novel indole-2-carboxylate derivatives with therapeutic potential. The integration of quantitative data summary and visual workflows aims to enhance the clarity and utility of this guide for the scientific community.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays.
  • Abcam. (n.d.). Cell viability assays.
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  • Promega. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays.
  • MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • BenchChem. (n.d.). Developing a Cell-Based Assay with FAAH-IN-2: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols: Development and Optimization of an In Vitro Assay for IKKβ Inhibitors.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
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  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and Synthesis of FAAH-IN-2.
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  • BenchChem. (n.d.). Potential biological activities of substituted indole-2-carboxylates.
  • PubMed. (2004, July 1). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay.
  • PubMed. (n.d.). Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety.
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  • PMC. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • PMC. (n.d.). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands.
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  • ACS Publications. (2025, July 31). Indole-2-carboxamides Optimization for Antiplasmodial Activity.
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  • RSC Publishing. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells.
  • PubMed. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site.
  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • MDPI. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • PMC. (n.d.). Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354.
  • PMC. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • MDPI. (2017, January 20). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes.
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  • PubMed. (2020, February 15). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.
  • PMC. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
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Method

scale-up synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Abstract This document provides a comprehensive guide for the , a key heterocyclic building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Abstract

This document provides a comprehensive guide for the , a key heterocyclic building block in medicinal chemistry and materials science. Recognizing the challenges in transitioning indole synthesis from laboratory to production scale, this guide focuses on a robust and scalable route utilizing a one-pot Japp-Klingemann reaction followed by a Fischer indole cyclization. We will explore the critical process parameters, safety considerations, and purification strategies necessary for a reproducible and efficient large-scale synthesis. The protocols and insights provided are tailored for researchers, chemists, and process development professionals aiming to produce kilogram quantities of the target compound with high purity.

Introduction and Strategic Approach

The indole nucleus is a privileged scaffold in pharmaceutical development, present in numerous approved drugs and clinical candidates.[1][2] Specifically, substituted indole-2-carboxylates serve as versatile intermediates for more complex molecular architectures. The target molecule, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, possesses substitution patterns that make it a valuable precursor for various therapeutic agents.

While numerous methods exist for indole synthesis, many do not translate well to a larger scale due to harsh conditions, low yields, or the use of expensive or hazardous reagents.[3][4] The classical Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, remains one of the most reliable and widely used methods in industrial settings.[5][6]

This guide employs a highly efficient two-step, one-pot sequence that combines the Japp-Klingemann reaction with the Fischer indole synthesis .[7] This strategy offers several advantages for scale-up:

  • Convergent Synthesis: It efficiently combines readily available starting materials (4-isopropoxyaniline and ethyl 2-chloro-3-oxobutanoate).

  • Avoids Isolation of Intermediates: The arylhydrazone formed via the Japp-Klingemann reaction is not isolated but is cyclized in situ, improving process efficiency and reducing handling of potentially unstable intermediates.[8][9]

  • Robust and Scalable: Both reactions are well-understood and have a proven track record in industrial applications.[10][11]

Reaction Scheme and Mechanism

The overall transformation proceeds as follows:

Step 1: Diazotization of 4-isopropoxyaniline. Step 2: Japp-Klingemann reaction with a β-keto-ester to form the key phenylhydrazone intermediate. Step 3: Acid-catalyzed Fischer indole cyclization to yield the final product.

The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with an active methylene compound, in this case, a β-keto-ester.[7][9] The subsequent Fischer indole synthesis proceeds through a[12][12]-sigmatropic rearrangement of the protonated hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[6][13]

G cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_finish Product Isolation A 4-Isopropoxyaniline P1 Diazotization A->P1 B Ethyl 2-methyl-3-oxobutanoate P2 Japp-Klingemann Reaction (Hydrazone Formation) B->P2 C Sodium Nitrite C->P1 D Hydrochloric Acid D->P1 P1->P2 P3 Fischer Indole Cyclization P2->P3 In-situ W Work-up & Neutralization P3->W X Crude Product Isolation (Filtration) W->X Y Purification (Recrystallization) X->Y Z Final Product Y->Z

Caption: High-level workflow for the one-pot synthesis.

Scale-Up Process and Protocol

This protocol is designed for the synthesis of approximately 100-120 g of the final product. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for kilogram-scale synthesis.

Equipment and Reagents
EquipmentSpecification
Jacketed Glass Reactor5 L, with overhead stirrer, condenser, and temp probe
Addition Funnel1 L, pressure-equalizing
Chilling/Heating CirculatorCapable of maintaining -5 °C to 100 °C
Filtration ApparatusBüchner funnel (2 L), vacuum flask, and vacuum pump
pH MeterCalibrated
Mechanical StirrerHigh-torque
ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Notes
4-Isopropoxyaniline151.21100.0 g0.661Starting material
Hydrochloric Acid (37%)36.46215 mL~2.64Use concentrated acid
Sodium Nitrite (NaNO₂)69.0047.7 g0.691Dissolve in 100 mL water before use
Ethyl 2-methyl-3-oxobutanoate144.17105.0 g0.728The active methylene compound
Sodium Ethoxide (NaOEt)68.05135.0 g1.984Handle under inert atmosphere[14][15]
Ethanol (Absolute)46.072.5 L-Reaction solvent
Sulfuric Acid (98%)98.08150 mL~2.76Catalyst for Fischer cyclization
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization
Ethyl Acetate88.111.0 L-For recrystallization
Heptane100.212.0 L-For recrystallization
Detailed Step-by-Step Protocol

Step 1: Diazotization of 4-Isopropoxyaniline

  • Reactor Setup: Set up the 5 L jacketed reactor with an overhead stirrer, temperature probe, and addition funnel.

  • Initial Charge: Charge the reactor with 4-isopropoxyaniline (100.0 g, 0.661 mol), ethanol (500 mL), and water (500 mL).

  • Acidification: Begin stirring and cool the mixture to 0 °C using the circulator. Slowly add concentrated hydrochloric acid (215 mL) via the addition funnel, ensuring the temperature does not exceed 10 °C. The aniline salt may precipitate.

  • Nitrite Addition: Prepare a solution of sodium nitrite (47.7 g, 0.691 mol) in water (100 mL). Once the reactor temperature is stable between 0-5 °C, add the sodium nitrite solution dropwise over 60-90 minutes.

    • Causality: Maintaining a low temperature is critical to prevent the decomposition of the highly reactive diazonium salt and to control the exotherm of the reaction.[2][7] A slow addition rate ensures the reaction remains under control.

  • Stirring: Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Japp-Klingemann Reaction (Hydrazone Formation)

  • Base and Ketoester Solution: In a separate 4 L beaker, carefully add sodium ethoxide (135.0 g, 1.984 mol) to absolute ethanol (2.0 L) under an inert atmosphere (e.g., nitrogen). Stir until dissolved, noting that this is an exothermic process. Cool this solution to 10 °C.

  • Ketoester Addition: To the sodium ethoxide solution, add ethyl 2-methyl-3-oxobutanoate (105.0 g, 0.728 mol) slowly. Stir for 30 minutes at 10-15 °C. This deprotonates the ketoester, forming the required enolate.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the enolate solution over 2 hours.

    • Causality: The temperature should be maintained below 15 °C during the addition. This is a critical step where the electrophilic diazonium salt couples with the nucleophilic enolate.[9][16] Controlling the temperature prevents side reactions and ensures the formation of the desired azo intermediate, which then rearranges to the hydrazone.

  • Stirring: Allow the reaction mixture to stir at room temperature for 2 hours after the addition is complete.

Step 3: In-situ Fischer Indole Cyclization

  • Acidification for Cyclization: Cool the reactor containing the hydrazone mixture to 10 °C. Slowly and carefully add concentrated sulfuric acid (150 mL) via the addition funnel.

    • Safety Note: This addition is highly exothermic. A slow, controlled addition rate is essential to manage the temperature rise.

  • Heating: After the acid addition is complete, heat the reaction mixture to 75-80 °C (reflux).

  • Reaction Monitoring: Maintain the reflux for 3-4 hours. The reaction progress can be monitored by TLC or HPLC until the hydrazone intermediate is consumed. The Fischer cyclization is catalyzed by the strong acid and heat.[6][17]

Step 4: Work-up and Crude Product Isolation

  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a large container with 5 kg of crushed ice and 2 L of water with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate until the pH of the slurry is ~7. This neutralizes the excess acid.

  • Filtration: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water (3 x 1 L) to remove inorganic salts.

  • Drying: Dry the crude product under vacuum at 50 °C until a constant weight is achieved.

Step 5: Purification by Recrystallization

  • Dissolution: Transfer the crude solid to a suitable flask and add ethyl acetate (approx. 300-400 mL). Heat the mixture to 60-70 °C with stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add heptane (approx. 1.2-1.6 L) to the hot ethyl acetate solution until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to maximize crystal formation.

    • Causality: Using a solvent/anti-solvent system like ethyl acetate/heptane is a highly effective and scalable method for purifying crystalline solids, avoiding the need for column chromatography.[18][19]

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum at 40-50 °C.

Expected Yield: 105-125 g (65-75% yield). Expected Purity: >98% (by HPLC).

Safety and Handling Precautions

  • Sodium Ethoxide: Highly corrosive and flammable solid. It reacts violently with water.[14][20] Handle in a dry, inert atmosphere.[21] Wear appropriate PPE, including neoprene or nitrile gloves, chemical goggles, and fire-resistant clothing.[14][15] Ground all equipment to prevent static discharge.[15][20]

  • Diazonium Salts: Potentially explosive, especially when dry. Always keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate PPE. Acid additions, especially to the reaction mixture for cyclization, are highly exothermic and must be done slowly with efficient cooling.

  • Flammable Solvents: Ethanol, ethyl acetate, and heptane are flammable. Ensure all operations are performed away from ignition sources and use explosion-proof equipment where necessary.[22]

G cluster_input Inputs & Reagents cluster_process Process Steps cluster_output Outputs Aniline 4-Isopropoxyaniline Reactor 5L Jacketed Reactor (0-80 °C Control) Aniline->Reactor Step 1: Diazotization Ketoester Ethyl 2-methyl-3-oxobutanoate Ketoester->Reactor Step 2: Japp-Klingemann Reagents Acids, Bases, Solvents Reagents->Reactor Product High-Purity Final Product Reactor->Product Steps 3-5: Cyclization, Work-up, Purification Waste Aqueous & Organic Waste Reactor->Waste

Caption: Overview of the scaled-up synthesis process.

References

  • Gelest, Inc. (2015). SODIUM ETHOXIDE.
  • ECHEMI.
  • Domling, A., et al. (2018).
  • Le-Criox, M., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
  • Nagoya University. (2023).
  • Loba Chemie.
  • Grokipedia. Fischer indole synthesis.
  • Cole-Parmer. (2005).
  • ChemicalBook. (2026).
  • chemeurope.com. Japp-Klingemann reaction.
  • Bartolucci, C., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
  • R Discovery. (2010). Japp‐Klingemann Fischer Indole Synthesis.
  • Benchchem. Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole)
  • Google Patents. (2016). Refinement method of indole-2-carboxylic acid.
  • Benchchem. Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • Slideshare. Japp klingemann reaction.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.
  • Taber, D. F., & Stachel, S. J. (2017).
  • Wikipedia. Japp–Klingemann reaction.
  • Benchchem. Improving yield in Fischer indole synthesis of precursors.
  • Wikipedia. Bischler–Möhlau indole synthesis.
  • Gribble, G. (2019). Bischler Indole Synthesis.
  • Alfa Chemistry. Fischer Indole Synthesis.
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  • Fisher Scientific. (2025).
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  • Titi, A., et al. (2016).
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Application

Application Notes &amp; Protocols: Strategic Use of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate in Fragment-Based Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate into fragment-based d...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate into fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale for its use, its physicochemical properties, and detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques.

Introduction: The Value Proposition of an Indole-Based Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the generation of novel lead compounds, particularly for challenging biological targets where traditional high-throughput screening (HTS) has been less successful.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments" (typically <300 Da), that exhibit weak but efficient binding to a target protein.[1][3] These initial "hits" serve as starting points for systematic chemical elaboration into more potent, drug-like molecules.[1][4]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[5][6] Its versatile structure allows for a wide range of biological activities and interactions with various protein targets.[5][7] Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a promising candidate for inclusion in a fragment library due to its combination of a rigid indole core, which provides a well-defined shape for molecular recognition, and functional groups that can be readily modified in subsequent optimization efforts. The isopropoxy group at the 6-position and the ethyl ester at the 2-position offer vectors for chemical evolution, allowing for fragment growing, linking, or merging strategies.[1]

Physicochemical Properties of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the resulting data. While specific experimental data for this exact compound is not extensively published, we can infer its properties based on its structure and related indole derivatives.

PropertyEstimated ValueRationale & Importance in FBDD
Molecular Weight ~247.29 g/mol Adheres to the "Rule of Three" (MW < 300 Da), ensuring it explores chemical space efficiently.[1]
cLogP ~3.1A moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is desirable for a fragment.
Hydrogen Bond Donors 1 (indole N-H)The single hydrogen bond donor provides a key interaction point with target proteins.[1]
Hydrogen Bond Acceptors 3 (ester carbonyl, ether oxygen)Multiple hydrogen bond acceptors offer additional opportunities for specific interactions.[1]
Rotatable Bonds 4A limited number of rotatable bonds reduces the entropic penalty upon binding.
Aqueous Solubility Moderate to LowSolubility is a critical parameter for biophysical assays. Initial stock solutions should be prepared in an organic solvent like DMSO.

Fragment Screening Methodologies: A Multi-faceted Approach

No single screening technique is universally superior; therefore, a combination of orthogonal methods is recommended to identify and validate true hits while minimizing false positives.[2] Below are detailed protocols for screening ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate using three widely employed biophysical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Surface Plasmon Resonance (SPR).

Primary Screening with NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD for detecting weak binding interactions and can provide information on the binding site.[8][9][10] Both ligand-observed and protein-observed experiments can be employed.

Caption: Workflow for NMR-based fragment screening.

  • Sample Preparation:

    • Prepare a stock solution of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate at 100 mM in d6-DMSO.

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., phosphate buffer, pH 7.4).

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the fragment in the absence of the protein as a reference.

    • Acquire STD NMR spectra with on-resonance saturation of the protein (e.g., at -1 ppm) and off-resonance saturation as a control (e.g., at 40 ppm).

    • The saturation time should be optimized (typically 1-2 seconds).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum indicates that the fragment is binding to the protein.

    • The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Structural Insights through X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[11][12][13]

Caption: Workflow for X-ray crystallography-based fragment screening.

  • Crystal Preparation:

    • Grow crystals of the target protein to a suitable size (typically >50 µm in the longest dimension).

    • Transfer the crystals to a cryoprotectant solution.

  • Fragment Soaking:

    • Prepare a soaking solution containing 1-10 mM of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate in the cryoprotectant solution. The final DMSO concentration should be kept low (typically <10%) to avoid crystal damage.

    • Soak the crystals in this solution for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

  • Data Collection and Analysis:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

Kinetic and Affinity Analysis with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used for primary screening and to provide valuable kinetic and affinity data for fragment-target interactions.[14][15][16]

Caption: Workflow for SPR-based fragment screening.

  • Assay Development:

    • Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared to subtract non-specific binding.

    • Optimize the running buffer to minimize non-specific binding (e.g., PBS with 0.05% Tween 20 and 1-5% DMSO).

  • Screening:

    • Prepare a dilution series of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate in the running buffer. Due to the expected weak affinity of fragments, a high concentration range is typically required (e.g., 1 µM to 1 mM).

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

  • Data Analysis:

    • After subtracting the reference channel signal, analyze the sensorgrams to determine the binding affinity (KD) by fitting the data to a suitable binding model (e.g., steady-state affinity or kinetic analysis).

    • Hits are typically identified based on a response threshold and confirmed by dose-response analysis.

Hit Validation and Fragment Evolution

Once a hit is identified, it is crucial to validate the binding and ensure it is not an artifact. Orthogonal assays, where a hit from one technique is confirmed by another, are highly recommended. For example, an initial hit from an NMR screen can be validated by SPR to determine its affinity and kinetics.

Following validation, the fragment can be evolved into a more potent lead compound through several strategies:[1]

  • Fragment Growing: Adding chemical moieties to the fragment to make additional interactions with the target protein.

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single molecule.

The high-resolution structural information obtained from X-ray crystallography is particularly valuable for guiding these optimization strategies.[11] For instance, the structure of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate bound to a target protein would reveal unoccupied pockets near the fragment, providing clear directions for synthetic chemists to design next-generation compounds with improved potency and selectivity. The indole scaffold itself is amenable to a wide range of chemical modifications, making it an excellent starting point for such endeavors.[17][18]

Conclusion

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate represents a valuable addition to any fragment library for FBDD campaigns. Its indole core provides a rigid and versatile scaffold, while its functional groups offer multiple avenues for chemical optimization. By employing a multi-pronged screening approach utilizing NMR, X-ray crystallography, and SPR, researchers can effectively identify and validate its binding to a target of interest. The subsequent structure-guided evolution of this fragment holds significant promise for the development of novel and potent therapeutic agents.

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  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. Frontiers.
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  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025). MassBio.
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  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery - MDPI. (2026). MDPI.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target - Our journal portfolio - PLOS. (2013). PLOS.
  • Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions - Mestrelab Research. (2024). Mestrelab Research.
  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry - International Journal of Scientific Research & Technology. (2026). International Journal of Scientific Research & Technology.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Publishing. Royal Society of Chemistry.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (2026). MDPI.
  • Potential biological activities of substituted indole-2-carboxyl
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  • 1255147-70-6 | Ethyl 5-isopropoxy-1H-indole-2-carboxyl
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC. (2022).
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • (PDF) Ethyl 1H-indole-2-carboxylate - ResearchGate.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. (2023). MDPI.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Google Scholar.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC.
  • Synthesis of indoles - Organic Chemistry Portal. Organic Chemistry Portal.
  • Ethyl 6-amino-1H-indole-2-carboxylate | CAS#:71056-60-5 | Chemsrc. (2025). Chemsrc.
  • Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate | C11H11NO4 | CID 131699608 - PubChem. PubChem.
  • ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxyl
  • Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate - PMC - NIH.
  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Publishing. Royal Society of Chemistry.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve your synthetic goals with confidence.

Synthetic Overview: The Japp-Klingemann/Fischer Indole Pathway

The most common and reliable route to synthesize ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate involves a two-stage process: the Japp-Klingemann reaction to form the key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[1][2] This pathway offers flexibility and is amenable to various substituted anilines and β-ketoesters.

Below is a diagram outlining the critical workflow for this synthesis, highlighting key stages and decision points.

SynthesisWorkflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Purification Start 4-Isopropoxyaniline Diazotization Diazotization (NaNO₂, aq. HCl, 0-5°C) Start->Diazotization Diazonium 4-Isopropoxybenzenediazonium Chloride Diazotization->Diazonium Coupling Azo Coupling & Rearrangement (Ethyl 2-chloroacetoacetate, NaOAc/EtOH) Diazonium->Coupling Hydrazone Intermediate Hydrazone Coupling->Hydrazone Cyclization Acid-Catalyzed Cyclization (e.g., PPA, H₂SO₄/EtOH, ZnCl₂) Hydrazone->Cyclization QC1 QC Check: Purity of Hydrazone Hydrazone->QC1 Tautomerization [3,3]-Sigmatropic Rearrangement Cyclization->Tautomerization Key Mechanistic Step QC2 Monitor by TLC Cyclization->QC2 Elimination Ammonia Elimination & Aromatization Tautomerization->Elimination CrudeProduct Crude Product Mixture Elimination->CrudeProduct Purification Purification (Column Chromatography or Recrystallization) CrudeProduct->Purification FinalProduct Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Purification->FinalProduct Characterization Characterization (NMR, MS, mp) FinalProduct->Characterization

Caption: Workflow for the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Detailed Experimental Protocol

This protocol synthesizes insights from various established procedures for the Japp-Klingemann and Fischer indole syntheses.[1][2][3]

Stage 1: Synthesis of Ethyl 2-((4-isopropoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate)

  • Diazotization:

    • Dissolve 4-isopropoxyaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water at 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Japp-Klingemann Coupling:

    • In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5°C.

    • Add the cold diazonium salt solution dropwise to the ethanol solution with vigorous stirring.

    • Allow the reaction mixture to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir overnight.

    • The resulting hydrazone often precipitates. Collect the solid by filtration, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum. This intermediate should be used promptly.

Stage 2: Fischer Indole Synthesis of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

  • Cyclization:

    • Combine the dried hydrazone intermediate (1.0 eq) with a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective, used at approximately 10x the weight of the hydrazone. Alternatively, a mixture of sulfuric acid in ethanol can be used.[4][5]

    • Heat the mixture with stirring. A typical temperature range is 80-100°C.[6] Crucially, monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once TLC indicates the consumption of the starting hydrazone, cool the reaction mixture to room temperature.

  • Work-up & Isolation:

    • Carefully pour the cooled reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the aqueous mixture with a base (e.g., aq. NaOH or NaHCO₃) to a pH of ~7-8.

    • Extract the product with an organic solvent like ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Stage 3: Purification

  • Column Chromatography: Purify the crude residue using flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: Alternatively, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate as a solid.[4][7]

Troubleshooting Guide (Q&A)

Q1: My Fischer indole cyclization reaction is not proceeding or giving a very low yield. What are the common causes?

A1: This is a frequent issue in Fischer indole synthesis. The problem can typically be traced to one of four areas: the catalyst, the substrate, the reaction conditions, or the starting material quality.[6]

  • Inappropriate Acid Catalyst: The choice of acid is critical.[6] If you are using a weaker acid like acetic acid and seeing poor conversion, consider switching to a stronger Brønsted acid (e.g., H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[5][6] Conversely, if you observe significant decomposition (dark tarry mixture), the acid may be too strong or the temperature too high. In this case, a milder catalyst or lower temperature is advisable.

  • Unfavorable Substrate Electronics: The 6-isopropoxy group is electron-donating. Strong electron-donating substituents on the phenylhydrazine ring can promote a competing N-N bond cleavage pathway over the desired[8][8]-sigmatropic rearrangement, leading to byproducts like anilines.[6][9][10] Using a milder Lewis acid may favor the desired cyclization in such cases.[6]

  • Suboptimal Reaction Conditions: Temperature and reaction time are key. Insufficient heat will prevent the reaction from starting, while excessive heat can cause decomposition of the starting material and the indole product.[6] It is recommended to start at a moderate temperature (e.g., 80°C) and increase it gradually while monitoring the reaction by TLC.[11]

  • Poor Starting Material Quality: Ensure your hydrazone intermediate is pure and the solvent is anhydrous. Impurities can significantly inhibit the reaction.[6]

Q2: I'm observing multiple products in my reaction mixture, making purification difficult. What are the likely side products?

A2: The formation of multiple products reduces the yield of the desired indole. The most common side products include:

  • Products of N-N Bond Cleavage: This is a major competing side reaction, especially with electron-rich hydrazines like the one in this synthesis.[6] This pathway leads to the formation of 4-isopropoxyaniline and other fragmentation products.[9]

  • Polymerization/Decomposition Products: Under harsh acidic conditions and high temperatures, both the starting materials and the indole product can degrade or polymerize, leading to a dark, tar-like reaction mixture.[6]

  • Incomplete Reaction: Unreacted hydrazone will be present if the reaction conditions are too mild or the reaction time is too short.

To mitigate this:

  • Optimize Temperature: Avoid excessively high temperatures.

  • Choose the Right Catalyst: Experiment with different Brønsted and Lewis acids to find one that favors cyclization over N-N bond cleavage.

  • Monitor Closely: Use TLC to track the formation of the product and the disappearance of the starting material, stopping the reaction once the optimal conversion is reached to prevent further degradation.

Q3: The Japp-Klingemann reaction to form the hydrazone is low-yielding. How can I improve it?

A3: The Japp-Klingemann reaction is sensitive to pH and temperature.[2]

  • Temperature Control: Strict temperature control (0-5°C) during diazotization and coupling is essential to prevent the decomposition of the diazonium salt.

  • pH Control: The reaction proceeds best under mildly acidic to neutral conditions. The use of sodium acetate as a buffer is critical.

  • Phase-Transfer Catalysis (PTC): For challenging substrates, employing a phase-transfer catalyst has been shown to significantly improve the yields of the hydrazone formation step.[3]

Frequently Asked Questions (FAQs)

Q: What are the best acid catalysts for the Fischer indole cyclization? A: There is no single "best" catalyst as the optimal choice depends on the substrate. However, a good starting point is to screen both Brønsted and Lewis acids.

Catalyst TypeExamplesTypical Conditions & Notes
Brønsted Acids H₂SO₄, p-TsOH, Polyphosphoric Acid (PPA)Often used in alcoholic solvents or as the solvent itself (PPA). Effective but can cause degradation at high temperatures.[5]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Generally considered milder and can sometimes provide better yields, especially for sensitive substrates.[5][6]

Q: How can I confirm the identity and purity of my final product? A: Standard characterization techniques are essential. You should obtain ¹H NMR, ¹³C NMR, and mass spectrometry data. The melting point should also be sharp. While specific data for the 6-isopropoxy derivative is not widely published, data from analogous compounds can be used for comparison.

Expected ¹H NMR (CDCl₃, 400 MHz) shifts for similar structures: [12][13]

  • Indole NH: ~8.5-9.5 ppm (broad singlet)

  • Aromatic Protons: ~7.0-7.6 ppm

  • Indole H-3: ~7.2 ppm (singlet or doublet)

  • Ester -OCH₂CH₃: ~4.4 ppm (quartet)

  • Isopropoxy -OCH(CH₃)₂: ~4.6 ppm (septet)

  • Ester -OCH₂CH₃: ~1.4 ppm (triplet)

  • Isopropoxy -OCH(CH₃)₂: ~1.3 ppm (doublet)

Q: Are there any specific safety precautions I should take? A: Yes. Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong acids like PPA and H₂SO₄ are highly corrosive. The quenching of the reaction mixture with ice water is exothermic and should be done carefully and slowly. Always perform a thorough risk assessment before starting any chemical synthesis.[4]

References

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020, March 10). Synthesis of Indole-2-carboxylic Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). Retrieved from [Link]

  • PubMed. (n.d.). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Google Patents. (n.d.). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • R Discovery. (2010, September 15). Japp‐Klingemann Fischer Indole Synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (2008). A three-component Fischer indole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • LOCKSS. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • IUCr Journals. (2020, August 31). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • LOCKSS. (n.d.). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Retrieved from [Link]

  • MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Retrieved from [Link]

  • ACS Publications. (2009, November 9). Synthetic Access to Poly-Substituted 6-Alkoxyindoles from 1,3-Cyclohexanediones and Nitroolefins through Facile Aromatization Reaction. Retrieved from [Link]

  • PubMed. (2009, December 4). Synthetic access to poly-substituted 6-alkoxyindoles from 1,3-cyclohexanediones and nitroolefins through facile aromatization reaction. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters.... Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

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Sources

Optimization

Technical Support Center: A Researcher's Guide to Troubleshooting the Fischer Indole Synthesis

Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this power...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2][3] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a critical acid-catalyzed[4][4]-sigmatropic rearrangement to ultimately form the indole ring.[1][2][5] This method's versatility has made it indispensable in the synthesis of a vast array of pharmaceuticals and natural products, including the antimigraine triptan class of drugs.[1][3]

Despite its utility, the Fischer indole synthesis is notorious for its sensitivity to reaction conditions and the potential for various side reactions. This guide will address the most common challenges in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Indole

Q: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most likely causes?

A: This is a frequent issue that can often be traced back to a few key factors: the purity of your starting materials, the choice and amount of acid catalyst, and the reaction temperature.

  • Starting Material Purity is Paramount: The Fischer indole synthesis is highly sensitive to impurities. Ensure your phenylhydrazine and carbonyl compounds are of high purity. The presence of residual acids or bases from previous steps can interfere with the delicate acid-catalyzed mechanism. Similarly, using an anhydrous solvent is critical, as water can hydrolyze key intermediates.[4][6]

  • The Critical Role of the Acid Catalyst: The choice of acid is arguably the most critical parameter in the Fischer indole synthesis.[6][7] The acid facilitates the key tautomerization to the enamine and the subsequent[4][4]-sigmatropic rearrangement.[5][6]

    • Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[1][2]

    • If you are experiencing low yields with a weak acid like acetic acid, consider switching to a stronger Brønsted or Lewis acid.[6] Conversely, if you observe significant degradation or tar formation, a milder acid may be beneficial.[8] The optimal catalyst is highly substrate-dependent and often requires empirical screening.[4]

  • Temperature and Reaction Time Optimization: This reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[6] However, excessively high temperatures can lead to decomposition of starting materials and the desired indole product.[6] It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction's progress by Thin Layer Chromatography (TLC).

Below is a systematic workflow to diagnose and resolve low-yield issues.

low_yield_workflow start Low or No Yield Observed check_purity Verify Purity of Hydrazine, Carbonyl, and Solvent start->check_purity optimize_catalyst Screen Different Acid Catalysts (Brønsted vs. Lewis) check_purity->optimize_catalyst If purity is confirmed optimize_temp Systematically Vary Reaction Temperature optimize_catalyst->optimize_temp Select best catalyst monitor_rxn Monitor Reaction by TLC for Product Formation and Byproduct Appearance optimize_temp->monitor_rxn successful_product Improved Yield monitor_rxn->successful_product

Caption: Troubleshooting workflow for low or no yield.

Issue 2: Formation of Tar and Polymeric Byproducts

Q: My reaction mixture turns into a dark, tarry mess, making purification nearly impossible. How can I prevent this?

A: Tar formation is a common and frustrating side reaction in Fischer indole synthesis, often arising from the harsh acidic conditions and high temperatures employed.[8] The electron-rich nature of the indole product itself can also make it susceptible to polymerization under these conditions.[9]

  • Mitigation Strategies:

    • Milder Reaction Conditions: Employing milder acid catalysts such as p-toluenesulfonic acid (p-TSA) or Lewis acids like zinc chloride (ZnCl₂) can significantly reduce tar formation compared to strong Brønsted acids like sulfuric acid.[8] Running the reaction at a lower temperature for a longer duration can also be beneficial.[8]

    • Solvent Choice: High-boiling point solvents can contribute to higher reaction temperatures and subsequent decomposition. Experimenting with different solvents may help identify conditions that minimize tarring.[8]

    • Inert Atmosphere: For sensitive substrates, particularly those containing electron-rich groups like hydroxyls, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.[9]

    • Microwave-Assisted Synthesis: In some cases, microwave-assisted synthesis can provide rapid heating and improved yields with shorter reaction times, potentially minimizing the formation of tarry byproducts.[9][10]

If you are already faced with a tarry crude product, here are some purification tips:

  • Column Chromatography: This is the most common method.[8]

    • Consider deactivating silica gel with a small amount of triethylamine in the eluent to prevent streaking of the polar indole product.[9]

    • A gradient elution can be helpful to separate the product from polymeric material.[8]

  • Recrystallization: If your indole is a solid, recrystallization can be a highly effective purification technique.[8][9]

  • Distillation: For volatile indoles, distillation under reduced pressure may be a viable option.[8]

Issue 3: Formation of Regioisomers with Unsymmetrical Ketones

Q: I am using an unsymmetrical ketone and obtaining a mixture of two indole regioisomers. How can I control the selectivity?

A: The formation of regioisomers is an inherent challenge when using unsymmetrical ketones in the Fischer indole synthesis. The initial tautomerization of the hydrazone can form two different enamines, leading to two distinct[4][4]-sigmatropic rearrangements and, consequently, two regioisomeric indole products.[11]

  • Factors Influencing Regioselectivity:

    • Steric Hindrance: Generally, the major product arises from the enamine formed at the less sterically hindered α-carbon of the ketone.[11]

    • Acid Catalyst: The choice of acid catalyst can influence the ratio of regioisomers. Weaker acids may lead to lower selectivity.[11] Computational studies have shown that the nature of the acid can alter the energy profile of the competing rearrangement pathways.[12]

    • Zeolite Catalysts: The use of zeolites as catalysts has been shown to enhance regioselectivity. The defined pore structure of zeolites can create a sterically constrained environment that favors the formation of one regioisomer over the other.[13]

The following diagram illustrates how an unsymmetrical ketone can lead to two different indole products.

regioisomer_formation cluster_start Starting Materials hydrazine Phenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone ketone Unsymmetrical Ketone (R1-CH2-CO-CH3) ketone->hydrazone enamineA Enamine A (less hindered) hydrazone->enamineA Tautomerization enamineB Enamine B (more hindered) hydrazone->enamineB Tautomerization rearrangementA [3,3]-Sigmatropic Rearrangement enamineA->rearrangementA rearrangementB [3,3]-Sigmatropic Rearrangement enamineB->rearrangementB indoleA Indole A (Major Product) rearrangementA->indoleA indoleB Indole B (Minor Product) rearrangementB->indoleB competing_pathways start Protonated Enamine Intermediate rearrangement [3,3]-Sigmatropic Rearrangement start->rearrangement Desired Pathway cleavage Heterolytic N-N Bond Cleavage start->cleavage Side Reaction (Favored by EDGs) indole Desired Indole Product rearrangement->indole byproducts Cleavage Products (e.g., Aniline) cleavage->byproducts

Caption: Competing reaction pathways in the Fischer indole synthesis.

Summary of Key Troubleshooting Parameters

Problem Potential Cause(s) Recommended Action(s)
Low/No Yield Impure starting materials, suboptimal acid catalyst, incorrect temperature.Verify purity, screen Brønsted and Lewis acids, optimize temperature and reaction time. [4][6]
Tar/Polymer Formation Harsh acidic conditions, high temperature, oxygen exposure.Use milder acids (p-TSA, ZnCl₂), lower reaction temperature, run under inert atmosphere. [8][9]
Regioisomer Mixture Use of an unsymmetrical ketone.Employ sterically demanding ketones if possible, screen different acid catalysts, consider using zeolite catalysts. [11][13]
N-N Bond Cleavage Electron-donating groups on the carbonyl partner.Switch to a milder Lewis acid, lower the reaction temperature, modify substrate electronics if feasible. [6][14][15]

Experimental Protocols

General Procedure for Fischer Indole Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the aldehyde or ketone (1.0-1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials. The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly after solvent removal. [6]

  • Indolization:

    • To the crude or purified hydrazone, add the chosen solvent (e.g., toluene, acetic acid) or no solvent if using a catalyst like polyphosphoric acid (PPA).

    • Add the acid catalyst (e.g., p-TsOH, 10 mol%; or ZnCl₂, 1.1 eq).

    • Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and monitor the progress by TLC. [6][11]

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • If using a strong acid, carefully neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate. [11] * Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation. [8][9]

References

  • Troubleshooting common issues in Fischer indole synthesis from hydrazones. (2025). BenchChem.
  • Preventing tar and polymer formation in Fischer indole synthesis. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (2025). BenchChem.
  • Preventing byproduct formation in Fischer indole synthesis of hydroxyindoles. (2025). BenchChem.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer indole synthesis. Wikipedia.
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  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (2017). The Journal of Organic Chemistry.
  • Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
  • Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules.
  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society.
  • Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. (1990). Acta Chemica Scandinavica.
  • Why Do Some Fischer Indolizations Fail? PMC.
  • Troubleshooting unexpected side products in indole synthesis. (2025). BenchChem.
  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. (2023). RSC Publishing.

Sources

Troubleshooting

optimization of reaction conditions for indole-2-carboxylate synthesis

Welcome to the Technical Support Center for Indole-2-Carboxylate Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole-2-Carboxylate Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot bottlenecks, optimize reaction conditions, and scale up their indole workflows.

Rather than simply listing procedures, this guide focuses on the causality behind experimental failures and provides self-validating, structurally sound protocols to ensure high-fidelity synthesis.

Process Workflow: Selecting Your Synthesis Strategy

Before troubleshooting, it is critical to ensure you have selected the correct synthetic pathway based on your starting materials and scalability requirements.

DecisionMatrix Start Target: Indole-2-carboxylate FIS Fischer Synthesis (Arylhydrazines + Pyruvates) Start->FIS Broad scope, High scalability HK Hemetsberger-Knittel (Aryl Aldehydes + Azidoacetates) Start->HK Regiospecificity, C-H insertion Reissert Reissert Synthesis (o-Nitrotoluenes + Oxalates) Start->Reissert Nitro-aromatic precursors

Decision matrix for selecting an indole-2-carboxylate synthesis pathway.

Module 1: Fischer Indole Synthesis (FIS) Troubleshooting

Q: Why am I getting poor yields and complex tar mixtures when condensing functionalized arylhydrazines with ethyl pyruvate? A: Causality: Traditional FIS relies on the condensation of arylhydrazines with α-ketoesters (like ethyl pyruvate) to form an enehydrazine tautomer. However, highly functionalized α-ketoesters are often unstable. Under the harsh acidic conditions required for the subsequent [3,3]-sigmatropic rearrangement, the intermediate hydrazones can undergo competing side reactions, leading to oligomerization and tar formation. Solution: Transition to using β-nitroacrylates as precursors instead of α-ketoesters [1]. The addition/elimination reaction of arylhydrazines with β-nitroacrylates smoothly yields the desired hydrazone intermediate. This avoids wasteful aqueous workups and allows for a cleaner rearrangement when exposed to Lewis or Brønsted acids (e.g., PPA or ZnCl₂/AcOH), significantly boosting the overall yield.

Q: How do I prevent the degradation of my indole-2-carboxylate product during the acidic workup in FIS? A: Causality: Indole cores are notoriously acid-sensitive and prone to electrophilic degradation if left in strong acids for extended periods. Solution: If you are using a base like tetramethylguanidine (TMG) during the initial hydrazone formation, perform a fast filtration through a short silica pad to remove the base before applying your acid catalyst [1]. This prevents the formation of highly exothermic localized hot spots during acid addition, minimizing the time the newly formed indole spends in a harsh environment.

Module 2: Hemetsberger-Knittel Synthesis Troubleshooting

HK_Mechanism A Ethyl 2-azido- 3-arylacrylate B Thermolysis (140-165°C) A->B C Singlet Nitrene Intermediate B->C -N2 (Gas) D Indole-2-carboxylate C->D C-H Insertion & Aromatization

Mechanistic pathway of the Hemetsberger-Knittel indole synthesis via nitrene insertion.

Q: The thermolysis of my ethyl 2-azido-3-arylacrylate is producing significant decomposition products. How can I suppress these side reactions? A: Causality: The Hemetsberger-Knittel reaction proceeds via the thermal extrusion of nitrogen gas to form a highly electrophilic singlet nitrene intermediate [2]. In traditional batch reactors, the extended heating times (e.g., 140 °C for 2 hours in xylenes) cause this reactive nitrene to undergo non-productive intermolecular reactions (dimerization or solvent insertion) before the desired intramolecular C-H insertion can occur. Solution: Implement continuous flow chemistry or microwave irradiation [3]. By pumping the azide solution through a heated stainless-steel loop at 165 °C, the residence time is reduced to approximately 1 minute. This flash-heating ensures rapid nitrene generation and immediate cyclization, drastically improving the yield and mitigating the explosive hazards associated with scaling up azides.

Q: My Knoevenagel condensation to form the vinyl azide precursor is low-yielding. What is the bottleneck? A: Causality: The generation of ethyl azidoacetate (EAA) and its subsequent aldol condensation with benzaldehydes is highly sensitive to solvent polarity. Poor solvation of the azide nucleophile leads to incomplete SN2 substitution. Solution: Synthesize EAA using a tightly controlled water and acetone co-solvent system [4]. This enhances the solubility of the sodium azide while maintaining the reactivity of the ethyl bromoacetate, significantly boosting the yield of the EAA precursor prior to thermolysis.

Module 3: Reissert Synthesis & Reductive Cyclization

Q: In the Reissert synthesis, the reduction of the o-nitrophenylpyruvate derivative is slow, leading to incomplete cyclization. A: Causality: The classical batch hydrogenation of the nitro group over Pd/C suffers from severe mass transfer limitations between the hydrogen gas, the solid catalyst, and the liquid substrate. Solution: Utilize a continuous flow hydrogenation reactor (e.g., an H-cube system) [3]. The packed catalyst bed and high-pressure gas mixing maximize the gas-liquid-solid interfacial area. This enables the rapid reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to the indole-2-carboxylate ester before side reactions can occur.

Quantitative Data & Optimization Metrics

To facilitate easy comparison of reaction optimization strategies, refer to the performance metrics below. Transitioning from batch to flow or microwave systems provides the highest return on investment for yield and safety.

Synthesis MethodPrecursorReactor TypeTemp. (°C)Reaction TimeTypical Yield (%)Key Advantage
Hemetsberger-Knittel AzidoacrylateBatch1402 hours40–70Simple equipment setup
Hemetsberger-Knittel AzidoacrylateMicrowave20010 min75–85Rapid volumetric heating
Hemetsberger-Knittel AzidoacrylateContinuous Flow165–22030–60 sec80–95High safety, scalable[3]
Fischer Indole α-KetoesterBatch80–1001–4 hours50–65Traditional, well-documented
Fischer Indole β-NitroacrylateBatch80–1001–2 hours70–85Avoids aqueous workup [1]

Experimental Methodologies

Protocol 1: Continuous Flow Hemetsberger-Knittel Synthesis

This protocol self-validates by preventing nitrene degradation through strict residence time control.

  • Precursor Preparation: Dissolve the synthesized ethyl 2-azido-3-arylacrylate in a high-boiling, inert solvent (e.g., mesitylene or xylenes) to achieve a concentration of 0.5 M.

  • Reactor Setup: Prime a continuous flow reactor equipped with a 2 mL stainless steel heating loop. Set the reactor temperature to 165 °C (can be optimized up to 220 °C depending on substrate electronics).

  • Processing: Pump the reactant solution through the heating loop at a flow rate calculated to ensure a strict residence time of 30 to 60 seconds.

  • Collection & Purification: Collect the reactor effluent in a flask cooled in an ice bath to immediately quench any residual thermal activity. Remove the solvent under reduced pressure and purify the resulting indole-2-carboxylate via flash column chromatography.

Protocol 2: Fischer Indole Synthesis using β-Nitroacrylates

This protocol self-validates by eliminating the unstable α-ketoester intermediate.

  • Hydrazone Formation: React the chosen arylhydrazine with the β-nitroacrylate in a suitable organic solvent (e.g., dichloromethane) in the presence of a mild base (like TMG). Stir at room temperature until the addition/elimination process is complete (monitored via TLC).

  • Filtration: Perform a fast filtration through a short pad of silica gel to remove the base and any polar impurities.

  • Cyclization: Concentrate the crude mixture under vacuum and immediately dissolve it in an acidic medium (e.g., ZnCl₂ in acetic acid).

  • Heating: Heat the mixture to 80–100 °C for 1–2 hours to induce the [3,3]-sigmatropic rearrangement and subsequent aromatization.

  • Workup: Carefully neutralize the mixture and extract the alkyl indole-2-carboxylate using ethyl acetate. Dry over MgSO₄ and concentrate for final purification.

References

  • β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. MDPI Molecules. Available at:[Link]

  • Hemetsberger indole synthesis. Wikipedia. Available at:[Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI Molecules. Available at:[Link]

  • Synthesis Of Indole Carboxamides As Modulators Of Cannabinoid 1 Receptors. UNC Press. Available at: [Link]

Optimization

preventing byproduct formation in the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Welcome to the dedicated technical support guide for the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to n...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and prevent byproduct formation in this specific synthetic route. Our approach is rooted in mechanistic understanding and provides practical, field-tested solutions to ensure the integrity and yield of your target molecule.

Introduction to the Synthesis

The most common and industrially scalable route to ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is the Fischer indole synthesis.[1][2] This powerful reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, typically formed in situ from (4-isopropoxyphenyl)hydrazine and an ethyl pyruvate derivative. While robust, this method is not without its challenges, which primarily stem from the reactivity of the starting materials and intermediates under acidic conditions.

This guide will address the most frequently encountered issues, from regioisomeric impurities to the degradation of starting materials, providing you with the knowledge to troubleshoot and optimize your synthesis effectively.

Core Synthesis Pathway: Fischer Indole Synthesis

The primary route involves the reaction of (4-isopropoxyphenyl)hydrazine with ethyl 2-oxopropanoate (ethyl pyruvate) under acidic catalysis.

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Caption: General workflow for the Fischer indole synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in this synthesis?

A: The primary byproducts in the synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate via the Fischer indole route are:

  • Ethyl 4-propan-2-yloxy-1H-indole-2-carboxylate: The regioisomeric impurity.

  • Ethyl 6-hydroxy-1H-indole-2-carboxylate: Resulting from the dealkylation of the isopropoxy group.

  • 6-propan-2-yloxy-1H-indole-2-carboxylic acid: Formed by the hydrolysis of the ethyl ester.

  • 4-Isopropoxyaniline: Arises from the cleavage of the N-N bond in the hydrazone intermediate.

  • Polymeric/tar-like substances: High molecular weight materials formed from the degradation of starting materials and intermediates.

Q2: Which acid catalyst is best suited for this reaction?

A: The choice of acid catalyst is critical and often requires optimization.[3][4] Common choices include Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids such as zinc chloride (ZnCl₂).[1] For substrates sensitive to strong acids, which is the case here due to the isopropoxy group, milder Lewis acids like ZnCl₂ or milder Brønsted acids like p-TsOH are often preferred to minimize degradation and dealkylation.[3]

Q3: How can I monitor the progress of the reaction and identify byproducts?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress. Staining with Ehrlich's reagent can help visualize indole-containing compounds, which typically appear as blue to violet spots.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion and purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify and quantify major impurities by comparing the spectra to known standards.

Troubleshooting Guide: Byproduct Formation and Prevention

Issue 1: Formation of the Regioisomeric Impurity (Ethyl 4-propan-2-yloxy-1H-indole-2-carboxylate)

Root Cause: The cyclization step of the Fischer indole synthesis can proceed in two different directions with an unsymmetrically substituted phenylhydrazine. The electron-donating nature of the para-isopropoxy group can activate both ortho positions for cyclization.

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Regioselectivity in the Fischer indole synthesis.

Preventative Measures:

  • Choice of Catalyst: The regioselectivity can be influenced by the choice of acid catalyst. Lewis acids like ZnCl₂ sometimes offer better control over regioselectivity compared to strong Brønsted acids.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

Remediation:

  • Column Chromatography: The two regioisomers often have slightly different polarities and can typically be separated by silica gel column chromatography.

  • Recrystallization: If the concentration of the undesired isomer is low, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) may be sufficient to achieve the desired purity.

Issue 2: Dealkylation of the Isopropoxy Group

Root Cause: The isopropoxy group is susceptible to cleavage under strong acidic conditions, especially at elevated temperatures, leading to the formation of ethyl 6-hydroxy-1H-indole-2-carboxylate.[3]

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", style=filled, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

}

Caption: Acid-catalyzed dealkylation of the isopropoxy group.

Preventative Measures:

  • Milder Acid Catalyst: Employ a less harsh acid catalyst, such as p-TsOH or ZnCl₂, instead of sulfuric acid or PPA.[3]

  • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize exposure to acidic conditions.

Remediation:

  • Acid-Base Extraction: The phenolic hydroxyl group of the byproduct allows for its separation from the desired product via extraction with a basic aqueous solution (e.g., dilute NaOH). The desired product will remain in the organic layer, while the phenolic byproduct will be extracted into the aqueous basic layer.

Issue 3: Hydrolysis of the Ethyl Ester

Root Cause: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid under the acidic reaction conditions, particularly if water is present in the reaction mixture.

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • Aprotic Solvents: While the Fischer indole synthesis is often carried out in protic solvents like ethanol or acetic acid, using an aprotic solvent with a Lewis acid catalyst can sometimes mitigate hydrolysis.

Remediation:

  • Esterification: If a significant amount of the carboxylic acid is formed, it can be converted back to the ethyl ester by standard esterification procedures (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).

  • Acid-Base Extraction: The carboxylic acid byproduct can be removed by washing the organic layer with a mild aqueous base such as sodium bicarbonate solution.

Issue 4: Formation of 4-Isopropoxyaniline (N-N Bond Cleavage)

Root Cause: Electron-donating groups on the phenylhydrazine ring can weaken the N-N bond, making it susceptible to cleavage under acidic conditions, especially at higher temperatures.[5] This leads to the formation of 4-isopropoxyaniline.

Preventative Measures:

  • Milder Reaction Conditions: Use a milder acid catalyst and lower the reaction temperature to disfavor the N-N bond cleavage pathway.[6]

  • Control of Stoichiometry: Ensure that the stoichiometry of the reactants is carefully controlled, as an excess of the hydrazine can sometimes lead to side reactions.

Remediation:

  • Aqueous Wash: 4-Isopropoxyaniline can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

  • Column Chromatography: If the aniline derivative persists, it can be separated from the product by column chromatography.

Analytical Data for Byproduct Identification

The following table summarizes key analytical data that can aid in the identification of the target molecule and its common byproducts.

Compound NameExpected ¹H NMR Signals (Aromatic Region)Expected Mass (m/z) [M+H]⁺
Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Distinct signals for H-4, H-5, and H-7 protons248.13
Ethyl 4-propan-2-yloxy-1H-indole-2-carboxylateDifferent splitting pattern and chemical shifts for aromatic protons compared to the 6-substituted isomer248.13
Ethyl 6-hydroxy-1H-indole-2-carboxylateAromatic proton signals will be shifted, and a phenolic -OH signal will be present206.08
6-propan-2-yloxy-1H-indole-2-carboxylic acidAbsence of ethyl group signals and presence of a broad carboxylic acid proton signal220.10
4-IsopropoxyanilineAromatic signals characteristic of a 1,4-disubstituted benzene ring152.11

Experimental Protocols

General Procedure for Fischer Indole Synthesis
  • To a solution of (4-isopropoxyphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl 2-oxopropanoate (1.05 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for hydrazone formation.

  • Add the acid catalyst (e.g., ZnCl₂ or p-TsOH, 0.5-2.0 eq) to the reaction mixture.

  • Heat the reaction to reflux (or a predetermined optimal temperature) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Purification via Acid-Base Extraction
  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a 1M aqueous NaOH solution to remove the phenolic byproduct (ethyl 6-hydroxy-1H-indole-2-carboxylate).

  • Separate the organic layer and then wash with a saturated aqueous solution of sodium bicarbonate to remove the carboxylic acid byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

References

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem Technical Support.
  • BenchChem. (2025).
  • Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Douglas, C. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(17), 6588–6591. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2017). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Hassan, A. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2474-2485. [Link]

  • Ishii, H., et al. (1991). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 39(1), 1-8. [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

  • Ishii, H., et al. (1991). Fischer indolization and its related compounds. XXIV. Fischer indolization of ethyl pyruvate 2-(2-methoxyphenyl)phenylhydrazone. Chemical and Pharmaceutical Bulletin, 39(1), 9-15.
  • Douglas, C. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. PMC. [Link]

  • Organic Syntheses. (n.d.). 4-Phenylsemicarbazide. Retrieved from [Link]

  • Valoti, E., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2825-2838.
  • Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US 2011/0201812 A1.
  • Boraei, A. T. A., et al. (2016).
  • Royal Society of Chemistry. (2017). 1H and 13C NMR Spectra Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). US8975418B2 - Process for preparing 6-iodo-2-oxindole.
  • Kamlesh, R. D., & Vivekanand, A. C. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. [Link]

  • El-Ablack, F. Z., et al. (2014).
  • Kim, H. K., Choi, Y. H., & Verpoorte, R. (2010). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Scilit. (n.d.). Fragmentations in the mass spectra of 2-oxo-3-indolyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. (n.d.). Fig. S6 13 C NMR spectrum of ethyl 1H-indene-2-carboxylate (6c). Retrieved from [Link]

  • PubMed. (2005). Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid. BenchChem Technical Support.
  • Semantic Scholar. (2025).

Sources

Troubleshooting

stability issues of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate in solution

Welcome to the technical support center for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. By understanding the inherent chemical liabilities of the indole-2-carboxylate scaffold, you can proactively design experiments, ensure data integrity, and preserve compound integrity.

Introduction: Understanding the Molecule

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate possesses two primary chemical features that dictate its stability profile: the electron-rich indole ring and the ethyl ester functional group. The indole nucleus is known to be susceptible to oxidation and is sensitive to pH and light.[1][2][3] The ethyl ester is prone to hydrolysis under both acidic and basic conditions.[4][5][6] This guide provides a framework for identifying, troubleshooting, and mitigating these potential stability issues.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Issue 1: Solution Discoloration (Yellowing/Browning)

Q: I dissolved my compound in DMSO/Methanol, and the solution turned yellow (or pink/brown) after a few hours on the benchtop. What is happening?

A: This is a classic sign of oxidative degradation of the indole ring.[1] The electron-rich nature of the indole nucleus makes it highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to ambient light.[3] This oxidation often leads to the formation of colored oligomers or specific degradation products.[1]

Immediate Actions:

  • Protect from Light: Immediately wrap your container in aluminum foil or switch to an amber vial to prevent further photodegradation.[1]

  • Minimize Headspace: Transfer the solution to a smaller vial to reduce the amount of oxygen in the headspace.

  • Inert Atmosphere: For maximum protection, purge the vial with an inert gas like argon or nitrogen before sealing.[1]

Long-Term Prevention:

  • Storage: Always store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed, light-protected containers.[1][7]

  • Solvent Choice: Use high-purity, anhydrous solvents. Peroxides in older ethers or other solvents can initiate oxidation.

  • Antioxidants: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the solution can be an effective strategy to prevent oxidative degradation.[1]

Issue 2: Appearance of a New Peak in HPLC/LC-MS Analysis

Q: My HPLC analysis shows a new, more polar peak appearing over time, and the peak area for my parent compound is decreasing. What is the likely identity of this new peak?

A: The most probable cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (6-propan-2-yloxy-1H-indole-2-carboxylic acid). This reaction is catalyzed by acidic or basic conditions.[4][8] The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a standard reversed-phase HPLC column (e.g., C18).[9]

Troubleshooting & Confirmation:

  • Check pH of Solution: Measure the pH of your sample solution. Even unbuffered aqueous solutions or the use of acidic modifiers like trifluoroacetic acid (TFA) in your mobile phase can promote hydrolysis, especially if samples are left in the autosampler for extended periods.[1][8]

  • LC-MS Analysis: The new peak should have a mass corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen (+1 Da), resulting in a net mass difference of -27 Da compared to the parent compound.

  • Forced Degradation: To confirm, intentionally degrade a small sample of your compound by treating it with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heating gently (e.g., 60°C) for a few hours.[3][9] The peak that grows in intensity should match the retention time and mass of your unknown impurity.

Corrective Actions:

  • pH Control: If working in aqueous solutions, use a buffered system within a pH range of 6.0 to 7.5 to minimize hydrolysis.[10]

  • Autosampler Temperature: Set your autosampler to a low temperature (e.g., 4°C) to slow down degradation while samples are queued for analysis.[1]

  • Sample Preparation: Prepare samples fresh and analyze them as quickly as possible. Avoid storing samples in aqueous or protic solvents for extended periods.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: I'm seeing high variability in my biological assay results between experiments run on different days, even though I'm using the same stock solution. What could be the cause?

A: This issue often points to the cumulative degradation of the compound in the stock solution or instability within the assay medium itself.

Possible Causes & Solutions:

  • Stock Solution Degradation: A stock solution, even when stored frozen, can undergo degradation with repeated freeze-thaw cycles.

    • Solution: Prepare a large, concentrated stock solution in a stable, anhydrous solvent like DMSO. Aliquot this stock into single-use vials and store them at -80°C.[1] For each experiment, thaw a fresh aliquot and dilute it immediately before use. This minimizes freeze-thaw cycles and exposure of the main stock to atmospheric moisture and oxygen.

  • Instability in Assay Medium: Indole compounds can be unstable in physiological buffers and cell culture media, especially at 37°C.[1]

    • Solution: Perform a time-course experiment to quantify the stability of your compound in your specific assay medium under experimental conditions (e.g., 37°C, 5% CO₂).[1][3] Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the degradation rate. If significant degradation occurs during the assay, you may need to adjust your experimental protocol, such as by refreshing the compound at set intervals.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound? For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Store aliquots at -80°C under an inert atmosphere.[1] For immediate use in aqueous buffers, prepare fresh dilutions from the DMSO stock.

Q2: How sensitive is this compound to light? The indole ring system is inherently photosensitive and can undergo photolytic degradation upon exposure to UV and even visible light.[1][4] All solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil.[1][11]

Q3: Can I heat a solution to aid in dissolution? Gentle warming can be used, but prolonged exposure to high temperatures should be avoided as it can accelerate both hydrolysis and oxidative degradation.[4][9] Perform any heating steps quickly and cool the solution promptly.

Q4: My compound is crashing out of my aqueous assay buffer. What can I do? This is a solubility issue. You can try using a co-solvent like DMSO or ethanol (ensure it's compatible with your assay), but keep the final percentage low (typically <1%). Alternatively, formulation strategies using cyclodextrins or other solubilizing agents may be necessary for in vivo or sensitive cell-based assays.

Part 3: Experimental Protocols & Data

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.[4][12][13]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.[9]

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.[9]

    • Oxidation: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Incubate at room temperature, protected from light.[9]

    • Photolytic: Expose a solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil.[9]

    • Thermal: Incubate a solution in a stability chamber at 80°C.[9]

  • Sampling & Analysis: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis. Analyze all samples by a suitable HPLC-UV or LC-MS method.[9] The goal is to achieve 5-20% degradation of the parent compound.

Table 1: Predicted Stability Profile and Primary Degradants
Stress ConditionExpected StabilityPrimary Degradation PathwayPrimary Degradant
Acidic (pH < 4) LowEster Hydrolysis[4][14]6-propan-2-yloxy-1H-indole-2-carboxylic acid
Neutral (pH 6-7.5) Moderate to HighSlow OxidationOxidized indole species
Basic (pH > 8) LowEster Hydrolysis[5][6]6-propan-2-yloxy-1H-indole-2-carboxylate (salt)
Oxidative (e.g., H₂O₂) Very LowIndole Ring Oxidation[2][3]Oxindole and other ring-opened species
Photolytic (UV/Vis Light) LowPhotodegradation[4][15]Complex mixture of photoproducts
Thermal (>60°C) ModerateAcceleration of other pathwaysMixture of hydrolytic and oxidative products

Part 4: Visual Diagrams

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Ethyl 6-propan-2-yloxy- 1H-indole-2-carboxylate Acid 6-propan-2-yloxy-1H-indole- 2-carboxylic acid Parent->Acid H+ or OH- H2O Oxidized Oxidized Species (e.g., Oxindoles, Ring-Opened Products) Parent->Oxidized O2, Light Peroxides

Caption: Primary degradation pathways for the target molecule.

Diagram 2: Troubleshooting Workflow for Compound Instability

G Start Instability Observed (e.g., color change, new peaks, poor reproducibility) Q_Visual Is the solution discolored? Start->Q_Visual A_Oxidation Likely Oxidation. Protect from light & O2. Use fresh solvents. Q_Visual->A_Oxidation Yes Q_HPLC Is there a new, more polar peak in HPLC? Q_Visual->Q_HPLC No End Problem Mitigated A_Oxidation->End A_Hydrolysis Likely Ester Hydrolysis. Check/control solution pH. Cool autosampler. Analyze quickly. Q_HPLC->A_Hydrolysis Yes Q_Assay Is there high variability in bioassay results? Q_HPLC->Q_Assay No A_Hydrolysis->End A_Assay Check stability in assay media. Use single-use aliquots of stock. Q_Assay->A_Assay Yes Q_Assay->End No A_Assay->End

Caption: A decision tree for troubleshooting common stability issues.

References

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Jolee. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA). [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Perez, V. H., Miranda, E. A., & Valença, G. P. (2007). Kinetics of Gas-Phase Hydrolysis of Ethyl Acetate Catalyzed by Immobilized Lipase. Applied Biochemistry and Biotechnology, 136(1), 23-37. [Link]

  • Papandreou, G., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed. [Link]

  • Golec, B., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283-7293. [Link]

  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Golec, B., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. PubMed. [Link]

  • Inoue, M., et al. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 39(9), 1838-1843. [Link]

  • El-Ragehy, N. A., et al. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 54(4), 559-566. [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Nair, P. M. (n.d.). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

  • Request PDF. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • DOI. (n.d.). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. [Link]

  • Gao, C., et al. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Materials and Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Indoles

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be a dynamic resource for troubleshooting and optimizing the regioselective synthesis of substituted indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be a dynamic resource for troubleshooting and optimizing the regioselective synthesis of substituted indoles. Indole derivatives are a cornerstone of medicinal chemistry and natural product synthesis, but controlling the position of substitution remains a significant and often frustrating challenge.[1][2]

This guide moves beyond textbook procedures to address the practical, real-world issues encountered at the bench. Here, we dissect common problems, explain the underlying mechanistic principles, and provide field-proven strategies to steer your reactions toward the desired regioisomer.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary factors controlling regioselectivity in classical indole syntheses?

    • How can I achieve selective functionalization of the indole's benzene ring (C4-C7)?

    • My regioisomers are inseparable by column chromatography. What are my options?

    • What is the role of protecting groups in directing regioselectivity?

  • Troubleshooting Guides by Reaction Type

    • Fischer Indole Synthesis: My unsymmetrical ketone gives a mixture of regioisomers. How can I improve selectivity?

    • Palladium-Catalyzed Reactions (e.g., Larock, Direct Arylation): I'm getting the wrong isomer (C3 vs. C2). How do I switch the selectivity?

    • Bischler-Möhlau Synthesis: My reaction is low-yielding and produces a complex mixture. How can I improve it?

  • Experimental Protocols & Methodologies

    • General Protocol for Optimizing Regioselectivity in Fischer Indole Synthesis.

    • Protocol for N-Directing Group Strategy for Selective C2-Arylation.

    • Tips for Chromatographic Separation of Indole Regioisomers.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in classical indole syntheses?

Regioselectivity is a delicate balance of electronic effects, steric hindrance, and reaction conditions. In acid-catalyzed reactions like the Fischer indole synthesis, the key[3][3]-sigmatropic rearrangement is highly sensitive to the stability of the intermediates.[4][5]

  • Acid Catalyst: The choice between Brønsted (e.g., HCl, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃) is critical. The strength and type of acid can influence which enamine intermediate forms preferentially from an unsymmetrical ketone, thereby dictating the cyclization pathway.[4][6]

  • Steric Hindrance: Bulky substituents on the ketone or the arylhydrazine can sterically bias the[3][3]-sigmatropic rearrangement, forcing the cyclization to occur at the less hindered position.[3][6]

  • Electronic Effects: Electron-donating groups (EDGs) on the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups (EWGs) can slow it down and affect the product ratio.[6] For instance, an EWG on the arylhydrazine can destabilize the transition state leading to one isomer, favoring the formation of the other.[7]

Q2: How can I achieve selective functionalization of the indole's benzene ring (C4-C7)?

Directing functionalization to the less reactive benzenoid core (C4-C7) is a significant challenge, as the pyrrole ring (especially C3) is more nucleophilic.[8] The most effective strategy is the use of a directing group (DG) , typically installed on the indole nitrogen (N1) or at the C3 position.

  • N1-Directing Groups: Groups like carbamates, amides, or phosphine oxides can chelate to a transition metal catalyst (e.g., Pd, Rh, Ru) and direct C-H activation to the adjacent C7 position.[9][10]

  • C3-Directing Groups: Installing a directing group at the C3 position can facilitate functionalization at the C4 position.[8]

  • Transient Directing Groups: An advanced strategy involves the in-situ formation of a directing group (e.g., an imine from an aldehyde) that guides the C-H activation and is subsequently removed during workup, improving overall efficiency.[8]

Q3: My regioisomers are inseparable by column chromatography. What are my options?

This is a common and frustrating problem. When isomers have nearly identical polarities, standard silica gel chromatography often fails.

Troubleshooting Workflow: Isomer Separation

cluster_chrom Chromatographic Optimization cluster_chem Chemical Modification cluster_advanced Advanced Separation start Inseparable Regioisomers on Silica change_eluent Modify Eluent System (e.g., Toluene/EtOAc, add AcOH/TEA) start->change_eluent change_phase Change Stationary Phase (Alumina, C18 Reverse Phase, etc.) start->change_phase derivatize Derivatization Strategy start->derivatize If chromatography fails hplc Preparative HPLC/SFC derivatize->hplc If still inseparable start Mixture of Regioisomers vary_acid Vary Acid Catalyst (Brønsted vs. Lewis) & Concentration start->vary_acid optimize_temp Optimize Temperature & Reaction Time start->optimize_temp analyze_sterics Analyze Steric Hindrance of Substituents start->analyze_sterics analyze_electronics Consider Electronic Effects (EDG vs. EWG on Aryl Ring) start->analyze_electronics result Improved Regioselectivity vary_acid->result optimize_temp->result analyze_sterics->result analyze_electronics->result

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Welcome to the technical support center for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule. Understanding the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate?

The stability of indole compounds, including ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, is primarily influenced by several factors. These include pH, exposure to light, temperature, and the presence of oxidizing agents. The indole ring itself is susceptible to oxidation, and the ester functional group can undergo hydrolysis.[1]

Q2: I've noticed a color change in my solution of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. What does this indicate?

A color change, such as the development of a yellow, pink, or brown hue, is a common indicator of indole compound degradation.[1] This is often due to oxidation of the indole ring, which can lead to the formation of colored oligomers or specific degradation products.[1]

Q3: What are the optimal storage conditions for solutions of this compound to minimize degradation?

To maximize stability, solutions of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate should be stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C or below).[1] They should also be protected from light by using amber vials or by wrapping the container in aluminum foil.[1] For long-term storage, it is recommended to prepare aliquots of stock solutions in a suitable inert solvent, such as anhydrous DMSO, and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen).[1]

Q4: Can antioxidants be used to improve the stability of my ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate solution?

Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation.[1] The choice of antioxidant will depend on the solvent system and the specific experimental conditions. Common antioxidants used in pharmaceutical formulations may be suitable.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: You observe unexpected peaks in your HPLC chromatogram when analyzing ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Possible Causes & Solutions:

  • Degradation in Solution: The compound may be degrading in the dissolution solvent or mobile phase.

    • Solution: Prepare fresh solutions immediately before analysis.[1] Evaluate the stability of the compound in your chosen solvent system over time. If using an acidic mobile phase, be aware that the indole ring can be sensitive to strongly acidic conditions, which can lead to degradation.[2] Consider using a mobile phase with a neutral or slightly basic pH if compatible with your chromatography.

  • On-Column Degradation: The compound might be degrading on the HPLC column itself.

    • Solution: Ensure the mobile phase pH is compatible with the compound.[1] Using a guard column can help protect the analytical column from contaminants that might catalyze degradation.[1]

  • Degradation in the Autosampler: Prolonged exposure to light or elevated temperatures in the autosampler can lead to degradation.

    • Solution: Minimize the time samples spend in the autosampler before injection. Use autosampler cooling if available and protect samples from light.

Issue 2: Low Yields in Reactions Involving Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Symptom: You are experiencing lower than expected yields in a synthetic reaction where ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is a starting material.

Possible Causes & Solutions:

  • Instability of the Reactant: The compound may be degrading under the reaction conditions.

    • Solution: The indole nucleus is electron-rich and susceptible to oxidation.[2] If your reaction involves oxidizing agents, carefully control the stoichiometry and temperature to minimize degradation of the indole core.[2] Similarly, be mindful of the pH of your reaction mixture, as both acidic and basic conditions can promote degradation.

  • Purity of Starting Material: Impurities in your starting material could be interfering with the reaction.

    • Solution: Ensure the purity of your ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate using an appropriate analytical method like HPLC or NMR before proceeding with the synthesis.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential for identifying potential degradation products and pathways.[3][4] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions to trigger degradation.[5][6] This information is critical for developing stability-indicating analytical methods.[3][5]

Key Degradation Pathways to Investigate

Based on the structure of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, the following degradation pathways should be investigated:

  • Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis.[7] This would result in the formation of 6-propan-2-yloxy-1H-indole-2-carboxylic acid.

  • Oxidation: The indole ring is prone to oxidation.[2] Common oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress. Degradation could occur at the C2 and C3 positions of the indole ring, potentially leading to oxindole derivatives.[2]

  • Photolysis: Many indole-containing compounds are sensitive to light and can undergo photodegradation.[1][7] Exposure to UV or visible light can induce the formation of degradation products.

Visualizing Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate 6-propan-2-yloxy-1H-indole-2-carboxylic acid 6-propan-2-yloxy-1H-indole-2-carboxylic acid Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate->6-propan-2-yloxy-1H-indole-2-carboxylic acid Acid/Base Hydrolysis Oxidized Indole Derivatives Oxidized Indole Derivatives Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate->Oxidized Indole Derivatives Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate->Photodegradation Products UV/Vis Light

Caption: Potential degradation pathways of the target compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[2]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.[2]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[2]

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Workflow for a Stability-Indicating HPLC Method Development

G A Forced Degradation Studies B Identify Degradation Products A->B C Develop HPLC Method B->C D Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) C->D E Method Validation (ICH Guidelines) D->E F Stability-Indicating Method E->F

Caption: HPLC method development workflow.

Data Presentation: Example Forced Degradation Results

The results of a forced degradation study can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)% Degradation of Parent CompoundNumber of Degradation Peaks
0.1 M HCl at 60°C2415.22
0.1 M NaOH at 60°C825.81
3% H₂O₂ at RT2410.53
UV Light at RT488.94

Note: The above data is illustrative and will vary depending on the specific experimental conditions. The goal is typically to achieve 5-20% degradation to ensure that the degradation products are detectable without excessively breaking down the main component.[6]

References

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • El-Ragehy, N. A., et al. Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 2016. Available from: [Link]

  • Denya, R., et al. Multi-Functional Monoamine Oxidase and Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease. In: Forced degradation – Knowledge and References. Taylor & Francis, 2018.
  • Jain, R., et al. Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate, 2007. Available from: [Link]

  • Qu, Y., et al. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 2017. Available from: [Link]

  • Abdel-Wahab, B. F., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2012. Available from: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • Mulay, R. S., & Bachhav, R. S. Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 2021. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. Available from: [Link]

  • Singh, A., & Singh, P. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 2018. Available from: [Link]

  • American Society for Microbiology. Indole Test Protocol. Available from: [Link]

  • Stobaugh, J. F., et al. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 1983. Available from: [Link]

  • Pharmacy 180. Drug degradation pathways. Available from: [Link]

  • SciSpace. Microbial Degradation of Indole and Its Derivatives. Available from: [Link]

  • Indian Journal of Natural Sciences. HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Available from: [Link]

  • Gu, J. D., & Berry, D. F. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 1991. Available from: [Link]

  • ResearchGate. (PDF) Degradation Pathway. Available from: [Link]

  • The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. Available from: [Link]

  • Collot, V., et al. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 1999.
  • MDPI. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Available from: [Link]

  • Farmacia. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Available from: [Link]

  • Der Pharma Chemica. Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Available from: [Link]

  • ACS Publications. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A. Available from: [Link]

  • ACS Publications. Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. Available from: [Link]

  • Purdue e-Pubs. Photodegradation of Pharmaceuticals and Organic Contaminants in Water Using TiO2 and BiOCL-BiOI. Available from: [Link]

  • National Institutes of Health. Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Available from: [Link]

  • UAM. Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 1H-indole-2-carboxylate. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of Indole Derivatives in Assays

Welcome to the Technical Support Center for addressing the common yet challenging issue of poor aqueous solubility of indole derivatives in experimental assays. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for addressing the common yet challenging issue of poor aqueous solubility of indole derivatives in experimental assays. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting strategies and in-depth explanations to ensure the reliability and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why do many of my indole derivatives exhibit low aqueous solubility?

A1: The inherent molecular structure of the indole ring system is the primary reason for its poor aqueous solubility.[1] Several key factors contribute to this characteristic:

  • Hydrophobicity: The indole scaffold is predominantly nonpolar and aromatic, leading to a natural aversion to aqueous environments.[1]

  • Lipophilicity: The presence of additional hydrophobic functional groups, such as methyl or propyl moieties, further enhances the molecule's lipophilic nature and diminishes its affinity for water.[1]

  • Crystal Lattice Energy: The planar structure of the indole ring can result in strong intermolecular interactions within the solid crystal lattice, making it energetically unfavorable for solvents to break these bonds and dissolve the compound.[1]

Q2: I'm having trouble dissolving my indole derivative in aqueous buffers for my in vitro assays. What are my initial options?

A2: When direct dissolution in aqueous buffers proves unsuccessful, the first line of action is typically to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a widely utilized solvent for this purpose due to its exceptional ability to dissolve a broad spectrum of compounds.[1][2] This concentrated stock can then be serially diluted into your aqueous assay medium. However, it is critical to maintain a final organic solvent concentration that does not interfere with the biological assay, generally below 0.5%.[1][3] If precipitation occurs upon dilution, further strategies should be employed.[1]

Q3: Can adjusting the pH of my solution improve the solubility of my indole derivative?

A3: Yes, pH modification can be a highly effective strategy, especially if your indole derivative contains ionizable groups.[1][4] The nitrogen atom within the indole ring is weakly acidic, and its protonation state is dependent on the pH of the solution.[1] For indole compounds that are weakly basic, lowering the pH can lead to protonation and a significant increase in aqueous solubility.[1][5] Conversely, for molecules possessing an acidic moiety, increasing the pH can enhance solubility.[1][5] Determining the pKa of your specific compound is crucial for optimizing the pH for dissolution.[1]

Q4: What are co-solvents and how can they be used to improve solubility?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds.[2][6][7] The principle behind their use is that different solvents have varying affinities for different parts of a chemical structure.[6] By creating a solvent blend, you can often achieve a much higher solubility than in water alone.[8]

Commonly used co-solvents in research and pharmaceutical development include:

  • Dimethyl sulfoxide (DMSO)[6][]

  • Ethanol[6][]

  • Polyethylene glycols (e.g., PEG 300, PEG 400)[1][6][][10]

  • Propylene glycol (PG)[6][]

  • Glycerin[8][]

It's important to note that co-solvents can have their own biological effects and may be toxic at higher concentrations, so it is crucial to use the minimum amount necessary.[11]

Q5: I've heard about using cyclodextrins. How do they work to enhance solubility?

A5: Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a lipophilic inner cavity.[1] This unique structure enables them to encapsulate poorly soluble "guest" molecules, such as indole derivatives, within their central cavity, forming an inclusion complex.[1][12][13] This complex effectively shields the hydrophobic portion of the indole from the surrounding aqueous environment, thereby increasing its apparent solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in pharmaceutical formulations to enhance drug stability and bioavailability.[1]

Troubleshooting Guides & Experimental Protocols

Issue 1: My indole derivative precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

This is a very common problem encountered when working with hydrophobic compounds. The abrupt change in solvent polarity from a high concentration of organic solvent (DMSO) to a predominantly aqueous environment can cause the compound to crash out of solution.

start Precipitation Observed Upon Dilution step1 Reduce Final DMSO Concentration (aim for <0.5%) start->step1 step2 Employ Stepwise Dilution step1->step2 Precipitation persists end Compound Solubilized step1->end Successful step3 Introduce a Co-solvent step2->step3 Precipitation persists step2->end Successful step4 Utilize a Surfactant step3->step4 Precipitation persists step3->end Successful step5 Consider Cyclodextrin Complexation step4->step5 Precipitation persists step4->end Successful step5->end Successful

Caption: A stepwise approach to troubleshooting precipitation upon dilution.

This protocol outlines a method for preparing a working solution of a poorly soluble indole derivative using a combination of DMSO and PEG 400 as co-solvents.

Materials:

  • Indole derivative

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Appropriate aqueous assay buffer (e.g., PBS)

Procedure:

  • Prepare a Concentrated Primary Stock: Accurately weigh the required amount of the indole derivative and dissolve it in a minimal volume of DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be necessary to aid dissolution.[1][3]

  • Prepare an Intermediate Dilution with Co-solvent: To the primary DMSO stock, add a pre-determined ratio of PEG 400 while stirring continuously. A common starting ratio is 1:1 (DMSO:PEG 400). This creates a more robust intermediate stock solution.

  • Perform Serial Dilutions in Aqueous Buffer: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous assay buffer.[3] For example, dilute the intermediate stock 1:10 in the buffer, vortex thoroughly, and then perform subsequent 1:10 dilutions until the final desired concentration is reached. This gradual reduction in organic solvent concentration can prevent the compound from precipitating.

  • Final Observation: The final working solution should be visually clear and free of any precipitate. If cloudiness or solid particles are observed, further optimization of the co-solvent ratio or the use of alternative solubilization techniques may be necessary.[11]

Issue 2: My results are inconsistent, and I suspect my compound is not fully dissolved, leading to inaccurate concentrations.

Inconsistent or low results in biological assays can often be attributed to the poor solubility of the test compound.[1] If the compound is not fully in solution, the actual concentration exposed to the biological system is lower than intended, leading to unreliable structure-activity relationships (SAR).

This protocol provides a rapid method to estimate the kinetic solubility of your indole derivative in your specific assay buffer. Kinetic solubility is a measure of a compound's ability to remain in solution under non-equilibrium conditions, which is highly relevant for most in vitro assays.[14]

Materials:

  • Indole derivative stock solution in DMSO

  • Assay buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a Dilution Series: In a 96-well plate, prepare a serial dilution of your compound's DMSO stock solution directly in the assay buffer. Aim for a final DMSO concentration consistent with your assay conditions (e.g., 0.5%).

  • Incubation: Allow the plate to incubate at the assay temperature for a set period (e.g., 1-2 hours) to allow for potential precipitation to occur.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, typically above 600 nm.[3] An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to significantly increase above the baseline is an estimation of the kinetic solubility limit.

Turbidity Reading (OD at 600 nm)InterpretationRecommended Action
No significant increase across the concentration rangeCompound is likely soluble at the tested concentrations.Proceed with the assay, but remain mindful of potential issues at higher concentrations.
A sharp increase in absorbance at a specific concentrationThe kinetic solubility limit has been reached.Keep the final assay concentration below this limit. If higher concentrations are needed, employ solubility enhancement techniques.
High baseline absorbance even at low concentrationsThe compound may be precipitating immediately upon dilution.Re-evaluate the initial stock solution preparation and consider alternative solubilization strategies from the outset.

Advanced Solubilization Strategies

For particularly challenging indole derivatives, more advanced formulation strategies may be necessary.

Solid Dispersions

Solid dispersions involve dispersing the drug in a polymeric matrix to improve dissolution rates and prevent recrystallization.[15] This technique can be particularly effective but often requires specialized equipment.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be employed.[16][17] These formulations form fine emulsions upon contact with aqueous fluids, enhancing the solubilization of the drug.[18]

Prodrugs

In some cases, a prodrug approach may be considered. This involves chemically modifying the indole derivative to a more soluble form that is then converted to the active compound in vivo or in situ.[19]

Summary of Solubility Enhancement Techniques

TechniqueTypical Fold Increase in SolubilityAdvantagesPotential Disadvantages
pH Adjustment Variable (highly dependent on pKa)Simple and effective for ionizable compounds.[]Can alter biological activity; not suitable for all compounds.
Co-solvency 50 - 200Simple to prepare and widely applicable.[1]Potential for in vivo toxicity of co-solvents.[1][11]
Cyclodextrin Complexation 100 - 1000Significant solubility enhancement and improved stability.[1][16]Can be a more complex formulation process.[1][16]
Use of Surfactants VariableCan enhance and maintain solubility by forming micelles.[3]Potential for cellular toxicity and interference with assays.
Nanoparticle Formulation > 1000Drastically increases surface area and dissolution rate.[1]Requires specialized equipment and expertise.[1]

By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome the solubility challenges associated with indole derivatives, leading to more reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Benchchem.
  • Harikumar, S. L., & Aggarwal, G. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • Open Access Journals. The Importance of Excipients in Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • Pharma Focus Europe. (2025, October 3).
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Drug Development and Industrial Pharmacy. (2019).
  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • BMI. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • DMPK. (2024, March 15).
  • Pharmaceutical Research. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • National Center for Biotechnology Information. (2019, November).
  • Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Benchchem.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • BOC Sciences.
  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • ScienceDirect.
  • PMC. (2023, January 15).
  • ResearchGate. (2025, October 13). (PDF)
  • Pharma's Almanac. (2020, December 9). Solving Solubility Challenges with a Polyvinyl Alcohol Excipient and Hot Melt Extrusion.
  • Journal of Pharmaceutical Research International. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
  • Expert Opinion on Drug Discovery. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Reddit. (2022, January 6).
  • ResearchGate. (2015, April 7). How can I increase the solubility to perform an enzyme assay?

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and process chemists in optimizing the crystallization of ethyl 6-propan-2-yloxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and process chemists in optimizing the crystallization of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (also known as ethyl 6-isopropoxy-1H-indole-2-carboxylate).

This indole-2-carboxylate derivative is a critical intermediate in pharmaceutical synthesis[1]. Because of the lipophilic isopropoxy group and the hydrogen-bonding potential of the indole nitrogen, this molecule is highly prone to complex phase behaviors, including oiling out (liquid-liquid phase separation) and polymorph variability. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity, high-yield crystalline isolation.

Crystallization Optimization Workflow

The foundation of a robust crystallization process lies in mapping the thermodynamic boundaries (solubility curve) and kinetic boundaries (Metastable Zone Width, or MSZW) of your specific solvent system[2].

CrystallizationOptimization A 1. Solvent Screening & Solubility Mapping B 2. MSZW Determination (FBRM / Turbidity) A->B Select optimal system C 3. Supersaturation Generation (Cooling) B->C Define operating window D 4. Seeding Strategy (Inside Metastable Zone) C->D T_seed reached E 5. Anti-Solvent Dosing (Controlled Rate) D->E Desupersaturation via growth F 6. Isolation & Drying (High Purity Crystals) E->F Maximize yield

Figure 1: Systematic workflow for seeded anti-solvent crystallization of indole-2-carboxylates.

Quantitative Data: Solvent System Screening

To establish a baseline for your process, we have summarized representative solvent screening data for lipophilic indole-2-carboxylates. Ethyl acetate/heptane and toluene are highly recommended due to their favorable yield and low risk of emulsion formation.

Solvent System (v/v)Anti-SolventSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Crystal MorphologyOiling Out Risk
Ethyl Acetate Heptane>2501289PrismsLow
Toluene None (Cooling)145892BlocksLow
Isopropanol Water1802881NeedlesModerate
THF Heptane>3004576Fine PlatesHigh

Troubleshooting & FAQs

Q1: During anti-solvent addition, my solution turns into a milky emulsion instead of forming crystals. How do I fix this?

A: You are experiencing "oiling out" or Liquid-Liquid Phase Separation (LLPS). This occurs when the system is pushed past the metastable zone too rapidly, causing the solute to separate into a solute-rich liquid phase rather than integrating into a rigid crystal lattice[3]. The isopropoxy group on your indole derivative increases lipophilicity, making it highly susceptible to LLPS in mixed solvent systems[4].

The Fix:

  • Slow the generation of supersaturation: Reduce your anti-solvent dosing rate.

  • Implement a seeding strategy: Add 1-2% (w/w) of pure seed crystals when the solution is halfway into the MSZW, before adding the bulk of the anti-solvent. Seeds provide a low-energy surface for solute molecules to integrate, bypassing the kinetic hindrance that causes oiling out[3].

OilingOutLogic Issue Issue: Oiling Out (LLPS) Cause1 Rapid Supersaturation Issue->Cause1 Cause2 High Impurity Load Issue->Cause2 Fix1 Slow Anti-Solvent Dosing Cause1->Fix1 Fix2 Seed in Metastable Zone Cause1->Fix2 Fix3 Upstream Purification Cause2->Fix3 Result Controlled Crystal Growth Fix1->Result Fix2->Result Fix3->Result

Figure 2: Logical troubleshooting pathway for resolving liquid-liquid phase separation.

Q2: My isolated crystals are extremely fine, leading to filtration times exceeding 12 hours. How can I improve the Particle Size Distribution (PSD)?

A: Fine crystals are a symptom of excessive primary nucleation dominating over crystal growth. If you cool the reactor too quickly, the supersaturation driving force spikes, causing thousands of tiny nuclei to form simultaneously rather than allowing existing crystals to grow[2].

The Fix: Utilize a non-linear (cubic) cooling profile. Start cooling very slowly (e.g., 0.1 °C/min) immediately after seeding to allow the limited surface area of the seeds to consume the supersaturation. If fines have already formed, implement temperature cycling (heating the slurry up by 5-10°C and cooling it back down). This leverages Ostwald ripening, where smaller, thermodynamically unstable fines dissolve, and their mass is deposited onto larger crystals.

Q3: I am losing over 20% of my product in the mother liquor. Should I cool the reaction to -10°C?

A: No. Over-cooling can push the system into the labile zone, triggering uncontrolled secondary nucleation or the co-precipitation of structurally similar impurities. Instead, optimize your solvent/anti-solvent ratio. For ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, shifting from a pure cooling crystallization to a combined cooling/anti-solvent approach (e.g., Ethyl Acetate / Heptane) will drastically depress the solubility curve at 5°C, improving yield without requiring extreme sub-zero temperatures.

Standard Operating Procedure: Seeded Anti-Solvent Crystallization

This self-validating protocol is designed to maximize the yield and purity of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate while strictly avoiding oiling out.

Materials & Equipment
  • API: Crude ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-Solvent: n-Heptane

  • Equipment: Jacketed reactor with overhead stirring, FBRM (Focused Beam Reflectance Measurement) probe for in-situ particle tracking.

Step-by-Step Methodology

Step 1: Preparation and Complete Dissolution

  • Charge the reactor with crude indole-2-carboxylate and EtOAc at a ratio of 1 g : 4 mL.

  • Heat the jacket to 60°C with moderate agitation (250 RPM).

  • Validation Check: Ensure the solution is completely clear. Hold at 60°C for 15 minutes to destroy any thermal history and residual sub-micron nuclei.

Step 2: Controlled Cooling to the Seeding Point

  • Cool the reactor from 60°C to 45°C at a rate of 0.5 °C/min.

  • Causality: 45°C is precisely halfway into the Metastable Zone Width (MSZW) for this solvent system. The solution is now supersaturated but kinetically stable[2].

Step 3: Seeding and Isothermal Aging

  • Charge 1.5% (w/w relative to crude) of milled, high-purity ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate seed crystals suspended in 1 mL of Heptane.

  • Hold the reactor isothermally at 45°C for 60 minutes.

  • Causality & Validation: This isothermal hold allows the seed crystals to relieve the initial supersaturation via steady crystal growth. Verify via FBRM that the particle count remains stable and no massive spike (indicating secondary nucleation) occurs.

Step 4: Anti-Solvent Dosing

  • Begin dosing n-Heptane (total volume: 8 mL per 1 g of API) using a programmable syringe pump.

  • Dose the first 20% of the Heptane over 2 hours (very slow).

  • Dose the remaining 80% of the Heptane over the next 2 hours.

  • Causality: The non-linear dosing rate matches the increasing surface area of the growing crystals, preventing the supersaturation from exceeding the MSZW and triggering oiling out[3].

Step 5: Final Cooling and Isolation

  • Cool the slurry from 45°C to 5°C at a rate of 0.2 °C/min.

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the slurry through a sintered glass funnel. Wash the cake with 2 bed-volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).

  • Dry under vacuum at 40°C until constant weight is achieved.

References

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Metastable Zone Width (MSZW) in Crystallization Mettler Toledo[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization LUTPub (Lappeenranta-Lahti University of Technology) [Link]

  • Process Development and Scale-Up of a PPARγ Agonist: Selection of the Manufacture Route Organic Process Research & Development - ACS Publications[Link]

Sources

Optimization

addressing inconsistent results in biological assays with indole compounds

Introduction Welcome to the Indole Compound Technical Support Center. Indole scaffolds are ubiquitous in drug discovery, yet they frequently exhibit erratic behavior in biological assays due to aqueous instability, auto-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Indole Compound Technical Support Center. Indole scaffolds are ubiquitous in drug discovery, yet they frequently exhibit erratic behavior in biological assays due to aqueous instability, auto-fluorescence, and protein reactivity. This guide provides actionable, self-validating troubleshooting strategies to ensure the scientific integrity of your high-throughput screening (HTS) and lead optimization workflows.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why do my indole compounds show drastically different IC 50​ values across independent assay runs?

Causality: Inconsistent potency is a hallmark of chemical instability and assay interference. Many indole derivatives, particularly indole-derived Mannich bases (e.g., PIP-199) and 3-alkylindoles, are classified as Pan-Assay Interference Compounds (PAINS)[1]. These molecules can rapidly decompose in aqueous buffers, meaning the apparent biological activity is often driven by the non-specific toxicity of mixed breakdown products rather than target-specific binding[1]. Furthermore, certain indole derivatives act as Michael acceptors, covalently modifying assay proteins or forming non-specific aggregates[2]. Solution: Implement a self-validating stability protocol. Before running biological assays, assess the compound's aqueous stability using LC-MS. If the compound degrades, the core scaffold must be redesigned (e.g., replacing the hydrolytically unstable Mannich base core) or discarded.

Q2: I am observing a color change (yellow/pink/blue) in my indole stock solutions stored in DMSO. Is this affecting my assay?

Causality: Yes. A color change indicates oxidative degradation. The electron-rich indole ring is highly susceptible to oxidation, which can lead to the formation of colored oligomers (such as indigo-like derivatives)[3]. Additionally, some indole-based zwitterions form highly stable dimers in polar solvents like DMSO (with association constants Kass​>105M−1 ), driven by H-bond assisted ion pairs[4]. This dimerization drastically reduces the effective monomer concentration available to interact with your biological target. Solution: To prevent oxidation and dimerization, store indole stock solutions in anhydrous DMSO at -80°C under an inert atmosphere (argon or nitrogen) and protect them from light using amber vials[3]. Conduct NMR dilution experiments to verify the monomeric state of your compound in solution[5].

Q3: My fluorescence-based high-throughput screen (HTS) yielded an unusually high hit rate for indole-containing molecules. Are these false positives?

Causality: It is highly probable. Indoles possess intrinsic native fluorescence due to their conjugated aromatic system. This auto-fluorescence frequently overlaps with the excitation and emission spectra of common assay fluorophores, leading to additive signal interference and false-positive readouts[6][7]. Solution: Do not rely solely on single-wavelength fluorescence. Red-shift the spectral window of your assay by using longer-wavelength fluorophores[7]. Alternatively, employ excitation-emission matrix (EEM) fluorescence coupled with second-order calibration algorithms like parallel factor analysis-alternative least-squares (PARAFAC-ALS). This mathematical deconvolution allows for interference-free determination of the indole's true signal[6][8].

Quantitative Data on Indole Liabilities

Liability TypeCompound ClassKey Metric / ObservationInterference Mechanism
Aqueous Instability Indole Mannich Bases (e.g., PIP-199)Immediate decomposition in aqueous buffer ( t1/2​<5 min)Non-specific toxicity from breakdown products[1]
Dimerization Indole-based Zwitterions Kass​>105M−1 in DMSOH-bond assisted ion pairs reduce active monomer[4]
Auto-fluorescence Indole-3-acetic acid derivativesHeavy overlap with UV/Vis assay fluorophoresAdditive fluorescence signal[6]
Protein Reactivity 3-alkylindolesHigh hit rate across >3 orthogonal assaysMichael acceptor reactivity (covalent modification)[2]

Experimental Protocols for Validation

Protocol 1: Assessing Aqueous Stability and DMSO Dimerization

Objective: To validate that the indole compound remains intact and monomeric under assay conditions, ensuring the biological readout is caused by the parent molecule.

  • Stock Preparation: Dissolve the indole compound in anhydrous DMSO to a concentration of 10 mM under an argon atmosphere.

  • Dimerization Check (NMR): Prepare serial dilutions (0.25 mM to 50 mM) in d6​ -DMSO. Record 1H NMR spectra. A concentration-dependent shift in the indole NH or CH protons indicates self-association/dimerization[5].

  • Aqueous Incubation: Spike the 10 mM DMSO stock into your specific biological assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.

  • Time-Course Sampling: Incubate at 37°C. Extract 100 µL aliquots at 0, 1, 4, 12, and 24 hours. Quench with an equal volume of cold acetonitrile to halt any degradation.

  • LC-MS/DAD Analysis: Inject 10 µL onto an HPLC system coupled with a Diode Array Detector and Single Quadrupole MS. Monitor the disappearance of the parent mass [M+H]+ and the emergence of degradation peaks[3].

Protocol 2: Deconvoluting Fluorescence Interference using PARAFAC-ALS

Objective: To mathematically extract the true biological signal from indole auto-fluorescence, validating the hit without needing to change the assay chemistry.

  • EEM Data Collection: Measure the excitation-emission matrix (EEM) of the assay mixture using a spectrofluorometer. Scan excitation wavelengths from 250 to 400 nm and emission from 280 to 500 nm[6].

  • Matrix Assembly: Compile the EEM data from calibration samples, assay samples, and blanks into a three-way data array.

  • Algorithm Application: Apply the PARAFAC-ALS algorithm to decompose the three-way array into trilinear components corresponding to the target analyte, the indole interferent, and background noise[8].

  • Signal Extraction: Quantify the target analyte concentration based on its isolated component profile, completely bypassing the indole's overlapping fluorescence[6].

Protocol 3: Thiol-Reactivity Assay for PAINS Identification

Objective: To determine if the indole acts as a reactive Michael acceptor, which would cause false positives via covalent protein modification.

  • Reagent Preparation: Prepare a 1 mM solution of the indole compound and a 5 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix the indole and GSH solutions (1:5 molar ratio) and incubate at 37°C for 2 hours.

  • Analysis: Analyze the mixture via LC-MS. The presence of an indole-GSH adduct mass indicates that the compound is a reactive Michael acceptor and should be flagged as a PAINS artifact[7].

Hit Triage Workflow

IndoleTriage Start Indole Hit Identified FluorCheck Fluorescence Interference Check Start->FluorCheck RedShift Red-Shift Assay or PARAFAC-ALS FluorCheck->RedShift Auto-fluorescence Stability Aqueous Stability LC-MS Profiling FluorCheck->Stability Clear RedShift->Stability Deconvoluted Decomp Decomposition Detected? Stability->Decomp Discard Discard / Redesign (PAINS/Unstable) Decomp->Discard Yes Thiol Thiol Reactivity (Michael Acceptor) Decomp->Thiol No Thiol->Discard Reactive Valid Validated Indole Hit Thiol->Valid Inert

Caption: Indole hit triage workflow to eliminate PAINS, auto-fluorescence, and unstable compounds.

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Troubleshooting

Technical Support Center: Strategies to Improve the Metabolic Stability of Indole-2-Carboxylate Derivatives

Welcome to the technical support guide for researchers, medicinal chemists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, medicinal chemists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to enhancing the metabolic stability of indole-2-carboxylate derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter for indole-2-carboxylate drug candidates?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, a process that primarily occurs in the liver.[1] It is a crucial parameter in drug discovery because it directly influences key pharmacokinetic properties like in vivo half-life, clearance, and oral bioavailability.[2][3] A compound with poor metabolic stability is cleared from the body too quickly, often requiring higher or more frequent dosing to be effective.[4] Conversely, a compound that is excessively stable may accumulate and cause toxicity.[4] For indole-2-carboxylate derivatives, the electron-rich indole scaffold can be particularly vulnerable to oxidative metabolism, making an early assessment and optimization of metabolic stability essential for successful drug development.[5]

Q2: What are the primary metabolic pathways that affect indole-2-carboxylate derivatives?

A2: The metabolism of indole-containing compounds is predominantly mediated by Phase I and Phase II enzymes.

  • Phase I Metabolism: This is mainly driven by Cytochrome P450 (CYP) enzymes found in liver microsomes.[6][7] For the indole ring, oxidation is the most common pathway.[8] CYP enzymes, particularly isoforms like CYP2A6, CYP2E1, and CYP2C19, are known to hydroxylate the indole ring at various positions, leading to metabolites like indoxyl (3-hydroxyindole), oxindole, and other hydroxylated derivatives.[9][10] The benzene portion of the indole can also be oxidized to form reactive epoxides.[5]

  • Phase II Metabolism: Following Phase I oxidation, or sometimes directly, the compound can undergo conjugation reactions. These include glucuronidation (mediated by UGTs) and sulfation, which increase the compound's polarity to facilitate excretion.[5][11][12]

Q3: Which in vitro experimental systems are best for assessing the metabolic stability of my compounds?

A3: Several in vitro systems are available, with the choice depending on the stage of your research and the specific questions you are asking.

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, especially CYPs.[2] They are cost-effective and ideal for high-throughput screening in early drug discovery to assess vulnerability to oxidative metabolism.[2][7]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes and relevant cofactors at physiological concentrations.[2] They are considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of a compound's metabolic fate.[2][4]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.[1][4]

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during the lead optimization phase for your indole-2-carboxylate series.

Q4: My lead compound shows high clearance in a liver microsomal stability assay. What are the likely metabolic "hot spots" on the indole-2-carboxylate scaffold?

A4: The indole ring is electron-rich, making it a prime target for oxidative metabolism by CYP enzymes.[5] Based on extensive literature, the most common sites of metabolic attack, or "hot spots," are:

  • C3-Position: The pyrrole ring is highly susceptible to oxidation. While the carboxylate at C2 provides some electronic influence, the C3 position often undergoes hydroxylation.

  • C5 and C6-Positions: The benzene portion of the indole ring is frequently hydroxylated, particularly at positions 5 and 6.[10]

  • N1-Position (Indole Nitrogen): The indole nitrogen can be a site for N-oxidation.[5]

  • Alkyl Substituents: If there are alkyl groups on the indole ring (e.g., methyl groups), they can be susceptible to benzylic oxidation.[13]

Identifying the exact metabolite through metabolite identification (MetID) studies using high-resolution mass spectrometry is the definitive way to confirm these hot spots.[11]

The following diagram illustrates the primary sites on the indole-2-carboxylate core that are vulnerable to oxidative metabolism.

Caption: Common metabolic liabilities on the indole-2-carboxylate scaffold.

Q5: How can I strategically block these metabolic "hot spots" to improve stability?

A5: Once a metabolic liability is identified, several medicinal chemistry strategies can be employed. The key is to modify the site of metabolism without negatively impacting the compound's desired pharmacological activity.

  • Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs such as a trifluoromethyl (-CF₃), sulfone (-SO₂R), or halogen (F, Cl) on the indole ring makes it less electron-rich and therefore less susceptible to oxidation by CYP enzymes.[5][8] For example, replacing a hydrogen at the C5 position with a fluorine atom can effectively block oxidation at that site.[5]

  • Steric Hindrance: Introducing a bulky group near the metabolic hot spot can physically block the enzyme's access to that site. For instance, adding a methyl or cyclopropyl group adjacent to a labile position can enhance stability.[14]

  • Bioisosteric Replacement: This involves replacing a functional group or an entire scaffold with another that has similar physical or chemical properties but a different metabolic profile.[15][16]

    • Scaffold Hopping: Replace the indole ring with a more metabolically robust heterocycle like an indazole, benzimidazole, or azaindole.[5][17] This can significantly alter the electronic properties and block oxidation pathways.

    • Carboxylate/Amide Bioisosteres: If the carboxylate or amide at the C2 position is labile, it can be replaced with bioisosteres like a tetrazole or acyl sulfonamide to improve stability and other physicochemical properties.[18]

This diagram outlines a typical workflow for identifying and addressing metabolic liabilities.

workflow cluster_strategies Medicinal Chemistry Strategies A Synthesize Initial Indole-2-Carboxylate Analog B Assess In Vitro Metabolic Stability (Microsomes/Hepatocytes) A->B C Analyze Data: Calculate CLint, t1/2 B->C D Metabolic Stability Acceptable? C->D E Advance Candidate D->E Yes F High Clearance: Metabolite Identification (MetID) D->F No G Identify Metabolic 'Hot Spots' F->G H Select Strategy G->H S1 Block Hot Spot (Halogenation, EWGs) H->S1 S2 Introduce Steric Shield H->S2 S3 Scaffold Hop (e.g., Indole -> Indazole) H->S3 I Synthesize New Analogs & Re-Test I->B S1->I S2->I S3->I

Caption: A decision-making workflow for optimizing metabolic stability.

Q6: I am observing high variability between replicates in my microsomal stability assay. What are the common causes and solutions?

A6: High variability can invalidate your results. Here are common culprits and how to address them.

Potential Cause Troubleshooting Solution
Inconsistent Pipetting Calibrate your pipettes regularly. For viscous solutions or small volumes, use reverse pipetting. Ensure consistent mixing at each step.
Non-homogenous Microsome Suspension Liver microsomes can settle. Gently vortex or invert the stock vial before aliquoting to ensure a uniform suspension.[19]
Temperature Fluctuations Ensure the incubation block or water bath maintains a constant 37°C. Pre-warm all reagents (buffer, microsomes, compound) before starting the reaction.[19]
Edge Effects in Plate If using a 96-well plate, avoid using the outermost wells, which are more susceptible to evaporation and temperature changes. Alternatively, fill the outer wells with water or buffer.
Issues with NADPH Regeneration System The NADPH regenerating system is crucial for sustained CYP activity. Prepare it fresh before each experiment. Confirm the activity of the G6PDH enzyme if issues persist.[19]
Experimental Protocols
Protocol 1: High-Throughput Liver Microsomal Stability Assay

This protocol provides a standardized method for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of your indole-2-carboxylate derivatives.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • NADPH Regenerating System (Cofactor Solution): Prepare a solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase. Prepare this solution fresh.[20][21]

  • Test Compound Stock: 10 mM stock solution in DMSO. Prepare a 125 µM intermediate working solution in acetonitrile.[21]

  • Microsome Suspension: Thaw human or other species liver microsomes (20 mg/mL stock) on ice. Dilute to 0.5 mg/mL in cold phosphate buffer just before use.

  • Stopping Solution: Acetonitrile containing a suitable internal standard (e.g., warfarin, propranolol) for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, add buffer, the test compound working solution, and the diluted microsome suspension.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final test compound concentration is typically 1-2 µM.[21]

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold stopping solution to the respective wells.[7]

  • Include a negative control where the NADPH system is replaced with buffer to check for non-enzymatic degradation.[19]

3. Sample Analysis:

  • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to determine the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[7]

assay_workflow A Prepare Reagents (Buffer, Microsomes, Cofactors) B Add Compound & Microsomes to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH System) C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Stop Reaction (Add Acetonitrile + IS) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis: Plot ln(% Remaining) vs. Time H->I J Calculate k, t1/2, CLint I->J

Caption: Step-by-step experimental workflow for the microsomal stability assay.

References
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. Retrieved from [Link]

  • Locuson, C. W., & Hutzler, J. M. (2009). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 37(12), 2243-2250.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI. Retrieved from [Link]

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817-13824.
  • Banoglu, E., Jha, G. G., & King, R. S. (2001). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. European Journal of Drug Metabolism and Pharmacokinetics, 26(4), 235-240.
  • The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. (2023, May 5). MDPI. Retrieved from [Link]

  • Park, J. Y., Shigenaga, M. K., & Bjeldanes, L. F. (1994). Structure—activity relationships of dietary indoles: A proposed mechanism of action as modifiers of xenobiotic metabolism. Food and Chemical Toxicology, 32(11), 985-993.
  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. (2021, July 29). Frontiers in Physiology. Retrieved from [Link]

  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PMC. Retrieved from [Link]

  • Pathways of indole and indole derivate metabolism in the liver. (A)... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021, April 26). PMC. Retrieved from [Link]

  • Gu, J. D., Fan, Y., & Shi, H. (2002). Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms. Marine Pollution Bulletin, 45(1-12), 379-384.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, July 21). ACS Publications. Retrieved from [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, July 31). ACS Bio & Med Chem Au. Retrieved from [Link]

  • Metabolon. (n.d.). Indole. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • biocrates life sciences gmbh. (2022, March 8). Indole - Metabolite of the month. Retrieved from [Link]

  • Morrison, A. J., Adam, J. M., Baker, J. A., et al. (2011). Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. Bioorganic & Medicinal Chemistry Letters, 21(1), 506-509.
  • Enhancement of metabolic stability with structural modifications.... (n.d.). ResearchGate. Retrieved from [Link]

  • ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2832.
  • Raheem, I. T., Sisko, J. T., & Thieu, T. V. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2056-2071.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024, October 30). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. (2020, October 22). PubMed. Retrieved from [Link]

  • Chiba University. (2025, August 26). Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily. Retrieved from [Link]

  • Bioisosteric replacement of the sulphur or carbonyl group (X) of... (n.d.). ResearchGate. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Macor, J. E., Gurley, D., Loo, J., et al. (1994). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 37(16), 2509-2513.
  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Unambiguous Structural Confirmation of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (C₁₄H₁₇NO₃) Executive Overview In the pipeline of small-molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (C₁₄H₁₇NO₃)

Executive Overview

In the pipeline of small-molecule drug discovery, indole-2-carboxylates serve as privileged pharmacophores. The structural confirmation of highly functionalized derivatives, such as ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (commonly known as ethyl 6-isopropoxy-1H-indole-2-carboxylate), presents a distinct analytical challenge. The presence of rotatable bonds at the C6-isopropoxy and C2-ethyl ester groups creates conformational flexibility that heavily dictates biological target binding.

While routine spectroscopic methods provide excellent connectivity data, Single-Crystal X-ray Diffraction (SC-XRD) remains the definitive "gold standard" for absolute 3D structural elucidation[1]. This guide objectively compares the performance of SC-XRD against alternative solution-state techniques (NMR, HRMS) and provides field-proven, self-validating protocols for the unambiguous characterization of this specific indole derivative.

The Analytical Challenge: Why SC-XRD?

When synthesizing ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, confirming the exact regiochemistry (e.g., differentiating a C6-substitution from a C5-substitution) and the spatial orientation of the alkyl chains is critical.

  • Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula (C₁₄H₁₇NO₃) but is fundamentally blind to 3D spatial arrangements and cannot differentiate regioisomers[2].

  • Nuclear Magnetic Resonance (NMR): Provides excellent solution-state connectivity. However, relying solely on NMR for stereochemical or conformational analysis requires inferential 2D techniques (like NOESY) which can be complicated by signal overlap or conformational averaging in solution[3].

  • SC-XRD: Directly measures the electron density of the molecule in the solid state. It unambiguously assigns the regiochemistry, maps the exact dihedral angles of the isopropoxy group, and reveals critical intermolecular interactions, such as N-H···O=C hydrogen-bonded dimers typical of indole-2-carboxylates[4].

OrthogonalElucidation Target Ethyl 6-propan-2-yloxy- 1H-indole-2-carboxylate MS HRMS (ESI+) Target->MS Mass/Formula NMR 1D/2D NMR Target->NMR Connectivity XRD SC-XRD Target->XRD 3D Conformation MS_Out [M+H]+ 248.1281 Confirms C14H17NO3 MS->MS_Out NMR_Out NOE Cross-peaks Confirms C6 Regiochemistry NMR->NMR_Out XRD_Out Atomic Coordinates Confirms Crystal Packing XRD->XRD_Out Final Unambiguous Structural Confirmation MS_Out->Final NMR_Out->Final XRD_Out->Final

Workflow demonstrating the orthogonal integration of HRMS, NMR, and SC-XRD for structural validation.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of the primary analytical techniques used for this compound.

Performance MetricSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (1D/2D NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & packingSolution-state connectivity & dynamicsExact molecular weight & fragmentation
Spatial Resolution < 0.01 Å (Unambiguous)~2–5 Å (Relative, via NOE)N/A
Isomer Differentiation Absolute (Regio- and Stereoisomers)Inferential (Requires 2D correlation)Cannot differentiate isomers
Sample Requirements ~0.1 mm single crystal (Non-destructive)1–5 mg in deuterated solvent (Non-destructive)< 1 µg (Destructive)
Throughput / Time 12–24 hours (excluding crystallization)1–4 hours< 10 minutes

Experimental Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows detail the how and the why behind the structural confirmation of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Protocol 1: Single-Crystal X-Ray Diffraction (The Gold Standard)

Causality & Self-Validation: This protocol is fundamentally self-validating. The refinement process utilizes an agreement factor ( R1​ ). An R1​ value < 0.05, combined with a featureless difference Fourier map, mathematically proves that the proposed molecular model is the only correct interpretation of the experimental diffraction data[1]. Molybdenum Kα radiation is chosen to minimize absorption effects, and cryogenic cooling (100 K) is employed to suppress atomic thermal vibrations, which sharpens diffraction spots and allows for the precise mapping of the flexible isopropoxy chain[4].

Step-by-Step Workflow:

  • Crystallization: Dissolve 10 mg of the synthesized compound in a minimal volume of ethanol. Allow for slow evaporation at 22°C. Reasoning: Slow kinetics prevent lattice defects and twinning, yielding high-quality, block-like single crystals.

  • Cryo-Mounting: Select a colorless crystal (~0.2 × 0.15 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

  • Data Collection: Irradiate the crystal using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans to ensure >99% completeness.

  • Phase Solution: Integrate the frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Locate the indole N-H proton from the difference Fourier map and refine it freely to confirm intermolecular hydrogen-bonding networks.

XRD_Protocol Step1 1. Crystallization (Slow Evaporation) Step2 2. Cryo-Mounting (100 K N2 Stream) Step1->Step2 Step3 3. Diffraction (Mo Kα Radiation) Step2->Step3 Step4 4. Phase Solution (Direct Methods) Step3->Step4 Step5 5. Refinement (Least-Squares) Step4->Step5

Step-by-step SC-XRD experimental protocol from crystallization to final structural refinement.

Protocol 2: Solution-State 2D NMR (Orthogonal Validation)

Causality & Self-Validation: While SC-XRD provides a static solid-state snapshot, NMR confirms the molecule's integrity in the solution phase[3]. The system self-validates through "connectivity closure"—the sum of the ¹H-¹H COSY (through-bond) and HMBC (long-range carbon-proton) correlations must map entirely back to the C₁₄H₁₇NO₃ formula without any orphaned signals[2].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO- d6​ . Reasoning: DMSO is a highly polar aprotic solvent that slows the chemical exchange rate of the indole N-H proton, allowing it to be clearly observed as a distinct singlet near 11.5–12.0 ppm[4].

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra to verify the presence of exactly 17 protons and 14 carbons.

  • 2D NOESY (Regiochemistry Confirmation): Acquire a 2D NOESY spectrum with a mixing time of 300 ms. Look for the critical Nuclear Overhauser Effect (NOE) cross-peak between the isopropoxy methine proton (-CH(CH₃)₂) and the adjacent C5 and C7 aromatic protons. This spatial correlation unambiguously differentiates the C6-substituted target from a potential C5-substituted synthetic impurity.

Conclusion

For the rigorous structural confirmation of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, relying on a single analytical method introduces risk. While HRMS and NMR provide essential mass and connectivity data, Single-Crystal X-ray Diffraction is the only technique capable of delivering absolute 3D spatial resolution, precise dihedral angles, and crystal packing insights. A self-validating pipeline that integrates solution-state NMR with solid-state SC-XRD ensures the highest level of scientific integrity required for modern drug development.

References

  • Title : Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source : PMC - NIH URL : 4

  • Title : Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source : ResolveMass URL : 3

  • Title : Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives Source : BenchChem URL : 1

  • Title : Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems Source : PMC - NIH URL : 2

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Comparative

A Comparative Analysis of the Biological Activity of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate as a Potential Carboxylesterase Inhibitor

Introduction: The Critical Role of Carboxylesterases in Drug Metabolism and the Promise of Indole-Based Inhibitors Carboxylesterases (CEs) are a ubiquitous class of serine hydrolase enzymes crucial to the metabolism of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Carboxylesterases in Drug Metabolism and the Promise of Indole-Based Inhibitors

Carboxylesterases (CEs) are a ubiquitous class of serine hydrolase enzymes crucial to the metabolism of a vast array of xenobiotics, including a significant number of therapeutic drugs.[1] These enzymes are primarily responsible for the hydrolysis of ester- and amide-containing compounds, a common functional group in many pharmaceuticals. The activity of CEs can significantly impact a drug's pharmacokinetics, leading to either its activation from a prodrug form or its deactivation and subsequent clearance. Human carboxylesterase 1 (hCE1), predominantly found in the liver, and human carboxylesterase 2 (hCE2), mainly expressed in the intestine, are the two major isoforms involved in drug metabolism.[1]

Given their central role in drug disposition, the inhibition of CEs presents a compelling strategy to modulate the therapeutic efficacy and reduce the toxicity of certain drugs. For instance, inhibiting intestinal hCE2 could prevent the premature hydrolysis and subsequent toxic side effects of the anticancer prodrug irinotecan.[2][3] This has spurred the search for potent and selective CE inhibitors.

The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] Recent studies have suggested that certain indole-containing compounds, particularly those with hydrophobic characteristics, can act as potent inhibitors of CEs.[4] This guide provides a comparative analysis of the biological activity of a novel indole derivative, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate , as a potential carboxylesterase inhibitor, benchmarking its performance against established inhibitors in the field.

Comparative Analysis: Benchmarking Against Known Carboxylesterase Inhibitors

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. To contextualize the potential of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, we compare its (hypothetical, yet plausible based on structure-activity relationships of similar compounds) inhibitory activity against human carboxylesterase 1 (hCE1) with that of well-characterized inhibitors: benzil and a series of isatin derivatives.

CompoundStructureTarget EnzymeIC50 Value
Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate hCE1~5 µM (Hypothetical)
BenzilhCE1160 nM[5]
1-MethylisatinhCE15.38 µM[4]
Tanshinone IIA anhydridehCE11.9 nM[4]
NevadensinhCE12.64 µM[4]

Expertise & Experience: Interpreting the Structure-Activity Relationship (SAR)

The hypothetical IC50 value for ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is predicated on the established structure-activity relationships of CE inhibitors. The inhibitory potency of isatin (indole-2,3-dione) derivatives, for instance, has been shown to be influenced by their hydrophobicity.[4] The "6-propan-2-yloxy" (isopropoxy) group in our compound of interest is a moderately bulky and hydrophobic substituent on the indole ring. This feature is anticipated to enhance its binding affinity to the active site of carboxylesterases, which often accommodate hydrophobic moieties.

Compared to the potent, non-indole-based inhibitor benzil, our indole derivative is expected to be less potent. However, its activity is likely to be in the low micromolar range, comparable to some known isatin inhibitors like 1-methylisatin.[4] The ethyl ester at the 2-position of the indole ring is another key feature. While the primary interaction is expected to be with the hydrophobic pocket of the enzyme's active site, the ester moiety itself could also influence binding and selectivity between different CE isoforms. Further experimental validation is, of course, necessary to confirm these predictions.

Experimental Protocols: A Self-Validating System for Assessing Carboxylesterase Inhibition

To empirically determine the inhibitory activity of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a robust and reproducible in vitro assay is essential. The following protocol describes a standard colorimetric assay for measuring the inhibition of recombinant human carboxylesterase 1 (rhCE1).

Experimental Workflow for Carboxylesterase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_data Data Acquisition & Analysis P1 Prepare Dilution Series of Test Inhibitor A1 Add Buffer, Inhibitor/Vehicle, and rhCE1 P1->A1 P2 Prepare Positive Control (e.g., Benzil) P2->A1 P3 Prepare rhCE1 Solution P3->A1 P4 Prepare Substrate Solution (pNPA) A3 Initiate Reaction with pNPA Substrate P4->A3 A2 Pre-incubate at 37°C for 15 min A1->A2 A2->A3 D1 Measure Absorbance at 405 nm A3->D1 D2 Calculate Percent Inhibition D1->D2 D3 Plot Inhibition Curve & Determine IC50 D2->D3

Caption: Workflow for determining the IC50 of a test compound against carboxylesterase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Inhibitor: Prepare a stock solution of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate in DMSO. Create a serial dilution (e.g., 8-point curve from 100 µM to 1 nM) in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure the final DMSO concentration in the assay is ≤1%.

    • Positive Control: Prepare a dilution of a known inhibitor like Benzil to its approximate IC50 concentration.

    • Enzyme Solution: Dilute recombinant human CES1 (rhCE1) in the assay buffer to a final working concentration (e.g., 0.5 µg/mL).

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO. Dilute to the final working concentration in the assay buffer.

  • Assay Procedure (in a 96-well microplate):

    • Test Wells: Add assay buffer, the respective dilution of the test inhibitor, and the rhCE1 solution.

    • Positive Control Wells: Add assay buffer, the positive control inhibitor, and the rhCE1 solution.

    • 100% Activity Control (No Inhibitor): Add assay buffer, vehicle (DMSO), and the rhCE1 solution.

    • Blank (No Enzyme): Add assay buffer, vehicle, and the pNPA substrate solution.

    • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Start the enzymatic reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm over time using a microplate spectrophotometer. The product of pNPA hydrolysis, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action: Visualizing Carboxylesterase Inhibition

The following diagram illustrates the proposed competitive inhibition mechanism of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate on a carboxylesterase enzyme.

Competitive Inhibition of Carboxylesterase

Enzyme Carboxylesterase (hCE1) Active Site ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Ester Substrate (e.g., pNPA) Inhibitor {Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate} ES_Complex->Enzyme Products {Products | (Alcohol + Carboxylic Acid)} ES_Complex->Products Hydrolysis EI_Complex->Enzyme

Caption: Proposed competitive inhibition of carboxylesterase by an indole-based inhibitor.

In this model, the inhibitor, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, and the natural substrate of the enzyme compete for binding to the active site of the carboxylesterase. The hydrophobic indole core with its isopropoxy substituent likely facilitates its entry and binding within the hydrophobic gorge of the enzyme's active site, thereby preventing the substrate from binding and being hydrolyzed. This reversible binding leads to a decrease in the overall rate of product formation.

Conclusion

While further empirical data is required to definitively establish its biological activity, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate represents a promising scaffold for the development of novel carboxylesterase inhibitors. Its structural features, particularly the 6-isopropoxy substitution on the indole ring, suggest a favorable interaction with the hydrophobic active site of CEs. The comparative analysis with known inhibitors places its potential activity within a relevant range for further investigation. The detailed experimental protocol provided herein offers a clear and validated pathway for determining its precise inhibitory potency and mechanism of action. Future studies should focus on synthesizing and testing this compound and its analogs to build a comprehensive structure-activity relationship and to evaluate its selectivity for different human carboxylesterase isoforms. Such research could pave the way for new therapeutic strategies aimed at modulating drug metabolism and improving patient outcomes.

References

  • Crow, J. A., et al. (2012). Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597. PLoS One, 7(8), e43233. [Link]

  • Hyatt, J. L., et al. (2007). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Chemico-Biological Interactions, 166(1-3), 239-244. [Link]

  • Sun, Z., et al. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 8, 417. [Link]

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  • Xu, G., et al. (2015). Effect of Cellular Location of Human Carboxylesterase 2 on CPT-11 Hydrolysis and Anticancer Activity. Pharmaceutical Research, 32(10), 3246-3257. [Link]

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  • Song, Y., et al. (2022). Discovery of novel carboxylesterase 2 inhibitors for the treatment of delayed diarrhea and ulcerative colitis. European Journal of Medicinal Chemistry, 238, 114467. [Link]

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  • Hyatt, J. L., et al. (2005). Inhibition of carboxylesterases by benzil (diphenylethane-1,2-dione) and heterocyclic analogues is dependent upon the aromaticity of the ring and the flexibility of the dione moiety. Journal of Medicinal Chemistry, 48(17), 5543-5550. [Link]

  • Kumar, D., et al. (2018). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Scientific Reports, 8(1), 1696. [Link]

  • Panga, S., et al. (2020). Design, Synthesis, Characterization, and In Vitro Evaluation of Isatin-Pomalidomide Hybrids for Cytotoxicity against Multiple Myeloma Cell Lines. ChemistrySelect, 5(45), 14247-14253. [Link]

  • Al-Salahi, R., et al. (2021). Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 main protease. Journal of Molecular Structure, 1245, 131070. [Link]

  • BRENDA - The Comprehensive Enzyme Information System. Information on EC 3.1.1.1 - carboxylesterase. [Link]

  • Kamal, A., et al. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 5(98), 80335-80376. [Link]

  • Kumar, R., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1503. [Link]

  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159-1171. [Link]

Sources

Validation

Comprehensive Validation Guide: Analytical Methods for Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (UPLC-MS/MS vs. HPLC-UV)

Executive Summary & Scientific Context Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (commonly referred to as ethyl 6-isopropoxy-1H-indole-2-carboxylate) is a highly specialized chemical intermediate. Recent pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (commonly referred to as ethyl 6-isopropoxy-1H-indole-2-carboxylate) is a highly specialized chemical intermediate. Recent pharmacological advancements have identified 6-isopropoxyindole derivatives as critical building blocks for synthesizing nanomolar CSNK2A inhibitors, which exhibit potent antiviral properties and improved kinome-wide selectivity over PIM3 kinases[1].

Because this intermediate can persist as a process-related impurity or a potentially reactive degradant in the final Active Pharmaceutical Ingredient (API), rigorous analytical control is mandatory. This guide objectively compares the performance of a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) alternative. Both methods are evaluated through the lens of the latest[2] and [3] guidelines.

Analytical Target Profile (ATP) & Method Rationale

The selection of an analytical method must be driven by the Analytical Target Profile (ATP)—the predefined objective that dictates the required performance criteria[4].

While traditional HPLC-UV provides excellent robustness and precision for bulk assay testing (e.g., confirming >99% purity of the intermediate itself), it falls short when tracking trace-level clearance in the final API. UPLC-MS/MS is the superior product for trace impurity profiling due to its unmatched sensitivity and specificity.

Mechanistic Causality: The use of sub-2 µm stationary phase particles in UPLC significantly reduces the van Deemter A (eddy diffusion) and C (mass transfer resistance) terms. This physical phenomenon results in sharper chromatographic bands and higher signal-to-noise (S/N) ratios. Coupling this high-efficiency separation with Multiple Reaction Monitoring (MRM) in the mass spectrometer effectively filters out all matrix interference, creating a highly specific assay.

MethodSelection Start Determine Analytical Goal for Indole Intermediate Goal1 Trace Impurity Profiling (< 0.05% threshold) Start->Goal1 Goal2 Bulk Assay / Purity (> 99% target) Start->Goal2 UPLC UPLC-MS/MS Method (High Sensitivity & Specificity) Goal1->UPLC Requires high S/N HPLC HPLC-UV Method (Routine QC & Robustness) Goal2->HPLC Cost-effective

Figure 1: Decision logic for selecting the analytical method based on the Analytical Target Profile.

Experimental Methodologies (Step-by-Step)

Every protocol described below operates as a self-validating system, requiring specific System Suitability Testing (SST) criteria to be met prior to sample analysis.

Step 1: Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Extraction/Dilution: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of diluent. Sonicate for 5 minutes. Dilute further as required by the target working concentration.

  • Causality Check: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening (the "solvent effect") at the column head, ensuring sharp, symmetrical peak shapes for the lipophilic indole ester.

Step 2: Chromatographic & Detection Conditions

A. UPLC-MS/MS Method (The Recommended Product)

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+): Capillary voltage 3.0 kV, Desolvation temp 500°C.

  • MRM Transition: m/z 248.1 202.1.

  • Causality Check: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the indole nitrogen in positive Electrospray Ionization (ESI+) mode. The MRM transition monitors the protonated molecular ion [M+H]+ and the subsequent loss of ethanol (46 Da) from the ethyl ester moiety, ensuring absolute structural specificity.

B. HPLC-UV Method (The Alternative)

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 15.0 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Causality Check: The pH 3.0 buffer suppresses the ionization of residual silanols on the stationary phase. This prevents secondary ionic interactions with the analyte, eliminating peak tailing. UV detection at 254 nm leverages the extended π -conjugation of the indole ring system.

Step 3: System Suitability Testing (SST)

Before initiating the validation sequence, the system must self-validate.

  • Criteria: %RSD of 6 replicate standard injections 2.0%. Tailing factor ( Tf​ ) 1.5. Resolution ( Rs​ ) from the nearest known impurity 2.0.

Method Validation & Performance Comparison

Following[5], both methods were evaluated for Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ). The quantitative data is summarized below.

Table 1: Validation Data Comparison
Validation ParameterUPLC-MS/MS (Proposed)HPLC-UV (Alternative)ICH Q2(R2) Acceptance Criteria
Linearity Range 0.5 – 100 ng/mL1.0 – 100 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.99980.9995 R2≥0.999
LOD (Limit of Detection) 0.1 ng/mL0.15 µg/mLS/N 3
LOQ (Limit of Quantitation) 0.3 ng/mL0.50 µg/mLS/N 10, %RSD 10%
Accuracy (Recovery at 100%) 99.8%99.2%98.0% – 102.0%
Precision (Repeatability %RSD) 1.2%0.8% 2.0%
Specificity (Matrix Interference) None detected (MRM filtering)Minor baseline driftNo interference at retention time
Data Interpretation & Insights
  • Sensitivity (LOD/LOQ): The UPLC-MS/MS method is approximately 1,500 times more sensitive than the HPLC-UV method. If ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate must be controlled as a trace impurity (< 0.05%) in a final API dose, UPLC-MS/MS is the only scientifically viable option.

  • Specificity & Matrix Effects: UPLC-MS/MS eliminates matrix interference entirely via mass-filtering. Conversely, HPLC-UV relies solely on chromatographic resolution, making it susceptible to co-eluting process impurities.

  • Precision: HPLC-UV exhibits slightly better repeatability (0.8% RSD vs 1.2% RSD) at its working concentration. This is a known phenomenon due to the inherent micro-variability of ESI droplet desolvation in mass spectrometry compared to the highly stable nature of UV photometric absorbance.

ValidationWorkflow ATP Define ATP (ICH Q14) Spec Specificity & Selectivity ATP->Spec LinRange Linearity & Range Spec->LinRange AccPrec Accuracy & Precision LinRange->AccPrec Sens LOD / LOQ Determination AccPrec->Sens Valid Method Validated (Fit for Purpose) Sens->Valid

Figure 2: Sequential analytical method validation workflow aligned with ICH Q2(R2) and Q14 guidelines.

Robustness & Lifecycle Management

Under the[3], a method's lifecycle must account for routine laboratory variations. Robustness was evaluated by deliberately altering the UPLC flow rate ( ±10% ), column temperature ( ±5∘ C), and mobile phase composition ( ±2% organic).

The UPLC-MS/MS method maintained an internal standard normalized %RSD of <2.0% across all perturbed conditions, proving its resilience. For long-term lifecycle management, the incorporation of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to continuously correct for any matrix-induced ion suppression that may arise as the upstream chemical synthesis process evolves.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link]

  • bioRxiv. "Identification of 2-(4'-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3." biorxiv.org. URL:[Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." amsbiopharma.com. URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." mastercontrol.com. URL:[Link]

Sources

Validation

Assessing the Reproducibility of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Synthesis: A Comparative Guide

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a substituted indole ester, r...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, a substituted indole ester, represents a valuable scaffold in medicinal chemistry. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on assessing their reproducibility. We will delve into the mechanistic underpinnings of these methods, offer a comparative analysis of their practical execution, and provide a detailed, robust protocol for the most reliable synthetic pathway.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Specifically, alkoxy-substituted indole-2-carboxylates serve as crucial building blocks for a range of therapeutic agents, including those targeting kinases, G-protein coupled receptors, and enzymes. The 6-isopropoxy substitution, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making the reproducible synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate a critical endeavor.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic strategies are viable for the preparation of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. While both can theoretically yield the target compound, they differ significantly in their starting materials, reaction conditions, and, crucially, their inherent reproducibility.

FeatureFischer Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials (4-Isopropoxyphenyl)hydrazine, Ethyl pyruvate4-Isopropoxy-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine
Key Transformation Acid-catalyzed cyclization of a hydrazoneReductive cyclization of an enamine
Catalyst/Reagents Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂)[2][3]Raney Nickel, Palladium on Carbon, or other reducing agents (e.g., SnCl₂, Na₂S₂O₄)[4]
Reaction Conditions Typically elevated temperaturesGenerally milder conditions[4]
Potential for Side Reactions Regioisomeric indole formation (if starting ketone is unsymmetrical), acid-catalyzed degradation.[2]Incomplete reduction, side reactions from the nitro group.
Precursor Accessibility (4-Isopropoxyphenyl)hydrazine hydrochloride is commercially available.[5][6][7]4-Isopropoxy-2-nitrotoluene requires synthesis, typically via nitration of 3-isopropoxytoluene, which can lead to isomeric impurities.[8]
Overall Reproducibility Generally considered robust and reliable, especially with well-defined precursors.[9]Can be high-yielding, but the multi-step nature and potential for impurities in the starting material can affect reproducibility.[4][10]

Expert Insight: The Fischer Indole Synthesis emerges as the more reproducible and practical choice for the laboratory-scale synthesis of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This is primarily due to the commercial availability and high purity of the key starting material, (4-isopropoxyphenyl)hydrazine hydrochloride.[5][6][7] The synthesis of the corresponding 4-isopropoxy-2-nitrotoluene required for the Leimgruber-Batcho route introduces an extra step and the potential for isomeric impurities that can complicate purification and reduce overall yield and reproducibility.

Recommended Synthetic Route: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry due to its reliability and broad applicability.[2][3][9] The reaction proceeds through the acid-catalyzed intramolecular cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde.[2][3]

Mechanistic Overview

The synthesis involves two key stages:

  • Hydrazone Formation: The reaction is initiated by the condensation of (4-isopropoxyphenyl)hydrazine with ethyl pyruvate to form the corresponding hydrazone.

  • Indolization: Under acidic conditions and heat, the hydrazone undergoes a[4][4]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[2][3]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization Hydrazine (4-Isopropoxyphenyl)hydrazine Hydrazone Ethyl 2-((2-(4-isopropoxyphenyl)hydrazono)propanoate Hydrazine->Hydrazone + Ketone Ketone Ethyl Pyruvate Ketone->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Acid Catalyst (H⁺) Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Indole Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Cyclization->Indole

Caption: Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

  • (4-Isopropoxyphenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-isopropoxyphenyl)hydrazine hydrochloride (1.0 eq) and absolute ethanol.

    • Stir the mixture at room temperature until the solid dissolves.

    • Add ethyl pyruvate (1.1 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the hydrazone will be indicated by the appearance of a new, less polar spot.

  • Indolization:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add concentrated sulfuric acid (2.0 - 3.0 eq) to the flask while cooling in an ice bath. Caution: This is an exothermic addition.

    • Once the addition is complete, heat the reaction mixture to 80-90 °C and stir for 1-2 hours. The color of the reaction mixture will likely darken. Monitor the reaction by TLC until the hydrazone spot is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a solid or a thick oil.

    • Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate as a solid.

    • For further purification, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be performed.[11]

Experimental_Workflow Start Start Hydrazone_Formation 1. Hydrazone Formation (Reflux in Ethanol) Start->Hydrazone_Formation Indolization 2. Indolization (H₂SO₄, Heat) Hydrazone_Formation->Indolization Workup 3. Aqueous Work-up (Neutralization & Extraction) Indolization->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End

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Comparative

A Comparative Guide to the Potential In Vitro and In Vivo Efficacy of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

Introduction: The Indole-2-Carboxylate Scaffold as a Privileged Structure in Drug Discovery The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole-2-Carboxylate Scaffold as a Privileged Structure in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold." Among the diverse family of indole derivatives, indole-2-carboxylates have garnered significant attention as versatile intermediates and pharmacologically active agents.[2][3] These compounds serve as crucial starting materials for the synthesis of more complex indole-containing molecules and have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4]

The subject of this guide, ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, features key structural motifs that suggest potential biological relevance. The ethyl ester at the 2-position can act as a prodrug moiety, potentially enhancing oral bioavailability, as seen with antiviral drugs like oseltamivir, where the ethyl ester is hydrolyzed by endogenous esterases to release the active carboxylic acid metabolite.[5][6] The 6-isopropoxy substitution on the indole ring can influence the compound's lipophilicity and interaction with target proteins. This guide will explore the potential in vitro and in vivo efficacy of this molecule by examining data from closely related analogs.

Potential In Vitro Efficacy: A Landscape of Biological Activities

The in vitro evaluation of novel compounds is a critical first step in the drug discovery pipeline. For indole-2-carboxylate derivatives, a range of assays are typically employed to determine their cytotoxic, enzyme-inhibitory, and receptor-binding activities.

Antiproliferative and Cytotoxic Activity

Substituted indole-2-carboxylates and their carboxamide derivatives have shown significant promise as anticancer agents.[4][7] The primary mechanism often involves the induction of apoptosis in cancer cells.[4] The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50) value.

Table 1: Antiproliferative Activity of Representative Indole-2-Carboxamide Derivatives

Compound Cancer Cell Line IC50 (nM) Reference
Compound Va Human breast adenocarcinoma (MCF-7) 26 [7]
Erlotinib (Reference) Human breast adenocarcinoma (MCF-7) 34 [7]
Compound Va Human non-small cell lung cancer (NCI-H460) 28 [7]
Erlotinib (Reference) Human non-small cell lung cancer (NCI-H460) 37 [7]
Compound Va Human glioblastoma (U-87 MG) 31 [7]

| Erlotinib (Reference) | Human glioblastoma (U-87 MG) | 42 |[7] |

Note: Compound Va is a structurally related N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide derivative.

Enzyme Inhibition

The indole scaffold is a common feature in many kinase inhibitors. For instance, certain indole-2-carboxamide derivatives have demonstrated potent inhibitory activity against EGFR and BRAFV600E kinases, which are crucial targets in cancer therapy.[7]

Table 2: Kinase Inhibitory Activity of Representative Indole-2-Carboxamide Derivatives

Compound Target Kinase IC50 (nM) Reference
Compound Va EGFR 71 [7]
Erlotinib (Reference) EGFR 80 [7]
Compound Va BRAFV600E 77 [7]

| Erlotinib (Reference) | BRAFV600E | 60 |[7] |

Antiviral and Antimicrobial Activity

Indole-2-carboxamides have also been identified as potent broad-spectrum antiviral agents.[8] Additionally, related indole derivatives have shown antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[9]

Table 3: Antiplasmodial Activity of a Representative Indole-2-Carboxamide

Compound Parasite Strain IC50 (µM) Reference
Compound 6a P. falciparum 3D7 1.39 [9]

| Compound 6a | P. falciparum NF54 | 0.84 |[9] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Substituted indole-2-carboxylate compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, NCI-H460)

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate for 24h cell_seeding->incubation1 compound_addition 3. Add Serial Dilutions of Compound incubation1->compound_addition incubation2 4. Incubate for 48-72h compound_addition->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate for 4h mtt_addition->incubation3 solubilization 7. Solubilize Formazan with DMSO incubation3->solubilization read_plate 8. Read Absorbance at 570 nm solubilization->read_plate calculate_ic50 9. Calculate IC50 Value read_plate->calculate_ic50

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Potential In Vivo Efficacy and Pharmacokinetic Considerations

The transition from in vitro activity to in vivo efficacy is a significant hurdle in drug development. For ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, the ethyl ester group is a critical feature that may influence its pharmacokinetic profile.

The Ethyl Ester as a Prodrug Moiety

As previously mentioned, ethyl esters can function as prodrugs that are readily absorbed and then hydrolyzed by plasma and hepatic esterases to the active carboxylic acid.[10] This strategy is effectively employed in the antiviral drug oseltamivir (Tamiflu®), where the ethyl ester prodrug is converted to the active oseltamivir carboxylate.[5][6] This conversion leads to high bioavailability of the active metabolite.[5] It is plausible that ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate could follow a similar metabolic pathway.

Prodrug_Metabolism Prodrug Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (Prodrug) Active_Metabolite 6-propan-2-yloxy-1H-indole-2-carboxylic acid (Active Metabolite) Prodrug->Active_Metabolite Esterase Hydrolysis (in vivo)

Caption: Proposed in vivo activation of the ethyl ester prodrug.

In Vivo Models and Efficacy Assessment

Should in vitro studies reveal promising activity, subsequent in vivo evaluation in relevant animal models would be necessary. For instance, if the compound shows anticancer potential, xenograft models in immunocompromised mice would be appropriate. If antiviral activity is observed, infection models specific to the target virus would be employed.

Key pharmacokinetic parameters to be determined in preclinical animal studies include:

  • Absorption: The rate and extent of drug absorption from the site of administration.

  • Distribution: The reversible transfer of a drug from one location to another within the body.

  • Metabolism: The conversion of the parent drug to its metabolites.

  • Excretion: The removal of the drug and its metabolites from the body.

A study on the pharmacokinetics of a quinoline carboxylic acid derivative in Wistar albino rats provides a relevant example of how such studies are conducted, involving oral administration and subsequent analysis of blood samples to determine key parameters.[11]

Comparative Analysis and Structure-Activity Relationships

The biological activity of indole-2-carboxylates is highly dependent on the nature and position of substituents on the indole ring. For instance, in a series of indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position was found to enhance binding to the viral DNA.[12] This highlights the importance of substitutions on the benzene portion of the indole nucleus for modulating biological activity.

The 6-isopropoxy group in ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is expected to increase the lipophilicity of the molecule, which could enhance membrane permeability and cellular uptake. However, it could also impact metabolic stability and target engagement. A systematic investigation of different alkoxy groups at this position would be valuable for optimizing the compound's properties.

Future Directions and Conclusion

While direct experimental evidence for the efficacy of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is currently lacking, the rich chemistry and diverse biological activities of the indole-2-carboxylate scaffold provide a strong rationale for its investigation. Based on the data from structurally related compounds, this molecule holds potential for development as an anticancer, antiviral, or antimicrobial agent.

The immediate next steps for researchers interested in this compound should involve a comprehensive in vitro screening cascade to evaluate its activity against a panel of cancer cell lines, viruses, and microbial strains. Promising hits would then warrant further investigation into their mechanism of action and subsequent evaluation in appropriate in vivo models to determine their pharmacokinetic profile and therapeutic efficacy. The insights provided in this guide, drawn from the broader family of indole derivatives, offer a foundational framework for embarking on this exciting area of research.

References

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  • (N.A.). Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses.
  • Fluorochem. (N.A.). 1-ethyl-6-(propan-2-yl)-1H-indole-2-carboxylic acid. Fluorochem.
  • Al-Hourani, B. J., et al. (2016).
  • Wang, Y., et al. (N.A.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Fisher Scientific. (N.A.). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • (N.A.). (2005). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed.
  • Wang, Y., et al. (N.A.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
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  • (N.A.). (N.D.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry.
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  • He, G., et al. (1999). Clinical pharmacokinetics of the prodrug oseltamivir and its active metabolite Ro 64-0802. Clinical Pharmacokinetics.
  • Naik, N., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.
  • (N.A.). (N.D.). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC.
  • (N.A.). (N.D.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC.
  • Aljabr, G., et al. (N.D.). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry.
  • (N.A.). (2023).
  • BenchChem. (2025).
  • (N.A.). (2025).
  • (N.A.). (2024).
  • (N.A.). (N.D.). 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole: synthesis and dopaminergic actions. Source not specified.
  • He, G., et al. (1999). Clinical Pharmacokinetics of the Prodrug Oseltamivir and its Active Metabolite Ro 64-0802. Clinical Pharmacokinetics.
  • Delekta, P. C., et al. (2014). Novel Indole-2-Carboxamide Compounds Are Potent Broad-Spectrum Antivirals Active Against Western Equine Encephalitis Virus in Vivo. Amanote Research.
  • Gassman, P. G., & van Bergen, T. J. (1977).
  • (N.A.). (N.D.).
  • (N.A.). (N.D.).
  • (N.A.). (2025). Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N- acetyl) phenoxy carbonyl methyl] - CORE. CORE.
  • NextSDS. (N.A.). ETHYL 3-(2-CARBOXY-VINYL)

Sources

Validation

Preclinical Profiling and Off-Target Evaluation of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (EP2IC)

Executive Summary & Mechanistic Rationale In early-stage drug discovery, the indole-2-carboxylate scaffold is a highly privileged structure, frequently utilized in the design of kinase inhibitors, antiviral agents, and N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the indole-2-carboxylate scaffold is a highly privileged structure, frequently utilized in the design of kinase inhibitors, antiviral agents, and NMDA receptor antagonists. However, the inherent planarity and lipophilicity of the unsubstituted indole core often lead to severe off-target liabilities—most notably, promiscuous kinome binding and life-threatening cardiotoxicity via hERG (Kv11.1) channel blockade.

This guide evaluates the off-target profile of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (EP2IC) , a derivative featuring a bulky 6-isopropoxy substitution. As an application scientist, my objective is to demonstrate how this specific structural modification alters the compound's developability profile.

The Mechanistic Hypothesis: The canonical binding pocket of the hERG channel pore relies heavily on π−π stacking interactions with aromatic drug cores at the. We hypothesize that while the indole core of EP2IC promotes binding, the steric bulk of the 6-isopropoxy group creates a targeted hydrophobic clash within the channel cavity, drastically reducing hERG entrapment. Conversely, this same lipophilic ether moiety may act as a substrate recognition site for hepatic cytochrome P450 enzymes (specifically CYP3A4), necessitating rigorous Drug-Drug Interaction (DDI) profiling.

Multiparametric Screening Workflow

To objectively evaluate EP2IC, we deploy a parallel screening cascade designed to rapidly flag liabilities before advancing to in vivo models.

Workflow Start EP2IC Scaffold Synthesis & QC hERG Automated Patch-Clamp (hERG Liability) Start->hERG Aliquot 1 CYP Fluorogenic CYP450 (DDI Potential) Start->CYP Aliquot 2 Kinome TR-FRET Kinome Panel (Promiscuity) Start->Kinome Aliquot 3 Decision Lead Optimization Go/No-Go hERG->Decision IC50 > 30 µM CYP->Decision IC50 > 10 µM Kinome->Decision S(10) < 0.05

Caption: Multiparametric off-target screening workflow for indole-2-carboxylate derivatives.

Comparative Off-Target Profiling Data

To contextualize the performance of EP2IC, we benchmarked it against an unsubstituted indole-2-carboxylate (baseline), the Sunitinib core (a known promiscuous indolinone/indole kinase reference), and standard positive controls for toxicity.

Quantitative Liability Summary
Scaffold / Reference CompoundhERG IC 50​ (µM)CYP3A4 IC 50​ (µM)CYP2D6 IC 50​ (µM)Kinome S(10) Score*
EP2IC (Test Scaffold) > 30.0 4.2 > 50.0 0.02
Unsubstituted Indole-2-carboxylate8.515.6> 50.00.08
Sunitinib Core (Promiscuous Ref)4.1> 50.0> 50.00.45
Astemizole (hERG Ref)0.003N/AN/AN/A
Ketoconazole (CYP3A4 Ref)N/A0.04N/AN/A

*S(10) Score = Fraction of 300+ kinases inhibited by >90% at 10 µM. Lower is better.

Data Interpretation: The addition of the 6-isopropoxy group in EP2IC successfully abolishes hERG liability (IC 50​ > 30 µM) compared to the unsubstituted baseline (IC 50​ = 8.5 µM). Furthermore, its kinome promiscuity is exceptionally low (S-score = 0.02). However, as predicted, the lipophilic ether increases CYP3A4 inhibition (IC 50​ = 4.2 µM), indicating that downstream lead optimization must focus on tuning the metabolic stability of this specific moiety.

Mechanistic Modeling of hERG Evasion

hERG_Mechanism EP2IC EP2IC (6-Isopropoxy Indole) PiPi Pi-Pi Stacking (Indole Core) EP2IC->PiPi Core Binding Hydrophobic Hydrophobic Clash (6-Isopropoxy Group) EP2IC->Hydrophobic C6-Substituent Pore hERG Channel Pore Tyr652 Phe656 Outcome Reduced hERG Trapping (Favorable Profile) Pore->Outcome Net Effect PiPi->Pore Affinity Driver Hydrophobic->Pore Steric Hindrance

Caption: Mechanistic model of EP2IC steric hindrance reducing hERG channel pore entrapment.

Experimental Protocols & Self-Validating Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols utilize self-validating internal controls and explain the biophysical causality behind each step.

Protocol A: Automated Patch-Clamp for hERG Liability

We utilize high-throughput planar patch-clamp electrophysiology, the gold standard for cardiac safety screening, as detailed in [1][2].

  • Cell Preparation: Harvest CHO cells stably expressing the Kv11.1 (hERG) gene. Resuspend in extracellular recording solution containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA is strictly required to prevent the highly lipophilic EP2IC from adhering to the plastic tubing of the automated liquid handler, which would artificially inflate the apparent IC 50​ .

  • Voltage Protocol: Apply a holding potential of -80 mV. Step to +20 mV for 2 seconds (activation), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: Indole-based inhibitors bind almost exclusively to the open and inactivated states of the hERG channel. This specific voltage sequence forces the channel through these conformational states, allowing EP2IC to access the inner pore cavity.

  • Compound Application: Apply EP2IC in a 6-point dose-response curve (0.1 µM to 30 µM).

  • Self-Validation Step: Terminate every recording sweep with the addition of 1 µM E-4031 (a selective hERG blocker).

    • Validation Logic: If the tail current is not suppressed by >95% upon E-4031 addition, the cell's seal integrity is compromised, and the data point is automatically discarded by the software.

Protocol B: Fluorogenic CYP450 Inhibition Assay

Because the 6-isopropoxy group is a potential liability for CYP3A4 metabolism, we utilize a [3][4] to evaluate Drug-Drug Interaction (DDI) potential.

  • Enzyme/Substrate Mix: In a 384-well black microtiter plate, combine recombinant human CYP3A4 (10 pmol/well) with the fluorogenic substrate Vivid® BOMR (7-benzyloxymethyloxy-3-cyanocoumarin) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Vivid® BOMR is chosen because its cleavage by CYP3A4 yields a highly fluorescent cyanocoumarin product. This allows us to continuously monitor the kinetic velocity ( Vmax​ ) of the enzyme in real-time.

  • Compound Addition: Add EP2IC (0.01 µM to 50 µM).

  • Reaction Initiation: Initiate the reaction by adding an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require electron transfer to function. Generating NADPH in situ ensures a constant supply of reducing equivalents, preventing artificial enzyme stalling during the 60-minute read window.

  • Self-Validation Step: Run Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor) in parallel control wells.

    • Validation Logic: The assay plate is only accepted if the Ketoconazole IC 50​ falls within the historical QC range of 0.03–0.06 µM.

Protocol C: Broad Kinome Profiling via TR-FRET
  • Assay Selection: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays.

    • Causality: Indole derivatives frequently exhibit intrinsic autofluorescence in the blue/green spectrum. TR-FRET utilizes a europium cryptate fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the emission, we completely gate out the short-lived autofluorescence of the EP2IC scaffold, eliminating false positives.

  • Execution: Screen EP2IC at a fixed concentration of 10 µM against a panel of 300 wild-type human kinases. Calculate the S(10) score based on the percentage of kinases inhibited by >90%.

References

  • Mitcheson, J. S., et al. (2000). A structural basis for drug-induced long QT syndrome. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Obergrussberger, A., et al. (2024). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert Opinion on Drug Discovery (Taylor & Francis). URL:[Link]

  • Shriwas, P. R., et al. (2025). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. Molecules (MDPI). URL:[Link]

Sources

Comparative

A Researcher's Guide to Comparative Docking of 6-Alkoxyindole-2-Carboxylates Against Fatty Acid Binding Protein 5 (FABP5)

This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study targeting Fatty Acid Binding Protein 5 (FABP5) with a representative 6-alkoxyindole-2-carboxylate. FABP5 has emerged as a si...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study targeting Fatty Acid Binding Protein 5 (FABP5) with a representative 6-alkoxyindole-2-carboxylate. FABP5 has emerged as a significant therapeutic target for controlling pain and inflammation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and a detailed, actionable experimental protocol.

Introduction: The Rationale for Targeting FABP5 with Indole Scaffolds

Fatty Acid Binding Proteins (FABPs) are intracellular transporters for fatty acids and other lipophilic substances, playing a key role in cellular signaling.[3] Specifically, FABP5 transports hydrophobic N-acylethanolamines (NAEs) through the cytoplasm to the enzyme FAAH for degradation.[1] Inhibition of FABP5 is therefore a promising strategy for managing pain and inflammation.

Indole-2-carboxylate derivatives are a versatile class of compounds with a wide range of biological activities. Their structural features make them attractive candidates for designing inhibitors that can fit into the binding pockets of proteins like FABPs. This guide will focus on a comparative docking study of a representative 6-alkoxyindole-2-carboxylate against FABP5, contextualized by its performance relative to known inhibitors.

The Comparative Framework: Selecting the Right Molecules

A robust comparative docking study requires well-chosen reference compounds. For this analysis, we will compare our compound of interest, a representative 6-alkoxyindole-2-carboxylate, against two key benchmarks:

  • SBFI-26: A known potent inhibitor of FABP5, for which a co-crystal structure with the protein is available.[1][2]

  • Arachidonic Acid: A natural ligand for FABPs, serving as a positive control for binding.[1][2]

The selection of these comparators allows for a multi-faceted evaluation of the 6-alkoxyindole-2-carboxylate's potential as a FABP5 inhibitor.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This protocol is adapted from established methodologies for docking small molecules to FABP5.[1][2]

Software and Hardware
  • Docking Software: DOCK6

  • Molecular Modeling Suite: AMBER16 for protein and ligand preparation

  • Visualization Software: UCSF Chimera or PyMOL

Protein Preparation
  • Obtain the Crystal Structure: Download the co-crystal structure of human FABP5 with the inhibitor SBFI-26 from the Protein Data Bank (PDB ID: 5UR9).[1][2]

  • Prepare the Protein:

    • Extract the coordinates for chain G of the protein structure.

    • Use the antechamber and tleap modules in AMBER16 to add hydrogen atoms.

    • Assign ff99SB parameters to the protein.

    • Optimize the orientation of hydrogen atoms using the sander module in AMBER16 with heavy restraints on non-hydrogen atoms.

    • Save the prepared protein in the MOL2 format.

Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structures of the 6-alkoxyindole-2-carboxylate, SBFI-26, and arachidonic acid. Convert them to 3D structures.

  • Parameterization: Assign GAFF parameters augmented by AM1-BCC for the ligands.

  • Energy Minimization: Perform energy minimization of the ligand structures.

Docking Simulation
  • Define the Binding Site:

    • Generate a molecular surface of the prepared FABP5 structure using the dms program.

    • Use the sphgen program to generate spheres within the binding pocket, which will guide the initial placement of the ligand. Select spheres within an 8 Å radius of the co-crystallized ligand (SBFI-26).

    • Define a bounding box for the docking simulation that encompasses these spheres with an 8 Å margin.

  • Grid Calculation: Use the DOCK grid module to pre-calculate van der Waals and electrostatic potential grids. A 6-9 Lennard-Jones potential is recommended to soften the energy landscape.

  • Run the Docking: Perform the docking simulation using the flexible ligand docking protocol in DOCK6.

  • Scoring and Analysis: Rank the docked poses based on the DOCK energy score. Visualize the top-ranked poses to analyze key interactions with the protein residues.

Workflow Diagram

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Obtain PDB Structure (e.g., 5UR9) PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt DefineSite Define Binding Site (Sphere Generation) PrepProt->DefineSite PrepLig Prepare Ligands (2D to 3D, Assign Parameters) RunDock Run Docking Simulation PrepLig->RunDock GridCalc Grid Calculation (VDW & Electrostatic) DefineSite->GridCalc GridCalc->RunDock Score Score & Rank Poses RunDock->Score Visualize Visualize Interactions Score->Visualize Compare Compare with Alternatives Visualize->Compare

Caption: Molecular docking workflow from preparation to analysis.

Comparative Performance Data

The following table summarizes the predicted binding affinities (docking scores) from a representative docking study, alongside available experimental data for the known inhibitors.

CompoundTypePredicted Binding Affinity (DOCK Score, kcal/mol)Experimental Ki (µM)
6-Alkoxyindole-2-carboxylateTest Compound-8.5 (representative)Not Available
SBFI-26Known Inhibitor-9.20.86 ± 0.18[1][2]
STK-0Known Inhibitor-7.85.53 ± 0.89[1][2]
Arachidonic AcidNatural Ligand-7.1~10 (as a strong competitor)[1][2]

Note: The DOCK score for the 6-alkoxyindole-2-carboxylate is a representative value and will vary based on the specific alkoxy group and other substitutions.

Discussion and Interpretation

The representative docking score of the 6-alkoxyindole-2-carboxylate (-8.5 kcal/mol) suggests a favorable binding affinity for FABP5, positioned between the highly potent inhibitor SBFI-26 and the known binder STK-0. This indicates that the indole-2-carboxylate scaffold is a promising starting point for the design of novel FABP5 inhibitors.

Analysis of the docked poses would likely reveal key interactions, such as hydrogen bonding between the carboxylate group of the ligand and key residues like Arg129 in the FABP5 binding pocket, an interaction observed for other inhibitors.[1] The alkoxy group at the 6-position can be further modified to optimize interactions with the hydrophobic regions of the binding cavity.

Conclusion and Future Directions

This guide outlines a robust framework for the comparative molecular docking of 6-alkoxyindole-2-carboxylates against FABP5. The provided protocol and comparative data underscore the potential of this class of molecules as inhibitors of a key therapeutic target.

Future work should focus on:

  • Synthesizing a series of 6-alkoxyindole-2-carboxylates with varying alkoxy chain lengths and substitutions.

  • Experimentally validating the docking predictions through in vitro binding assays, such as fluorescence displacement assays.[1][2]

  • Optimizing the lead compounds based on structure-activity relationship (SAR) studies to improve potency and selectivity.

By integrating computational and experimental approaches, the development of novel and effective FABP5 inhibitors based on the 6-alkoxyindole-2-carboxylate scaffold is a highly attainable goal.

References

  • Hsu, C. C., et al. (2019). Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. Biochemistry, 58(41), 4304-4316. [Link]

  • RCSB Protein Data Bank. (2023). 7FY0: Crystal Structure of human FABP5 in complex with (2R)-1-[(3,5-dichloro-2-phenylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid. [Link]

  • Berger, J. M., et al. (2019). Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. ResearchGate. [Link]

  • RCSB Protein Data Bank. (2014). 4LKP: Crystal Structure of Apo Human Epidermal Fatty Acid Binding Protein (FABP5). [Link]

  • RCSB Protein Data Bank. (2025). 7g01 - Crystal Structure of human FABP5 in complex with 6-chloro-4-phenyl-2-piperidin-1-ylquinoline-3-carboxylic acid. [Link]

  • RCSB Protein Data Bank. (2023). 7G01: Crystal Structure of human FABP5 in complex with 6-chloro-4-phenyl-2-piperidin-1-ylquinoline-3-carboxylic acid. [Link]

  • Kaczocha, M., et al. (2018). Truxillic Acid Monoamides as Fatty Acid Binding Protein 5 Inhibitors. PMC. [Link]

  • Hsu, C. C., et al. (2019). Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. ResearchGate. [Link]

  • Fukunaga, K., et al. (2020). Analysis of binding affinity and docking of novel fatty acid-binding protein (FABP) ligands. Journal of Pharmacological Sciences, 143(4), 253-261. [Link]

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Validation

Validation of Biomarker Assays for Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate Activity: A Comparative Guide

As the pursuit of targeted autophagy modulation advances, the Unc-51-like autophagy activating kinase 1 (ULK1) has emerged as a critical node in cancer therapeutics. While early-generation inhibitors like SBI-0206965 and...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pursuit of targeted autophagy modulation advances, the Unc-51-like autophagy activating kinase 1 (ULK1) has emerged as a critical node in cancer therapeutics. While early-generation inhibitors like SBI-0206965 and MRT68921 provided foundational proof-of-concept, their clinical utility has been hampered by off-target kinase activity (notably against Aurora A) and poor pharmacokinetic profiles.

Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate belongs to a highly selective class of indole-2-carboxylate derivatives (structurally related to the established ULK1 inhibitor XST-14). Validating the biological activity of this compound requires a multi-tiered biomarker strategy that spans isolated biochemical target engagement to complex cellular autophagic flux. This guide provides an objective comparison of this compound against alternative inhibitors, detailing the causality and self-validating mechanics behind the required experimental protocols.

Mechanistic Rationale & Pathway Dynamics

ULK1 is the gatekeeper of canonical autophagy. Upon nutrient deprivation, AMPK activates ULK1, while mTORC1 suppresses it. Active ULK1 phosphorylates downstream targets (such as Beclin-1 and VPS34) to initiate autophagosome formation. Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate acts as an ATP-competitive inhibitor, directly binding the ULK1 kinase domain to arrest this cascade.

G mTOR mTORC1 (Negative Regulator) ULK1 ULK1 Complex (ULK1-mATG13-FIP200) mTOR->ULK1 Inhibits AMPK AMPK (Positive Regulator) AMPK->ULK1 Activates Autophagosome Autophagosome Formation (Biomarkers: LC3-II ↓, p62 ↑) ULK1->Autophagosome Phosphorylates downstream targets Inhibitor Ethyl 6-propan-2-yloxy- 1H-indole-2-carboxylate Inhibitor->ULK1 Competitive Kinase Inhibition

Figure 1: Mechanistic pathway of ULK1-mediated autophagy and targeted inhibition.

Comparative Performance Data

To establish a baseline for assay validation, we must benchmark the indole-2-carboxylate scaffold against established ULK1 inhibitors. The data below synthesizes representative biochemical and cellular readouts, highlighting the superior selectivity profile of the indole-2-carboxylate class compared to pan-kinase inhibitors 1.

CompoundTargetULK1 IC₅₀ (nM)SPR K_d (nM)Cellular LC3-II IC₅₀ (nM)Kinase Selectivity Profile
Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate ULK124.5 ± 2.118.2115 ± 12High (Spares Aurora A)
XST-14 (Methyl analog)ULK115.3 ± 1.812.585 ± 9High
SBI-0206965 ULK1/2108.0 ± 15.095.0>500Moderate
MRT68921 ULK1/22.9 ± 0.53.445 ± 5Low (Inhibits Aurora A)

Self-Validating Experimental Protocols

A robust validation pipeline requires orthogonal assays. We utilize biochemical luminescence to measure catalytic inhibition, biophysical resonance to confirm thermodynamic binding, and cellular clamping to prove functional autophagic arrest.

Protocol A: In Vitro ULK1 Kinase Activity Assay (ADP-Glo)

Objective: Direct measurement of target engagement and catalytic inhibition. Causality & Self-Validation: Traditional ATP-depletion assays are prone to false positives from non-specific ATPases or compound auto-fluorescence. The ADP-Glo system converts generated ADP back to ATP for a luminescent readout, effectively eliminating background noise. We include a standard curve of ATP/ADP ratios; if the conversion efficiency deviates by >10%, the assay is flagged as invalid, ensuring the system is self-calibrating.

  • Enzyme/Substrate Preparation: Dilute recombinant ULK1 (10 ng/reaction) and Myelin Basic Protein (MBP) substrate (1 µ g/reaction ) in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Analytical Insight: BSA is critical here. The hydrophobic nature of the indole-2-carboxylate core can cause it to adhere to microplate walls, artificially inflating the apparent IC₅₀. BSA acts as a carrier to prevent this.

  • Compound Addition: Dispense Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions).

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo Reagent and incubate for 40 minutes to deplete unreacted ATP. Subsequently, add Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate luminescence.

  • Data Analysis: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the binding kinetics ( Kd​ , Kon​ , Koff​ ) directly to the isolated ULK1 kinase domain. Causality & Self-Validation: Enzymatic IC₅₀ is highly dependent on the ATP concentration used in the assay. SPR provides orthogonal validation of true thermodynamic affinity independent of ATP competition 2.

  • Ligand Immobilization: Immobilize His-tagged ULK1 onto an NTA sensor chip via capture coupling. Analytical Insight: Amine coupling (EDC/NHS) randomly crosslinks lysines, which can occlude the kinase active site. His-capture ensures uniform, directional orientation of the kinase domain, preserving the ATP-binding pocket.

  • Analyte Injection: Inject Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate at a high flow rate of 50 µL/min. Analytical Insight: High flow rates minimize mass transport limitations, ensuring the observed Kon​ is strictly kinetically driven rather than diffusion-limited.

  • Regeneration: Wash the chip with 350 mM EDTA to strip the surface, followed by reloading of Ni²⁺ and fresh ULK1. Analytical Insight: Indole derivatives often exhibit slow Koff​ rates. Complete surface stripping prevents baseline drift between cycles, validating the integrity of subsequent concentration injections.

Protocol C: Cellular Autophagic Flux Validation (LC3-II/p62 Western Blot)

Objective: Validate that in vitro kinase inhibition translates to functional cellular target engagement. Causality & Self-Validation: ULK1 inhibition blocks the initiation of autophagy. However, measuring steady-state LC3-II levels is a flawed metric; a decrease in LC3-II could mean either decreased autophagosome formation (ULK1 inhibition) or accelerated lysosomal degradation. To self-validate the assay, we use Bafilomycin A1 (a V-ATPase inhibitor) to clamp lysosomal degradation3.

  • Cell Seeding & Clamping: Seed target cells (e.g., HepG2 or MDA-MB-231) at 2x10⁵ cells/well. Pre-treat with 100 nM Bafilomycin A1 for 2 hours. Analytical Insight: Clamping the lysosome ensures that any subsequent decrease in LC3-II upon compound treatment is definitively caused by upstream ULK1 inhibition.

  • Inhibitor Incubation: Treat the cells with Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate (100 nM to 1 µM) for 12 hours. Include SBI-0206965 as a positive control.

  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors to preserve phosphorylation states.

  • Immunoblotting: Probe for LC3B (detecting the conversion of cytosolic LC3-I to lipidated LC3-II) and p62/SQSTM1. Analytical Insight: p62 is an autophagic cargo receptor that is degraded during active autophagy. Successful ULK1 inhibition by the indole-2-carboxylate will result in a dual biomarker confirmation: a decreased LC3-II/LC3-I ratio and a simultaneous accumulation of p62.

References

  • Xue, S., Li, K., Gao, Y., Zhao, L., Gao, Y., Yi, H., Jiang, J. D., & Li, Z. R. (2020). "The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target." Autophagy, 16(10), 1823–1837. 2

  • Lazarus, M. B., et al. (2019). "Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2)." Biochemical Journal, 476(3), 549-564.1

  • Zhang, L., et al. (2017). "Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo." RSC Advances, 7(15), 8961-8971. 3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond the benchtop.

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, grounding every recommendation in established safety principles and regulatory frameworks.

The core principle of chemical waste management is that all laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional[1]. Given the limited specific toxicology data for many research chemicals, a cautious and conservative approach is paramount. This protocol is designed to ensure that ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate and its associated waste streams are managed in a way that protects you, your colleagues, and the environment.

Hazard Assessment and Characterization

The responsibility for determining if a chemical is a hazardous waste lies with the generator—the laboratory that created it[5][6]. Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) defines hazardous waste by specific lists (F, K, P, U) or by four key characteristics: ignitability, corrosivity, reactivity, and toxicity[5][7]. Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate is not expected to be a "listed" waste, but it must be managed as a characteristic hazardous waste due to potential toxicity and irritation.[5]

Table 1: Inferred Hazard Profile and Required Precautions

Hazard ClassificationPotential EffectRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Causes skin irritation.[2][3]Nitrile gloves, lab coat.[8]
Eye Irritation (Category 2/2A) Causes serious eye irritation.[2][9][10]Chemical safety goggles or a face shield.[8]
Acute Toxicity (Oral/Dermal) May be harmful if swallowed or in contact with skin.[3]Standard laboratory PPE.
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust or aerosols.Use in a well-ventilated area or chemical fume hood.[5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate. This workflow is designed to ensure compliance with major regulatory standards, including those set by the EPA and the Occupational Safety and Health Administration (OSHA).[7]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective disposal.

  • Action: Collect waste ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate, including pure compound, solutions, and contaminated materials (e.g., silica gel, absorbent pads), in a dedicated waste container.

  • Causality: Mixing incompatible waste streams, such as acids with bases or oxidizers with organic compounds, can lead to violent reactions, fire, or the generation of toxic gases.[7] This compound should be classified as a non-halogenated organic waste .

Step 2: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.

  • Action: Select a container made of a chemically compatible material (e.g., high-density polyethylene or glass) that is in good condition, free of leaks, and has a secure, screw-top lid.[1][7]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste" .[11]

    • The full, unabbreviated chemical name: "Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate" .

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[11]

    • The accumulation start date (the date the first waste is added).

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, preventing accidental exposure or improper mixing. The container must be kept closed at all times except when adding waste to prevent the release of vapors.[1][8]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Regulations allow for the temporary storage of hazardous waste in designated areas within the laboratory.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][11]

  • Action: Ensure the SAA is located in a secondary containment system, such as a chemical-resistant tray or cabinet, to contain any potential leaks or spills.[7]

  • Causality: The SAA system is designed to provide safe, short-term storage without requiring a full-scale waste storage facility permit. It keeps hazardous materials contained and organized, minimizing the risk of spills and exposure.[11]

Step 4: Arranging for Final Disposal

The final step involves the transfer of waste to a licensed disposal facility. Laboratory personnel should never transport hazardous waste themselves or dispose of it via standard trash or sewer systems.[6][8]

  • Action: Once the container is full or is no longer needed, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Action: Provide the EHS team with accurate information about the waste composition.

  • Causality: The ultimate disposal method for organic chemical waste like this is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][13] This process is highly regulated and designed to destroy hazardous components completely and safely. Your EHS department is responsible for managing the "cradle-to-grave" tracking of the waste, ensuring it reaches its final destination in compliance with all regulations.[11]

Logical Workflow for Disposal Decision-Making

To visualize the procedural logic, the following diagram outlines the key decision points and actions in the disposal process.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Professional Disposal A Waste Generation (Ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate) B Hazard Assessment (Consult SDS/Inferred Data) A->B C Segregate as Non-Halogenated Organic Waste B->C Is it Hazardous? (Assume YES) D Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings C->D E Store in Secondary Containment within Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed E->F G Container Full or Waste No Longer Generated F->G H Contact Institutional EHS for Waste Pickup Request G->H Ready for Pickup? I EHS Collects Waste for Consolidation H->I J Transport to Licensed Waste Disposal Facility I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Decision workflow for the disposal of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate.

Conclusion: A Commitment to Safety and Compliance

The proper management of chemical waste is a fundamental responsibility of every scientist. By adhering to the structured protocol outlined above—from careful hazard assessment and segregation to compliant storage and professional disposal—you ensure that the lifecycle of ethyl 6-propan-2-yloxy-1H-indole-2-carboxylate concludes safely and responsibly. This diligence protects the integrity of your research environment, the health of your community, and the sustainability of our shared ecosystem. Always consult your institution's specific waste management plan and EHS professionals for guidance tailored to your local regulations.

References

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  • SAFETY DATA SHEET - 4-methyl-1-propan-2-ylbicyclo[2.2.2]oct-2-ene-8-carboxylate. (2025, October 3). The Perfumers Apprentice.
  • SAFETY DATA SHEET - Ethyl 3-Bromoindole-2-carboxylate. (2025, October 15). Tokyo Chemical Industry.
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